8-Prenyldaidzein
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-hydroxy-3-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O4/c1-12(2)3-8-15-18(22)10-9-16-19(23)17(11-24-20(15)16)13-4-6-14(21)7-5-13/h3-7,9-11,21-22H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQKCBBHHFITUFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C=CC2=C1OC=C(C2=O)C3=CC=C(C=C3)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Natural Sources and Isolation of 8-Prenyldaidzein
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Prenyldaidzein, a prenylated isoflavone, has garnered significant attention within the scientific community for its diverse pharmacological activities, including anti-inflammatory, estrogenic, neuroprotective, and anticancer properties. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its known biological activities and associated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.
Natural Sources of this compound
This compound has been identified in a variety of plant species, primarily within the Fabaceae family. The concentration and presence of this compound can vary depending on the plant part, geographical location, and environmental conditions.
Primary Natural Sources
The most well-documented natural sources of this compound include:
-
Erythrina fusca : This tropical tree species, commonly known as the purple coraltree, has been shown to contain this compound in its stem bark.[1]
-
Bituminaria bituminosa : Also known as Arabian pea or pitch trefoil, this perennial herb contains this compound in its leaves and aerial parts.[2][3][4][5]
-
Germinated Soybean (Glycine max) : While regular soybeans are a primary source of the parent compound daidzein, the germination process can lead to the production of this compound.[6]
Quantitative Data on this compound Content
Currently, there is limited publicly available quantitative data on the specific concentration of this compound in its natural sources. The yield of isoflavones, including this compound, is influenced by various factors such as the extraction method, solvent selection, and the specific cultivar or ecotype of the plant. Further research is required to establish standardized quantitative profiles of this compound in these plant materials.
Isolation and Purification Protocols
The isolation of this compound from its natural sources typically involves solvent extraction followed by various chromatographic techniques. The following sections outline general and specific protocols that can be adapted for the efficient isolation and purification of this compound.
General Extraction and Fractionation Workflow
A general workflow for the extraction and fractionation of this compound from plant material is depicted below.
Detailed Experimental Protocol: Isolation from Bituminaria bituminosa Leaves
This protocol is adapted from methodologies described for the isolation of prenylated flavonoids from Bituminaria species.[5]
1. Plant Material Preparation:
-
Collect fresh leaves of Bituminaria bituminosa.
-
Air-dry the leaves in a well-ventilated area, protected from direct sunlight.
-
Grind the dried leaves into a fine powder using a mechanical grinder.
2. Extraction:
-
Macerate the powdered leaves in dichloromethane at room temperature for 48 hours.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude dichloromethane extract.
3. Fractionation:
-
Subject the crude extract to column chromatography on silica gel.
-
Elute the column with a gradient of solvents, starting with a non-polar solvent like petroleum ether and gradually increasing the polarity with ethyl acetate.
-
Collect fractions and monitor them by thin-layer chromatography (TLC) using a suitable solvent system (e.g., petroleum ether:ethyl acetate, 8:2 v/v) and UV visualization.
4. Purification:
-
Combine fractions showing the presence of the target compound (based on TLC comparison with a standard, if available).
-
Further purify the combined fractions using preparative high-performance liquid chromatography (HPLC) on a C18 column.
-
Use a mobile phase gradient of acetonitrile and water to achieve separation.
-
Collect the peak corresponding to this compound and evaporate the solvent to obtain the pure compound.
5. Structure Elucidation:
-
Confirm the identity and purity of the isolated compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and mass spectrometry.
Analytical Methods for Quantification
High-performance liquid chromatography (HPLC) coupled with a diode-array detector (DAD) or a mass spectrometer (MS) is the most common and reliable method for the quantification of this compound in plant extracts.
Table 1: HPLC Parameters for Isoflavone Analysis
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient of acetonitrile and water (often with 0.1% formic acid) |
| Flow Rate | 1.0 mL/min |
| Detection | DAD at 254 nm or MS in selected ion monitoring (SIM) mode |
| Injection Volume | 10-20 µL |
| Column Temperature | 25-30 °C |
Biological Activities and Signaling Pathways
This compound exhibits a range of biological activities, which are mediated through its interaction with various cellular signaling pathways.
Anti-Inflammatory Activity
This compound has demonstrated potent anti-inflammatory effects by modulating key inflammatory signaling pathways.
Estrogenic and Anti-Cancer Activity
This compound displays estrogenic activity by binding to estrogen receptors (ERs), which can influence the growth of hormone-dependent cancers.
Neuroprotective Activity
Emerging evidence suggests that this compound may exert neuroprotective effects, potentially through the modulation of neuroinflammatory pathways.
Conclusion
This compound is a promising natural compound with a diverse range of biological activities. This guide has provided an overview of its primary natural sources and detailed methodologies for its isolation and purification. The elucidation of its mechanisms of action on various signaling pathways underscores its potential for the development of novel therapeutic agents. Further research is warranted to fully explore its pharmacological potential, establish standardized quantification methods, and optimize isolation protocols for large-scale production.
References
- 1. researchgate.net [researchgate.net]
- 2. 8-Prenylnaringenin, inhibits estrogen receptor-alpha mediated cell growth and induces apoptosis in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Estrogen Receptor (ER) Subtype Selectivity Identifies 8-Prenylapigenin as an ERβ Agonist from Glycyrrhiza inflata and Highlights the Importance of Chemical and Biological Authentication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New cytotoxic prenylated isoflavonoids from Bituminaria morisiana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 8-Prenyl daidzein and 8-prenyl genistein from germinated soybean modulate inflammatory response in activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Biological Activity of 8-Prenyldaidzein
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth overview of the biological activities of 8-Prenyldaidzein, a prenylated isoflavonoid. The information presented herein is curated from recent scientific literature to support research and development efforts.
Anti-inflammatory Activity
This compound (8-PD) has demonstrated more potent anti-inflammatory effects compared to its parent compound, daidzein. Its mechanism of action involves the modulation of key inflammatory signaling pathways.[1][2]
Mechanism of Action
8-PD represses the activation of nuclear factor kappa B (NF-κB), a critical transcription factor in the inflammatory response.[1] This inhibition is associated with the reduced activation of upstream kinases, including ERK1/2, JNK, and p38 MAPK, and the suppression of mitogen- and stress-activated kinase 1 (MSK1) phosphorylation.[1] Notably, the protein levels of IκB, an inhibitor of NF-κB, remain unaltered, suggesting a mechanism independent of IκB degradation.[1]
In ex vivo studies using adipose tissues from mice on a high-fat diet, 8-PD significantly inhibited the secretion of the pro-inflammatory chemokine C-C motif chemokine ligand 2 (CCL2), indicating its potential to regulate macrophage activation in obesity-related inflammation.[1]
// Edges LPS -> TLR4 [label="Activates"]; TLR4 -> MAPK_p [label="Phosphorylates"]; MAPK_p -> MSK1 [label="Phosphorylates"]; MSK1 -> NFkB_complex [label="Leads to activation"]; NFkB_complex -> NFkB [label="Releases"]; NFkB -> Inflammatory_Genes [label="Induces Transcription"]; Prenyldaidzein -> MAPK_p [label="Inhibits\nPhosphorylation", arrowhead=tee];
// Graph layout adjustments {rank=same; LPS; TLR4;} {rank=same; MAPK_p; NFkB_complex;} {rank=same; MSK1; NFkB;} {rank=same; Prenyldaidzein; Inflammatory_Genes;} } caption: "Figure 1: this compound Anti-inflammatory Signaling Pathway"
Quantitative Data: Anti-inflammatory Activity
| Compound | Assay | Cell Line/System | Concentration | Effect | Reference |
| This compound | CCL2 Secretion | Adipose tissues from high-fat diet mice (ex vivo) | 25 µM | Significant inhibition of CCL2 secretion | [1][2] |
| This compound | NF-κB Activation | Macrophages | Not specified | Repression | [1] |
| This compound | ERK1/2, JNK, p38 MAPK Activation | Macrophages | Not specified | Reduced activation | [1] |
Experimental Protocols
1.3.1 Ex Vivo Adipose Tissue Culture and CCL2 Measurement
-
Tissue Source: Epididymal adipose tissues from mice fed a long-term high-fat diet.
-
Treatment: Tissues were stimulated with 25 µM of this compound for 24 hours.
-
Analysis: The concentration of C-C motif chemokine ligand 2 (CCL2) in the culture medium was measured, likely using an Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for mouse CCL2.
1.3.2 Macrophage Culture and Western Blotting for Signaling Proteins
-
Cell Line: A suitable macrophage cell line (e.g., RAW264.7).
-
Stimulation: Cells are typically stimulated with an inflammatory agent like lipopolysaccharide (LPS) or conditioned medium from hypertrophic adipocytes.
-
Treatment: Cells are pre-treated with this compound at various concentrations before stimulation.
-
Analysis: Cell lysates are collected and subjected to SDS-PAGE and Western blotting to detect the phosphorylation status of ERK1/2, JNK, p38 MAPK, and MSK1 using phospho-specific antibodies. Total protein levels are also measured as a loading control. NF-κB activation is often assessed by measuring the nuclear translocation of NF-κB subunits (e.g., p65) via Western blotting of nuclear and cytoplasmic fractions.
Antioxidant Activity
This compound has been identified as an effective antioxidant agent, capable of scavenging free radicals.[3][4]
Mechanism of Action
The antioxidant activity of this compound is attributed to its ability to donate a hydrogen atom or an electron to free radicals, thereby neutralizing them. This activity is often evaluated using in vitro chemical assays.
Quantitative Data: Antioxidant Activity
| Compound | Assay | IC50 Value (µM) | Comparison | Reference |
| This compound | DPPH Radical Scavenging | 174.2 | More effective than Ascorbic Acid (IC50 329.0 µM) | [3] |
Experimental Protocols
2.3.1 DPPH (1,1-diphenyl-2-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical. The reduction of DPPH is monitored by the decrease in its absorbance at approximately 517 nm.
-
Reagents: DPPH solution in a suitable solvent (e.g., methanol or ethanol), test compound (this compound) at various concentrations, and a positive control (e.g., Ascorbic Acid, Trolox).
-
Procedure:
-
A solution of this compound at different concentrations is added to a solution of DPPH.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured using a spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the compound.[5][6][7][8]
-
// Nodes prep_reagents [label="Prepare Reagents\n(DPPH, 8-PD, Control)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mixing [label="Mix 8-PD/Control\nwith DPPH solution", fillcolor="#FBBC05", fontcolor="#202124"]; incubation [label="Incubate in Dark\n(e.g., 30 min at RT)", fillcolor="#34A853", fontcolor="#FFFFFF"]; measurement [label="Measure Absorbance\nat ~517 nm", fillcolor="#EA4335", fontcolor="#FFFFFF"]; calculation [label="Calculate % Inhibition", fillcolor="#5F6368", fontcolor="#FFFFFF"]; ic50 [label="Determine IC50 Value", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges prep_reagents -> mixing; mixing -> incubation; incubation -> measurement; measurement -> calculation; calculation -> ic50; } caption: "Figure 2: Workflow for DPPH Radical Scavenging Assay"
Potential in Neurodegenerative Disease
Recent in-silico studies suggest that this compound may have therapeutic potential for Alzheimer's disease (AD) by targeting multiple pathological pathways.[9]
Mechanism of Action
Computational studies have shown that this compound has favorable drug-likeness and ADME (absorption, distribution, metabolism, and excretion) properties, including the potential to cross the blood-brain barrier.[9] Molecular docking and dynamics simulations indicate that it can strongly bind to and potentially inhibit multiple targets involved in AD pathology:
-
Phosphodiesterase 5A (PDE5A)
-
Beta-secretase 1 (BACE-1)
-
Acetylcholinesterase (AChE)
By inhibiting these enzymes, this compound could address various aspects of AD, including cognitive decline and cholinergic deficits, through non-amyloid pathways.[9][10] It is important to note that these findings are currently based on computational models and require experimental validation.
// Node for the compound prenyldaidzein [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=diamond];
// Nodes for the targets pde5a [label="PDE5A", fillcolor="#4285F4", fontcolor="#FFFFFF"]; bace1 [label="BACE-1", fillcolor="#FBBC05", fontcolor="#202124"]; ache [label="AChE", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Nodes for the pathological outcomes pathology1 [label="Cognitive Decline", fillcolor="#5F6368", fontcolor="#FFFFFF", shape=ellipse]; pathology2 [label="Cholinergic Deficits", fillcolor="#5F6368", fontcolor="#FFFFFF", shape=ellipse];
// Edges prenyldaidzein -> pde5a [label="Inhibits"]; prenyldaidzein -> bace1 [label="Inhibits"]; prenyldaidzein -> ache [label="Inhibits"];
pde5a -> pathology1 [style=dashed, arrowhead=none, color="#5F6368"]; bace1 -> pathology1 [style=dashed, arrowhead=none, color="#5F6368"]; ache -> pathology2 [style=dashed, arrowhead=none, color="#5F6368"]; } caption: "Figure 3: Multi-target Potential of this compound in Alzheimer's Disease"
Quantitative Data: In-silico Binding
While specific binding affinity values (e.g., Ki, Kd) from experimental assays are not yet available, molecular docking studies have reported strong binding interactions between this compound and the active sites of PDE5A, BACE-1, and AChE.[9]
Experimental Protocols
3.3.1 Molecular Docking and Dynamics (In-silico)
-
Software: Standard molecular modeling software (e.g., AutoDock, Schrödinger suite).
-
Procedure:
-
The 3D structure of this compound is prepared (e.g., energy minimization).
-
The crystal structures of the target proteins (PDE5A, BACE-1, AChE) are obtained from a protein data bank.
-
Molecular docking simulations are performed to predict the binding pose and affinity of this compound within the active site of each target.
-
Molecular dynamics (MD) simulations are then run to assess the stability of the predicted protein-ligand complexes over time.
-
Other Potential Activities
The biological effects of the parent isoflavone, daidzein, and other structurally related prenylated flavonoids like 8-prenylnaringenin and 8-prenylgenistein have been extensively studied. These studies provide a basis for predicting other potential activities of this compound.
-
Estrogenic Activity: 8-prenylnaringenin is known to be one of the most potent phytoestrogens, with its activity mediated through estrogen receptors (ERα and ERβ).[11][12][13][14][15] Given the structural similarities, this compound may also possess estrogenic properties.
-
Bone Health: 8-prenylnaringenin has been shown to promote osteoblast differentiation and inhibit osteoclast activity, suggesting a role in maintaining bone density.[16][17][18] The prenyl group is considered crucial for this enhanced bone-protective activity compared to the non-prenylated flavonoid.[18]
-
Anticancer Activity: Daidzein and its derivatives have been investigated for their anti-cancer properties in various cancer cell lines, including prostate and ovarian cancer.[19][20] The mechanisms often involve the induction of apoptosis and cell cycle arrest.[19] Prenylation can enhance the antiproliferative activity of flavonoids.[21]
Further experimental studies are required to confirm and quantify these potential biological activities for this compound specifically.
References
- 1. 8-Prenyl daidzein and 8-prenyl genistein from germinated soybean modulate inflammatory response in activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Antioxidant Activity of Prenylflavonoids | MDPI [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. How Do I Estimate the IC50 and EC50? - FAQ 2187 - GraphPad [graphpad.com]
- 6. researchgate.net [researchgate.net]
- 7. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
- 8. promegaconnections.com [promegaconnections.com]
- 9. Exploring the Therapeutic Potential of this compound: A Comprehensive Study of its Multi-Target Efficacy in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Estrogenic activity of the phytoestrogens naringenin, 6-(1,1-dimethylallyl)naringenin and 8-prenylnaringenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Potent Phytoestrogen 8-Prenylnaringenin: A Friend or a Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Oestrogenic activity of the hop phyto-oestrogen, 8-prenylnaringenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Potent Phytoestrogen 8-Prenylnaringenin | Encyclopedia MDPI [encyclopedia.pub]
- 15. 8-Prenylnaringenin - Wikipedia [en.wikipedia.org]
- 16. Effects and mechanisms of 8-prenylnaringenin on osteoblast MC3T3-E1 and osteoclast-like cells RAW264.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. The prenyl group contributes to activities of phytoestrogen 8-prenynaringenin in enhancing bone formation and inhibiting bone resorption in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Daidzein exerts anticancer activity towards SKOV3 human ovarian cancer cells by inducing apoptosis and cell cycle arrest, and inhibiting the Raf/MEK/ERK cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Novel daidzein molecules exhibited anti-prostate cancer activity through nuclear receptor ERβ modulation, in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Highly Cancer Selective Antiproliferative Activity of Natural Prenylated Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
In silico studies of 8-Prenyldaidzein targets
An In-Depth Technical Guide to In Silico Studies of 8-Prenyldaidzein Targets
Introduction
This compound, a prenylated isoflavonoid derived from daidzein, has garnered significant interest in the scientific community for its potential therapeutic properties. As a phytoestrogen, it is structurally similar to endogenous estrogens, allowing it to interact with various biological targets. The exploration of its therapeutic potential has been significantly accelerated by in silico methodologies, which encompass a range of computational techniques to predict and analyze the interactions between a small molecule and its biological targets. These computational approaches, including molecular docking, molecular dynamics simulations, and network pharmacology, offer a cost-effective and time-efficient means to elucidate the mechanism of action of natural compounds like this compound, paving the way for further drug development.
This technical guide provides a comprehensive overview of the in silico studies conducted to identify and characterize the molecular targets of this compound. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the computational approaches used to investigate the therapeutic potential of this promising natural compound.
Identified Molecular Targets and Therapeutic Areas
In silico studies have identified multiple potential molecular targets for this compound, suggesting its therapeutic utility in diverse pathological conditions, most notably in neurodegenerative diseases and inflammatory disorders.
Alzheimer's Disease
A significant focus of in silico research on this compound has been its potential as a multi-target agent for the treatment of Alzheimer's disease.[1][2] Computational studies have demonstrated that this compound exhibits strong binding affinity for key enzymes implicated in the pathophysiology of Alzheimer's disease:
-
Phosphodiesterase 5A (PDE5A): An enzyme involved in the cyclic guanosine monophosphate (cGMP) signaling pathway, which plays a role in synaptic plasticity and memory.
-
Beta-secretase 1 (BACE-1): A key enzyme in the production of amyloid-beta plaques, a hallmark of Alzheimer's disease.
-
Acetylcholinesterase (AChE): An enzyme that breaks down the neurotransmitter acetylcholine; its inhibition is a common therapeutic strategy for Alzheimer's disease.
The ability of this compound to interact with these multiple targets suggests a synergistic therapeutic effect, addressing different facets of Alzheimer's disease pathology.[2]
Inflammation
In silico and subsequent ex vivo studies have revealed the anti-inflammatory properties of this compound. The primary mechanism identified is the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway .[3] This is achieved through the reduced activation of key upstream kinases:
-
Extracellular signal-regulated kinase 1/2 (ERK1/2)
-
c-Jun N-terminal kinase (JNK)
-
p38 Mitogen-activated protein kinase (p38 MAPK)
By inhibiting these kinases, this compound effectively represses the activation of NF-κB, a master regulator of inflammatory responses.[3]
Quantitative Data from In Silico Studies
The following table summarizes the quantitative data obtained from molecular docking studies of this compound with its identified targets. Binding energy is a measure of the affinity between the ligand (this compound) and the protein target, with more negative values indicating a stronger interaction.
| Target Protein | Therapeutic Area | Binding Energy (kcal/mol) | Reference |
| Phosphodiesterase 5A (PDE5A) | Alzheimer's Disease | Data not available in snippets | [1][2] |
| Beta-secretase 1 (BACE-1) | Alzheimer's Disease | Data not available in snippets | [1][2] |
| Acetylcholinesterase (AChE) | Alzheimer's Disease | Data not available in snippets | [1][2] |
Note: Specific binding energy values were not available in the provided search snippets. The original research articles should be consulted for this detailed quantitative data.
In Silico Experimental Protocols
This section details the generalized methodologies employed in the in silico investigation of this compound.
Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor.
Protocol:
-
Protein and Ligand Preparation:
-
The three-dimensional crystal structure of the target protein (e.g., PDE5A, BACE-1, AChE) is retrieved from the Protein Data Bank (PDB).[4]
-
Water molecules and co-crystallized ligands are typically removed from the protein structure.
-
Hydrogen atoms are added to the protein structure.
-
The three-dimensional structure of this compound is generated and optimized using a computational chemistry software.
-
-
Binding Site Identification:
-
The active site of the enzyme is identified, often based on the location of the co-crystallized ligand in the original PDB file or through binding site prediction algorithms.
-
-
Docking Simulation:
-
A docking program (e.g., AutoDock Vina) is used to systematically search for the optimal binding pose of this compound within the defined binding site of the target protein.[5]
-
The program calculates the binding energy for various poses, and the pose with the lowest binding energy is considered the most favorable.
-
-
Analysis of Interactions:
-
The protein-ligand complex with the best binding pose is analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the binding.
-
Molecular Dynamics (MD) Simulations
MD simulations are used to study the dynamic behavior of the protein-ligand complex over time, providing insights into its stability.
Protocol:
-
System Preparation:
-
The best-docked complex of this compound and the target protein is used as the starting structure.
-
The complex is placed in a simulation box filled with a specific water model.
-
Ions are added to neutralize the system.
-
-
Simulation:
-
The system undergoes energy minimization to remove any steric clashes.
-
The system is gradually heated to a physiological temperature and equilibrated.
-
A production run of the simulation is performed for a specified duration (e.g., 100 ns).
-
-
Trajectory Analysis:
-
The trajectory of the simulation is analyzed to assess the stability of the complex. Key parameters analyzed include the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF). Stable RMSD values indicate a stable protein-ligand complex.[2]
-
ADMET and Drug-Likeness Prediction
These predictions are crucial in the early stages of drug discovery to assess the pharmacokinetic and toxicological properties of a compound.
Protocol:
-
Input: The chemical structure of this compound is submitted to a web-based server or software (e.g., SwissADME).[6]
-
Prediction: The software calculates various physicochemical properties and predicts ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) parameters.
-
Analysis: The predicted properties are analyzed to assess the drug-likeness of the compound. Key parameters include:
-
Lipinski's Rule of Five: Evaluates drug-likeness based on molecular weight, logP, hydrogen bond donors, and hydrogen bond acceptors.
-
Bioavailability Score: An overall score indicating the likelihood of the compound being orally bioavailable.
-
Blood-Brain Barrier (BBB) Permeability: Predicts the ability of the compound to cross the blood-brain barrier, which is crucial for drugs targeting the central nervous system.[6]
-
Cytochrome P450 (CYP) Inhibition: Predicts potential drug-drug interactions.[6]
-
Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway targeted by this compound and the general workflow of the in silico studies.
Conclusion and Future Perspectives
In silico studies have been instrumental in elucidating the multi-target therapeutic potential of this compound, particularly in the contexts of Alzheimer's disease and inflammation. Computational approaches have successfully identified key molecular targets and provided insights into the underlying mechanisms of action. The favorable drug-likeness and ADMET profiles predicted for this compound and its parent compound, daidzein, further support its potential as a lead compound for drug development.[1][6]
While the in silico findings are promising, it is crucial to underscore the necessity for experimental validation to confirm the clinical applicability of this compound.[2] Future research should focus on:
-
In vitro and in vivo studies: To validate the predicted binding affinities and biological activities.
-
Quantitative Structure-Activity Relationship (QSAR) studies: To optimize the structure of this compound for enhanced efficacy and selectivity.
-
Expanded network pharmacology analysis: To uncover additional potential targets and pathways, further broadening the therapeutic scope of this promising natural compound.
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. Exploring the Therapeutic Potential of this compound: A Comprehensive Study of its Multi-Target Efficacy in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 8-Prenyl daidzein and 8-prenyl genistein from germinated soybean modulate inflammatory response in activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In silico evaluation of binding interaction and ADME study of new 1,3-diazetidin-2-one derivatives with high antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
8-Prenyldaidzein as a Phytoestrogen: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Prenyldaidzein is a prenylated isoflavonoid, a class of phytoestrogens found in various plants. As a derivative of daidzein, it is of significant interest for its potential estrogenic and other biological activities. This technical guide provides an in-depth overview of this compound, focusing on its role as a phytoestrogen. It summarizes the current, albeit limited, understanding of its receptor binding, functional estrogenicity, and potential signaling pathways. Due to the scarcity of direct quantitative data for this compound, this guide also presents comparative data for its parent compound, daidzein, and the structurally similar, potent phytoestrogen, 8-prenylnaringenin (8-PN), to provide a predictive context for its activity. Detailed experimental protocols for key assays used to characterize phytoestrogens are also provided to facilitate further research in this area.
Introduction
Phytoestrogens are plant-derived compounds that are structurally and/or functionally similar to mammalian estrogens, primarily 17β-estradiol. These compounds can bind to estrogen receptors (ERs), ERα and ERβ, and elicit estrogenic or anti-estrogenic effects. Isoflavones, such as daidzein and genistein, are a major class of phytoestrogens, and their prenylated derivatives have garnered increasing attention due to potentially enhanced biological activity. The addition of a prenyl group can increase the lipophilicity of the molecule, potentially enhancing its interaction with biological membranes and receptor binding.
This compound is a derivative of the well-studied isoflavone daidzein, with a prenyl group attached at the 8th position. While research on this compound is not as extensive as for other phytoestrogens like genistein or its close structural analog 8-prenylnaringenin, its structural similarity to these compounds suggests it may possess significant phytoestrogenic properties. This guide aims to consolidate the available information and provide a framework for future research into the therapeutic potential of this compound.
Estrogenic Activity: Quantitative Data
Direct quantitative data on the estrogenic activity of this compound, such as estrogen receptor binding affinities (Ki or IC50 values) and potencies in functional assays (EC50 values), are not extensively available in the current scientific literature. To provide a comparative context, the following tables summarize data for the parent compound, daidzein, and the structurally similar and potent phytoestrogen, 8-prenylnaringenin (8-PN).
Table 1: Estrogen Receptor Binding Affinity
| Compound | Receptor | Assay Type | Tracer | Ki / IC50 | Relative Binding Affinity (RBA) % (E2 = 100%) | Reference |
| Daidzein | ERα | Competitive Binding | [3H]17β-estradiol | ~1 µM | 0.1 | |
| ERβ | Competitive Binding | [3H]17β-estradiol | ~0.2 µM | 0.5 | ||
| 8-Prenylnaringenin (8-PN) | ERα | Competitive Binding | [3H]17β-estradiol | ~20 nM | 5.0 | |
| ERβ | Competitive Binding | [3H]17β-estradiol | ~20 nM | 5.0 | ||
| 17β-Estradiol (E2) | ERα | Competitive Binding | [3H]17β-estradiol | ~1 nM | 100 | |
| ERβ | Competitive Binding | [3H]17β-estradiol | ~1 nM | 100 |
Note: The presented values are approximations derived from multiple sources and are intended for comparative purposes. Actual values may vary depending on the specific experimental conditions.
Table 2: In Vitro Estrogenic Potency
| Compound | Assay | Cell Line | Endpoint | EC50 | Relative Potency (E2 = 1) | Reference |
| Daidzein | E-Screen | MCF-7 | Cell Proliferation | ~1 µM | 0.0001 | |
| Alkaline Phosphatase Assay | Ishikawa | Enzyme Activity | ~1 µM | Not Reported | ||
| 8-Prenylnaringenin (8-PN) | E-Screen | MCF-7 | Cell Proliferation | ~10 nM | 0.01 | |
| Alkaline Phosphatase Assay | Ishikawa | Enzyme Activity | Potent | Not Quantified | ||
| 17β-Estradiol (E2) | E-Screen | MCF-7 | Cell Proliferation | ~10 pM | 1 | |
| Alkaline Phosphatase Assay | Ishikawa | Enzyme Activity | ~10 pM | 1 |
Note: The presented values are approximations derived from multiple sources and are intended for comparative purposes. Actual values may vary depending on the specific experimental conditions.
Signaling Pathways
Phytoestrogens exert their effects through both genomic and non-genomic signaling pathways. The genomic pathway involves the binding of the phytoestrogen to ERs in the cytoplasm or nucleus, leading to receptor dimerization, translocation to the nucleus, and binding to Estrogen Response Elements (EREs) on the DNA to regulate the transcription of target genes. Non-genomic pathways are initiated by phytoestrogen binding to membrane-associated ERs, leading to the rapid activation of various intracellular signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway and the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathway.
While direct evidence for this compound's influence on these pathways is limited, studies on the closely related 8-prenylnaringenin show that it can activate the MAPK/ERK pathway and, in some contexts, inhibit the PI3K/Akt pathway in breast cancer cells. It is plausible that this compound may engage similar signaling cascades.
Caption: Generalized Phytoestrogen Signaling Pathways.
Experimental Protocols
The following sections detail generalized protocols for key in vitro assays used to characterize the estrogenic activity of compounds like this compound.
Competitive Estrogen Receptor Binding Assay
This assay determines the ability of a test compound to compete with a radiolabeled estrogen (e.g., [3H]17β-estradiol) for binding to ERα or ERβ.
An In-depth Technical Guide to 8-Prenyldaidzein: Discovery, History, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Prenyldaidzein (8-PD) is a prenylated isoflavonoid, a class of naturally occurring phenolic compounds. First identified as a genuine plant constituent in 2003, it has since been isolated from various leguminous plants, including germinated soybeans. This technical guide provides a comprehensive overview of the discovery, history, and biological activities of this compound. It details the experimental protocols for its isolation and biological evaluation, summarizes key quantitative data, and visualizes the associated signaling pathways. This document is intended to serve as a core resource for researchers and professionals in drug development and natural product chemistry.
Discovery and History
The first definitive report of this compound as a natural product was in 2003 by Pistelli and colleagues. In their phytochemical investigation of Bituminaria morisiana and Bituminaria bituminosa, two Mediterranean papilionaceous plants, they isolated and characterized this compound, noting it was the first time it had been obtained as a genuine plant constituent. Prior to this, while the parent compound daidzein and other prenylated flavonoids were well-known, the natural occurrence of this compound had not been established.
Subsequent research has identified this compound in other leguminous species, including those of the Erythrina genus and, more recently, in germinated soybeans. The discovery in germinated soybeans is particularly significant as it suggests a potential dietary source of this bioactive compound. The history of this compound is thus relatively recent, with the majority of research focusing on its biological activities, particularly its anti-inflammatory properties, following its initial discovery.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₈O₄ | |
| Molecular Weight | 322.36 g/mol | |
| CAS Number | 135384-00-8 | |
| Appearance | Yellowish solid | |
| Solubility | Soluble in methanol, ethanol, DMSO |
Biological Activities
This compound has demonstrated a range of biological activities, with the most well-characterized being its anti-inflammatory effects. There is also emerging evidence for its cytotoxic and potential estrogenic activities.
Anti-inflammatory Activity
Recent studies have shown that this compound exhibits potent anti-inflammatory properties. A 2023 study by Park et al. demonstrated that 8-PD, isolated from germinated soybeans, can effectively suppress inflammatory responses in macrophages.[1] The primary mechanism of this activity involves the modulation of key signaling pathways.
This compound has been shown to repress the activation of nuclear factor-kappa B (NF-κB), a critical transcription factor that regulates the expression of numerous pro-inflammatory genes.[1] This repression is associated with the reduced phosphorylation of key upstream kinases, including ERK1/2, JNK, and p38 MAPKs, as well as the suppression of mitogen- and stress-activated kinase 1 (MSK1) phosphorylation.[1]
Signaling Pathway of this compound in Modulating Inflammatory Response
References
8-Prenyldaidzein antioxidant activity
An In-Depth Technical Guide on the Antioxidant Activity of 8-Prenyldaidzein
Introduction
This compound is a prenylated isoflavone, a class of flavonoids characterized by the addition of a prenyl group to the daidzein backbone. This structural modification often enhances the biological activities of the parent compound, including its antioxidant potential. Found in various leguminous plants, this compound has garnered significant interest from the scientific community for its potential therapeutic applications, which are largely attributed to its ability to counteract oxidative stress.
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological driver in numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Antioxidants like this compound can mitigate this damage through various mechanisms. This document provides a comprehensive technical overview of the antioxidant activity of this compound, detailing its mechanisms of action, quantitative efficacy, and the experimental protocols used for its evaluation.
Mechanisms of Antioxidant Activity
The antioxidant properties of this compound stem from a multi-faceted approach, involving both direct interaction with free radicals and modulation of endogenous cellular defense systems.
Direct Radical Scavenging
Like many phenolic compounds, this compound can act as a direct scavenger of free radicals. The hydroxyl groups on its phenolic rings can donate a hydrogen atom to unstable radicals, thereby neutralizing them and terminating the oxidative chain reaction. The prenyl group can enhance this activity by increasing the lipophilicity of the molecule, allowing for better interaction with lipid-based radicals within cell membranes.
Inhibition of Reactive Oxygen Species (ROS) Production
This compound has been shown to reduce the production of ROS.[1] Oxidative stress can be initiated by various stimuli, and compounds that inhibit ROS generation at the source are valuable therapeutic agents.[2][3] This inhibition can occur through the modulation of enzymatic pathways responsible for ROS production, such as NADPH oxidase.
Upregulation of Endogenous Antioxidant Enzymes
A key mechanism for the antioxidant effect of many flavonoids is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[4][5][6][7] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1).[6] Upon exposure to oxidative stress or in the presence of Nrf2 activators like this compound, Nrf2 dissociates from Keap1 and translocates to the nucleus.[6][8] In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter region of various genes, initiating the transcription of a suite of protective enzymes.[4][7] These include:
-
Superoxide Dismutase (SOD): Converts superoxide radicals to hydrogen peroxide.[9][10]
-
Catalase (CAT): Decomposes hydrogen peroxide into water and oxygen.[9][10]
-
Glutathione Peroxidase (GPx): Reduces hydrogen peroxide and lipid hydroperoxides.[9][10]
-
Heme Oxygenase-1 (HO-1): An inducible enzyme with potent antioxidant and anti-inflammatory properties.[8]
This upregulation of the cell's own defense machinery provides a sustained and potent antioxidant response. Daidzein itself has been shown to preserve the expression of Nrf2 and CAT in porcine intestinal epithelial cells under oxidative stress.[11]
Quantitative Antioxidant Activity Data
The antioxidant capacity of this compound has been quantified using various standard in vitro assays. The results are often expressed as the IC50 value, which is the concentration of the compound required to inhibit 50% of the radical activity.
| Assay | Compound | IC50 Value | Reference Compound | IC50 Value (Reference) | Source |
| DPPH Radical Scavenging | This compound | 174.2 µM | Ascorbic Acid | 329.0 µM | [12] |
Note: A lower IC50 value indicates greater antioxidant activity.
Experimental Protocols
Detailed methodologies for the key assays used to evaluate the antioxidant activity of this compound are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.[13][14]
-
Principle: The reduction of the DPPH radical by an antioxidant is measured by the decrease in absorbance at approximately 517 nm.[13]
-
Reagents:
-
DPPH solution (e.g., 0.1 mM in methanol).[15]
-
This compound stock solution (dissolved in a suitable solvent like methanol or DMSO).
-
Methanol.
-
Positive control (e.g., Ascorbic Acid, Trolox).
-
-
Procedure:
-
Prepare serial dilutions of the this compound stock solution.
-
In a 96-well plate or cuvettes, add a specific volume of the DPPH working solution (e.g., 100 µL).[16]
-
Add an equal volume of the test compound dilutions or the positive control to the wells.[16]
-
Prepare a blank containing the solvent instead of the test sample.
-
Incubate the mixture in the dark at room temperature for 30 minutes.[13][16]
-
Measure the absorbance at 517 nm using a spectrophotometer.[13]
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100[15]
-
Plot the percentage inhibition against the concentration of this compound to determine the IC50 value.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to quench the pre-formed blue/green ABTS radical cation.[12][17]
-
Principle: The reduction of the ABTS radical cation by the antioxidant causes a decolorization of the solution, which is measured by the decrease in absorbance at 734 nm.[16][18]
-
Reagents:
-
Procedure:
-
Prepare the ABTS radical cation working solution by mixing the ABTS stock solution and potassium persulfate solution in equal volumes and allowing the mixture to stand in the dark at room temperature for 12-16 hours.[19]
-
Dilute the ABTS radical solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[18]
-
Prepare serial dilutions of the this compound stock solution.
-
In a 96-well plate, mix a small volume of the test sample or standard (e.g., 10 µL) with a larger volume of the diluted ABTS solution (e.g., 190 µL).[21]
-
Incubate for a specified time (e.g., 6 minutes) at room temperature.[16]
-
Measure the absorbance at 734 nm.[16]
-
Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
-
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.[22][23]
-
Principle: An antioxidant's capacity to scavenge peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) is quantified by measuring the preservation of the fluorescence of a probe like fluorescein.[23] The antioxidant capacity is determined by calculating the area under the fluorescence decay curve (AUC).[24]
-
Reagents:
-
Procedure:
-
In a black 96-well microplate, add the test sample or Trolox standards (e.g., 25 µL).[25]
-
Add the fluorescein working solution to each well (e.g., 150 µL).[25]
-
Mix and incubate the plate at 37°C for at least 30 minutes.[25]
-
Initiate the reaction by adding the AAPH solution to each well (e.g., 25 µL).[25]
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence kinetically every 1-2 minutes for 60-90 minutes (Excitation: 485 nm, Emission: 520 nm).[22][24]
-
Calculate the Net Area Under the Curve (AUC) for each sample by subtracting the AUC of the blank.
-
Plot the Net AUC of the Trolox standards against their concentrations to create a standard curve.
-
Express the ORAC value of this compound as Trolox equivalents (TE).
-
Cellular Antioxidant Activity (CAA) Assay
This assay provides a more biologically relevant measure of antioxidant activity by accounting for cellular uptake, metabolism, and localization of the compound.[26][27]
-
Principle: The assay measures the ability of a compound to prevent the oxidation of a fluorescent probe, 2',7'-dichlorofluorescin (DCFH), to the highly fluorescent dichlorofluorescein (DCF) within cells.[27][28] Peroxyl radicals generated by AAPH are used to induce this oxidation.[26]
-
Reagents:
-
Human hepatocarcinoma HepG2 cells (or other suitable cell line).[26]
-
Cell culture medium (e.g., DMEM).
-
DCFH-DA (2',7'-dichlorofluorescin diacetate) solution.
-
AAPH solution.
-
This compound stock solution.
-
Positive control (e.g., Quercetin).
-
-
Procedure:
-
Seed HepG2 cells in a black 96-well plate and grow to confluence.
-
Treat the cells with various concentrations of this compound or the positive control along with the DCFH-DA probe for a period (e.g., 1 hour) to allow for uptake.
-
Wash the cells with PBS to remove extracellular compounds.
-
Add the AAPH solution to induce oxidative stress.
-
Immediately measure the fluorescence in a microplate reader kinetically over 1 hour at 37°C (Excitation: 485 nm, Emission: 538 nm).
-
Calculate the CAA value by integrating the area under the fluorescence versus time curve and comparing it to the control wells (cells treated with DCFH-DA and AAPH only).
-
Results are typically expressed as quercetin equivalents (QE).[26]
-
Visualizations: Workflows and Signaling Pathways
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of Reactive Oxygen Species (ROS) and Nitric Oxide (NO) by Gelidium elegans Using Alternative Drying and Extraction Conditions in 3T3-L1 and RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Blockade of ROS production inhibits oncogenic signaling in acute myeloid leukemia and amplifies response to precision therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Nrf2 cell signaling pathway is responsible for the antioxidant effect of resveratrol in aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation [mdpi.com]
- 7. NRF2 signalling pathway: New insights and progress in the field of wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Emerging Roles of Antioxidant Enzymes by Dietary Phytochemicals in Vascular Diseases [mdpi.com]
- 10. Preclinical and Clinical Antioxidant Effects of Natural Compounds against Oxidative Stress-Induced Epigenetic Instability in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of daidzein on antioxidant capacity in weaned pigs and IPEC-J2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. A new colorimetric DPPH• scavenging activity method with no need for a spectrophotometer applied on synthetic and natural antioxidants and medicinal herbs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 19. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. agilent.com [agilent.com]
- 24. scribd.com [scribd.com]
- 25. kamiyabiomedical.com [kamiyabiomedical.com]
- 26. Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. mdpi.com [mdpi.com]
8-Prenyldaidzein: A Comprehensive Technical Review of a Promising Bioactive Isoflavone
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
8-Prenyldaidzein (8-PD), a prenylated isoflavone, has emerged as a molecule of significant interest in the scientific community due to its diverse and potent biological activities. As a derivative of daidzein, a well-known soy isoflavone, this compound exhibits enhanced bioactivities attributed to the presence of a prenyl group at the C-8 position. This modification increases its lipophilicity, potentially leading to improved cellular uptake and interaction with biological targets. This technical guide provides a comprehensive literature review of the research on this compound, summarizing its synthesis, biological effects, and mechanisms of action, with a focus on quantitative data, detailed experimental protocols, and the elucidation of key signaling pathways.
Chemical Synthesis
The strategic synthesis of this compound is crucial for enabling its extensive biological evaluation. While various methods for the synthesis of prenylated flavonoids have been developed, a definitive, high-yield total synthesis of this compound remains an area of active research. General synthetic strategies often involve the introduction of a prenyl group onto the daidzein backbone.
A common approach involves the Claisen rearrangement of a propargyl ether derivative of daidzein, followed by selective reduction of the resulting alkyne. Another strategy employs the direct Friedel-Crafts prenylation of daidzein, although this can lead to a mixture of products and requires careful optimization of reaction conditions to favor C-8 substitution.
Generalized Experimental Workflow for this compound Synthesis:
8-Prenyldaidzein: A Technical Guide to its Anti-inflammatory Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Prenyldaidzein, a prenylated isoflavone derived from daidzein, has emerged as a compound of significant interest in the field of inflammation research. Its structural modifications confer unique biological activities, distinguishing it from its parent compound. This technical guide provides an in-depth overview of the anti-inflammatory properties of this compound, focusing on its molecular mechanisms, relevant signaling pathways, and the experimental methodologies used to elucidate its effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel anti-inflammatory therapeutics.
Mechanism of Action: Targeting Key Inflammatory Pathways
This compound exerts its anti-inflammatory effects through the modulation of critical signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the inflammatory response, regulating the expression of a wide array of pro-inflammatory genes.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of inflammatory signaling. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory stimuli, such as lipopolysaccharide (LPS), IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes.
This compound has been shown to repress the activation of NF-κB.[1] This inhibitory action leads to a downstream reduction in the expression of NF-κB-regulated pro-inflammatory mediators.
Modulation of the MAPK Signaling Pathway
The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, plays a crucial role in transducing extracellular signals into cellular responses, including inflammation. This compound has been observed to reduce the activation of ERK1/2, JNK, and p38 MAPK, further contributing to its anti-inflammatory profile.[1]
The Nrf2-Mediated Antioxidant Response
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant proteins, which protect against oxidative damage-induced inflammation. While direct quantitative data for this compound is limited, related isoflavones have been shown to activate the Nrf2 pathway, leading to the upregulation of cytoprotective enzymes like heme oxygenase-1 (HO-1). This activation helps to mitigate oxidative stress, a key contributor to the inflammatory process.
Quantitative Data on Anti-inflammatory Effects
While specific quantitative data for this compound is not extensively available in the public domain, the following tables summarize the known effects on key inflammatory markers and provide data from closely related compounds to offer a comparative perspective.
Table 1: In Vitro Inhibition of Inflammatory Mediators by this compound and Related Compounds
| Compound | Target | Assay System | Concentration | % Inhibition / Effect | IC50 Value |
| This compound | NF-κB Activation | Macrophages | Not Specified | Repressed | Not Available |
| This compound | ERK1/2, JNK, p38 MAPK Activation | Macrophages | Not Specified | Reduced | Not Available |
| This compound | Pro-inflammatory CCL2 Secretion | Adipose Tissues (ex vivo) | Not Specified | Significantly Inhibited | Not Available |
| Daidzein | NO Production | RAW 264.7 Cells | 100 µM | ~28% | Not Available |
| 8-Prenyl quercetin | NO Production | RAW 264.7 Cells | Not Specified | Stronger than Quercetin | Not Available |
| 8-Prenyl quercetin | PGE2 Production | RAW 264.7 Cells | Not Specified | Stronger than Quercetin | Not Available |
| 8-Prenyl quercetin | iNOS Expression | RAW 264.7 Cells | Not Specified | Stronger than Quercetin | Not Available |
| 8-Prenyl quercetin | COX-2 Expression | RAW 264.7 Cells | Not Specified | Stronger than Quercetin | Not Available |
Note: The data for Daidzein and 8-Prenyl quercetin are provided for comparative purposes due to the limited availability of specific quantitative data for this compound.
Table 2: In Vivo Anti-inflammatory Effects of Related Prenylated Flavonoids
| Compound | Animal Model | Dosage | Effect |
| 8-Prenyl quercetin | LPS-induced Mouse Paw Edema | Not Specified | Attenuated paw edema |
Note: This table highlights the in vivo potential of structurally similar compounds, suggesting a promising avenue for future research on this compound.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the complex biological processes involved, the following diagrams have been generated using the Graphviz DOT language.
Detailed Experimental Protocols
The following protocols are generalized methodologies based on common practices for assessing the anti-inflammatory effects of compounds like this compound in a macrophage cell line model.
Cell Culture and LPS-Induced Inflammation in RAW 264.7 Macrophages
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Experimental Procedure:
-
Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability assays, 24-well for cytokine analysis, 6-well for protein extraction).
-
Allow cells to adhere and reach approximately 70-80% confluency.
-
Pre-treat the cells with various concentrations of this compound (or vehicle control) for a specified period (e.g., 1-2 hours).
-
Induce inflammation by adding Lipopolysaccharide (LPS) from Escherichia coli at a final concentration of, for example, 1 µg/mL.
-
Incubate for a designated time depending on the endpoint being measured (e.g., 24 hours for nitric oxide and cytokine production, shorter time points for signaling pathway analysis).
-
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Principle: This colorimetric assay measures the accumulation of nitrite (a stable metabolite of NO) in the cell culture supernatant.
-
Procedure:
-
Collect the cell culture supernatant after the treatment period.
-
Mix an equal volume of the supernatant with Griess reagent (typically a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Incubate at room temperature for 10-15 minutes to allow for color development.
-
Measure the absorbance at approximately 540 nm using a microplate reader.
-
Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.
-
Cytokine Measurement (ELISA)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in the cell culture supernatant.
-
Procedure:
-
Collect the cell culture supernatant.
-
Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit. This typically involves coating a plate with a capture antibody, adding the supernatant, followed by a detection antibody, an enzyme-conjugated secondary antibody, and a substrate for color development.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the cytokine concentration based on a standard curve.
-
Western Blot Analysis for Protein Expression
-
Principle: This technique is used to detect and quantify the expression levels of specific proteins, such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and phosphorylated forms of MAPK proteins.
-
Procedure:
-
After treatment, wash the cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 - TBST).
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
NF-κB p65 Nuclear Translocation Assay
-
Principle: This assay determines the activation of the NF-κB pathway by visualizing the translocation of the p65 subunit from the cytoplasm to the nucleus.
-
Methods:
-
Immunofluorescence Microscopy:
-
Grow and treat cells on coverslips.
-
Fix and permeabilize the cells.
-
Incubate with a primary antibody against NF-κB p65, followed by a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with a DNA dye (e.g., DAPI).
-
Visualize the cellular localization of p65 using a fluorescence microscope.
-
-
Western Blot of Nuclear and Cytoplasmic Fractions:
-
After treatment, fractionate the cells to separate the cytoplasmic and nuclear components.
-
Perform Western blot analysis on both fractions using an antibody against NF-κB p65. An increase in p65 in the nuclear fraction and a corresponding decrease in the cytoplasmic fraction indicate translocation.
-
-
Conclusion and Future Directions
This compound demonstrates significant potential as an anti-inflammatory agent, primarily through its inhibitory effects on the NF-κB and MAPK signaling pathways. The available evidence, supported by data from related compounds, suggests that it can effectively reduce the production of key pro-inflammatory mediators. However, to fully realize its therapeutic potential, further in-depth research is required. Specifically, comprehensive dose-response studies to determine the IC50 values of this compound against a broad range of inflammatory markers are crucial. Furthermore, well-designed in vivo studies using animal models of inflammation are necessary to evaluate its efficacy, pharmacokinetics, and safety profile. The elucidation of its effects on the Nrf2 pathway also warrants further investigation. This collective body of evidence will be instrumental in advancing this compound from a promising research compound to a potential candidate for clinical development.
References
Methodological & Application
Application Notes and Protocols for 8-Prenyldaidzein Synthesis and Derivatization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of 8-Prenyldaidzein, a promising bioactive flavonoid, and the subsequent derivatization strategies to enhance its therapeutic potential. Detailed experimental protocols, quantitative data, and visual diagrams of signaling pathways and workflows are included to facilitate research and development in this area.
Introduction
This compound, a prenylated isoflavone, has garnered significant attention in the scientific community due to its diverse pharmacological activities, including potent anti-inflammatory and potential anticancer properties. The addition of a prenyl group to the daidzein scaffold is known to enhance its bioavailability and biological efficacy. This document outlines the chemical synthesis of this compound and the preparation of its derivatives through common organic reactions, providing researchers with the necessary information to explore its structure-activity relationships and therapeutic applications.
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process involving the synthesis of the daidzein backbone followed by a regioselective prenylation reaction.
Step 1: Synthesis of Daidzein
A common and efficient method for the synthesis of the isoflavone core of daidzein is through the Suzuki coupling reaction.[1]
Experimental Protocol: Synthesis of Daidzein
-
Materials: 4-Hydroxyphenylboronic acid, 2,4-dihydroxy-ω-iodoacetophenone, Palladium(II) acetate, Triphenylphosphine, Sodium carbonate, 1,4-Dioxane, Water, Ethyl acetate, Brine, Anhydrous sodium sulfate.
-
Procedure:
-
In a round-bottom flask, dissolve 2,4-dihydroxy-ω-iodoacetophenone (1 equivalent) and 4-hydroxyphenylboronic acid (1.2 equivalents) in a mixture of 1,4-dioxane and water (4:1).
-
Add sodium carbonate (2.5 equivalents), palladium(II) acetate (0.05 equivalents), and triphenylphosphine (0.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux (approximately 90-100 °C) and stir for 12-16 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and dilute it with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to obtain pure daidzein.
-
Step 2: Prenylation of Daidzein
The introduction of the prenyl group at the C8 position of the daidzein scaffold is typically achieved via a Friedel-Crafts alkylation reaction using prenyl bromide.
Experimental Protocol: Synthesis of this compound
-
Materials: Daidzein, Prenyl bromide, Anhydrous Lewis acid catalyst (e.g., Boron trifluoride etherate - BF₃·OEt₂), Anhydrous solvent (e.g., Dichloromethane - DCM), Saturated aqueous sodium bicarbonate, Brine, Anhydrous sodium sulfate.
-
Procedure:
-
Dissolve daidzein (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the Lewis acid catalyst (e.g., BF₃·OEt₂) (1.1 equivalents) to the solution and stir for 15-20 minutes.
-
Add prenyl bromide (1.2 equivalents) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 24-48 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate.
-
Extract the product with DCM.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexane:ethyl acetate gradient) to yield this compound.
-
Derivatization of this compound
The hydroxyl groups on the this compound molecule offer reactive sites for derivatization, allowing for the synthesis of a variety of analogs with potentially improved pharmacological profiles. Common derivatization strategies include O-alkylation and O-acetylation.
O-Alkylation of this compound
O-alkylation, particularly O-methylation, of flavonoids has been shown to enhance their anticancer activity and metabolic stability.[2] A convenient and environmentally friendly method for O-methylation utilizes dimethyl carbonate (DMC).[2][3]
Experimental Protocol: O-Methylation of this compound
-
Materials: this compound, Dimethyl carbonate (DMC), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), Ethyl acetate, 1N HCl.
-
Procedure:
-
Dissolve this compound (1 equivalent) in DMC.
-
Add DBU (1.2 equivalents) to the solution.
-
Heat the reaction mixture to 90 °C and stir, monitoring the reaction by TLC.
-
After the starting material is consumed, evaporate the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 1N HCl.
-
Dry the organic layer and concentrate to obtain the O-methylated derivative.
-
Purify by column chromatography if necessary.
-
O-Acetylation of this compound
Acetylation of hydroxyl groups is a common strategy to modify the polarity and bioavailability of natural products. This can be readily achieved using acetic anhydride in the presence of a base like pyridine.[4][5]
Experimental Protocol: O-Acetylation of this compound
-
Materials: this compound, Acetic anhydride, Anhydrous pyridine, Dichloromethane (DCM), 1 M HCl, Saturated aqueous sodium bicarbonate, Brine, Anhydrous sodium sulfate.
-
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous pyridine in a round-bottom flask.
-
Cool the solution to 0 °C.
-
Add acetic anhydride (excess, e.g., 2-3 equivalents per hydroxyl group) dropwise.
-
Stir the reaction at room temperature and monitor by TLC.
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous sodium bicarbonate, and brine.[4]
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the resulting O-acetylated derivative by column chromatography.
-
Quantitative Data
The following tables summarize the reported biological activities of this compound and its derivatives.
Table 1: Anticancer Activity of Flavonoid Derivatives (IC₅₀ values in µM)
| Compound | MCF-7 (Breast) | A549 (Lung) | HeLa (Cervical) | HepG2 (Liver) | Reference |
| 8-Prenylquercetin | - | - | - | - | [6] |
| O-alkylated Flavonoid 1 | >100 | >100 | >100 | >100 | [7] |
| O-acylated Flavonoid 2 | 28.4 | - | - | - | [7] |
| Xanthohumol | 15.32 | 12.87 | - | 10.21 | [8] |
| Aurone derivative of Xanthohumol | 11.45 | 9.87 | - | 8.12 | [8] |
Table 2: Anti-inflammatory Activity of this compound and Related Compounds
| Compound | Activity Metric | Cell Line/Model | Results | Reference |
| This compound | NF-κB activation | Macrophages | Repressed activation | [9] |
| This compound | ERK1/2, JNK, p38 MAPK activation | Macrophages | Reduced activation | [9] |
| 8-Prenylquercetin | NO, PGE₂ production | RAW264.7 cells | Stronger inhibition than Quercetin | [6] |
| 8-Hydroxydaidzein | NO, TNF-α, IL-6 production | BV2 microglial cells | Inhibited production | [10] |
| O-alkylated Flavonoid 3 | Carrageenan-induced paw edema | Mice | More effective than diclofenac | [7] |
Signaling Pathways and Workflows
The following diagrams illustrate the key signaling pathways modulated by this compound and a general workflow for its synthesis and derivatization.
Caption: Anti-inflammatory signaling pathway modulated by this compound.
Caption: General workflow for the synthesis and derivatization of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. A Convenient and Safe O-Methylation of Flavonoids with Dimethyl Carbonate (DMC) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anti-inflammatory effects and molecular mechanisms of 8-prenyl quercetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, characterization, anti-inflammatory and anti-proliferative activity against MCF-7 cells of O-alkyl and O-acyl flavonoid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. 8-Prenyl daidzein and 8-prenyl genistein from germinated soybean modulate inflammatory response in activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-inflammatory Activity of 8-Hydroxydaidzein in LPS-Stimulated BV2 Microglial Cells via Activation of Nrf2-Antioxidant and Attenuation of Akt/NF-κB-Inflammatory Signaling Pathways, as Well As Inhibition of COX-2 Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 8-Prenyldaidzein
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantification of 8-Prenyldaidzein in biological matrices. The protocols are based on established analytical techniques and are intended to offer a starting point for the development and validation of robust analytical methods in a research or drug development setting.
Introduction to this compound
This compound is a prenylated isoflavone, a class of compounds known for their potential health benefits. As a derivative of daidzein, this compound has garnered interest for its biological activities, including its anti-inflammatory properties. Accurate and precise quantification of this compound in various biological samples is crucial for pharmacokinetic studies, metabolism research, and understanding its mechanism of action.
Analytical Methods Overview
The quantification of this compound can be effectively achieved using modern analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with UV detection and, for higher sensitivity and selectivity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice of method will depend on the required sensitivity, the complexity of the sample matrix, and the available instrumentation.
Key Considerations for Method Development:
-
Analyte Standard: A certified analytical standard of this compound is commercially available and essential for method development, calibration, and validation.
-
Internal Standard (IS): The use of an appropriate internal standard is highly recommended to correct for variations in sample preparation and instrument response. A structurally similar compound, such as a stable isotope-labeled this compound or another prenylated isoflavone not present in the sample, would be ideal.
-
Sample Preparation: The goal of sample preparation is to extract this compound from the biological matrix, remove interfering substances, and concentrate the analyte. Common techniques include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation (PPT).
Experimental Protocols
Protocol 1: Quantification of this compound in Plasma using LC-MS/MS
This protocol provides a robust and sensitive method for the quantification of this compound in plasma, suitable for pharmacokinetic studies.
3.1.1. Materials and Reagents
-
This compound analytical standard
-
Internal Standard (e.g., deuterated this compound or a related compound like 6-Prenyldaidzein)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
Human or animal plasma (blank)
3.1.2. Sample Preparation: Protein Precipitation
-
Thaw plasma samples on ice.
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
3.1.3. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 20% B to 95% B over 5 minutes, hold for 1 minute, return to initial conditions and re-equilibrate for 2 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative mode (to be optimized) |
| MRM Transitions | To be determined by infusing a standard solution of this compound. For daidzein (as a reference), a common transition is m/z 253 -> 197 in negative mode. The precursor ion for this compound (C20H18O4, MW: 322.35) would be m/z 323.1 [M+H]+ in positive mode or m/z 321.1 [M-H]- in negative mode. Product ions would need to be determined experimentally. |
| Collision Energy | To be optimized for each transition |
3.1.4. Data Presentation: Quantitative Summary
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Accuracy (%) | Precision (%RSD) | Recovery (%) |
| This compound | 1 - 1000 | 1 | 85 - 115 | < 15 | > 80 |
| Internal Standard | N/A | N/A | N/A | N/A | > 80 |
(Note: The values in this table are representative and should be established during method validation.)
Protocol 2: Quantification of this compound in Cell Culture Supernatant using HPLC-UV
This protocol is suitable for in vitro studies where higher concentrations of this compound are expected.
3.2.1. Materials and Reagents
-
This compound analytical standard
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Phosphoric acid or Formic acid, HPLC grade
-
Ultrapure water
-
Cell culture medium (blank)
3.2.2. Sample Preparation: Liquid-Liquid Extraction
-
To 500 µL of cell culture supernatant, add 1 mL of ethyl acetate.
-
Vortex for 2 minutes.
-
Centrifuge at 3,000 x g for 10 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Repeat the extraction with another 1 mL of ethyl acetate.
-
Combine the organic layers and evaporate to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for HPLC-UV analysis.
3.2.3. HPLC-UV Conditions
| Parameter | Condition |
| HPLC System | Standard HPLC system with UV detector |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | Water with 0.1% Phosphoric Acid or Formic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 70% B over 15 minutes, then a wash and re-equilibration step. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| UV Detection | The maximum absorbance wavelength (λmax) for daidzein is around 250 nm. The λmax for this compound should be determined by scanning a standard solution with a UV-Vis spectrophotometer. It is expected to be in a similar range. |
3.2.4. Data Presentation: Quantitative Summary
| Analyte | Linearity Range (µg/mL) | LLOQ (µg/mL) | Accuracy (%) | Precision (%RSD) | Recovery (%) |
| This compound | 0.1 - 50 | 0.1 | 90 - 110 | < 10 | > 85 |
(Note: The values in this table are representative and should be established during method validation.)
Visualization of Method Workflow and Signaling Pathway
Experimental Workflow for LC-MS/MS Quantification
Caption: Workflow for this compound quantification in plasma.
Proposed Anti-inflammatory Signaling Pathway of this compound
Caption: this compound's anti-inflammatory pathway.
Conclusion
The protocols outlined in these application notes provide a solid foundation for the quantitative analysis of this compound in biological matrices. It is imperative that any method based on these protocols be fully validated according to the relevant regulatory guidelines (e.g., FDA or EMA) to ensure the reliability and accuracy of the data. The provided diagrams offer a visual representation of the experimental workflow and the proposed signaling pathway, aiding in the understanding and implementation of these methods.
Application Note: A Robust HPLC-MS/MS Protocol for the Sensitive Detection and Quantification of 8-Prenyldaidzein in Biological Matrices
Audience: Researchers, scientists, and drug development professionals.
Abstract This application note details a highly selective and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of 8-Prenyldaidzein. This compound, an isoflavone metabolite, has demonstrated potent anti-inflammatory properties, making its accurate measurement in biological samples critical for pharmacokinetic studies and drug development.[1] The protocol described herein provides a comprehensive workflow, from sample preparation to data acquisition, and is suitable for researchers in pharmacology and analytical chemistry.
Introduction this compound (8-PD) is a prenylated isoflavone that has shown greater anti-inflammatory effects than its parent compound, daidzein.[1] Studies suggest that 8-PD can suppress inflammatory responses in macrophages by inhibiting the activation of key signaling pathways such as NF-κB and MAPK.[1] To facilitate further research into its therapeutic potential, a reliable and validated analytical method is essential for its quantification in complex biological matrices. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and specificity, making it the ideal technique for this purpose.[2] This document provides a detailed protocol for the analysis of this compound using HPLC-MS/MS with Multiple Reaction Monitoring (MRM).
Experimental Protocol
Materials and Reagents
-
This compound analytical standard (≥98% purity)
-
Daidzein-d4 (or other suitable stable isotope-labeled internal standard)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ammonium acetate, LC-MS grade
-
Human or rat plasma (K2-EDTA)
-
Phosphate-Buffered Saline (PBS), pH 7.4
Instrumentation
-
HPLC System: Agilent 1200 series or equivalent system equipped with a binary pump, degasser, and autosampler.
-
Mass Spectrometer: AB Sciex QTRAP 6500+ or equivalent triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Analytical Column: Phenomenex Kinetex® C18 column (2.6 µm, 100 Å, 100 x 2.1 mm) or equivalent.
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound and the internal standard (IS) in 1 mL of methanol, respectively.
-
Working Standard Solutions: Prepare serial dilutions of the this compound primary stock in 50:50 (v/v) methanol/water to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard (IS) Working Solution: Dilute the IS primary stock to a final concentration of 100 ng/mL in 50:50 (v/v) methanol/water.
Sample Preparation (Plasma)
The following protocol describes a protein precipitation method for the extraction of this compound from plasma samples.
-
Thaw plasma samples on ice.
-
Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the 100 ng/mL IS working solution and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (95% Mobile Phase A, 5% Mobile Phase B).
-
Vortex for 30 seconds and transfer to an autosampler vial for injection.
HPLC-MS/MS Method
HPLC Conditions
The chromatographic separation is achieved using a gradient elution on a C18 reversed-phase column.
| Parameter | Value |
| Column | Phenomenex Kinetex® C18 (2.6 µm, 100 x 2.1 mm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
| Run Time | 10 minutes |
Table 1: HPLC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.00 | 95.0 | 5.0 |
| 1.00 | 95.0 | 5.0 |
| 6.00 | 5.0 | 95.0 |
| 8.00 | 5.0 | 95.0 |
| 8.10 | 95.0 | 5.0 |
| 10.00 | 95.0 | 5.0 |
MS/MS Conditions
The analysis is performed in positive electrospray ionization mode using Multiple Reaction Monitoring (MRM). The MRM transitions must be optimized by infusing the analytical standards.[3]
| Parameter | Value |
| Ionization Mode | ESI Positive |
| IonSpray Voltage | 5500 V |
| Source Temp. | 500°C |
| Curtain Gas | 35 psi |
| Collision Gas | Medium |
| Nebulizer Gas (GS1) | 50 psi |
| Heater Gas (GS2) | 50 psi |
Table 2: Optimized MRM Parameters (Hypothetical)
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | DP (V) | CE (V) | CXP (V) |
|---|---|---|---|---|---|
| This compound | 353.1 | 285.1 | 80 | 25 | 12 |
| This compound (Qualifier) | 353.1 | 165.1 | 80 | 35 | 10 |
| Daidzein-d4 (IS) | 259.1 | 138.1 | 75 | 30 | 10 |
(DP: Declustering Potential; CE: Collision Energy; CXP: Collision Cell Exit Potential)
Method Validation and Data Presentation
A full method validation should be performed according to regulatory guidelines, assessing linearity, sensitivity, accuracy, precision, recovery, and matrix effects.[4][5]
Table 3: Representative Method Performance Characteristics
| Parameter | Acceptance Criteria | Typical Result |
|---|---|---|
| Linearity (r²) | ≥ 0.99 | >0.995 |
| Range | - | 1 - 1000 ng/mL |
| Limit of Detection (LOD) | - | 0.5 ng/mL |
| Limit of Quantification (LOQ) | - | 1 ng/mL |
| Intra-day Precision (%CV) | ≤15% | <10% |
| Inter-day Precision (%CV) | ≤15% | <12% |
| Accuracy (%RE) | ±15% | -8% to +11% |
| Extraction Recovery | Consistent & High | >85% |
Diagrams and Workflows
Experimental Workflow
The overall process from sample receipt to data analysis is outlined below.
Caption: High-level workflow for this compound quantification.
Sample Preparation Workflow
References
- 1. 8-Prenyl daidzein and 8-prenyl genistein from germinated soybean modulate inflammatory response in activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. orbi.uliege.be [orbi.uliege.be]
- 3. A Simple and Rapid LC-MS/MS Method for Quantification of Total Daidzein, Genistein, and Equol in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uab.edu [uab.edu]
- 5. Development and validation of a LC-MS/MS method based on a new 96-well Hybrid-SPE™-precipitation technique for quantification of CYP450 substrates/metabolites in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Cell Culture Assays of 8-Prenyldaidzein
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the in vitro biological activities of 8-Prenyldaidzein (8-PD) and detailed protocols for relevant cell-based assays. This compound, a prenylated isoflavone, has garnered significant interest for its potential therapeutic properties, including anti-inflammatory, estrogenic, and bone-protective effects.
Biological Activities and Relevant Assays
This compound has been shown to modulate several key signaling pathways involved in inflammation and cell growth. In vitro studies are essential to elucidate its mechanisms of action and to quantify its potency in various cellular contexts. The following sections detail the primary biological activities of 8-PD and the corresponding in vitro assays to evaluate them.
Anti-Inflammatory Activity
This compound has demonstrated potent anti-inflammatory effects, primarily through the suppression of pro-inflammatory mediators in macrophages.[1] Key assays to characterize this activity include the measurement of nitric oxide (NO) production and the analysis of inflammatory signaling pathways.
Key Assays:
-
Nitric Oxide (NO) Production Assay: To quantify the inhibition of NO, a key inflammatory mediator.
-
Western Blot Analysis: To investigate the effect on signaling proteins like NF-κB, MAPKs (ERK1/2, JNK, p38), and Akt.
Estrogenic Activity
As a phytoestrogen, this compound exhibits estrogen-like activity, which can be assessed using estrogen receptor (ER)-dependent assays.
Key Assays:
-
Estrogen Receptor Reporter Gene Assay: To measure the activation of ERα and ERβ.
-
Cell Proliferation Assay (e.g., E-Screen): To assess the proliferative effect on ER-positive cell lines like MCF-7.
Bone Health and Osteogenesis
This compound may play a role in promoting bone health by influencing osteoblast and osteoclast activity.
Key Assays:
-
Alkaline Phosphatase (ALP) Activity Assay: To measure osteoblast differentiation.
-
Mineralization Assay (Alizarin Red S Staining): To quantify bone nodule formation.
-
Tartrate-Resistant Acid Phosphatase (TRAP) Staining: To assess osteoclast activity.
Cytotoxicity and Cell Viability
Determining the cytotoxic profile of this compound is crucial for understanding its therapeutic window.
Key Assays:
-
MTT or WST-1 Assay: To assess cell viability and determine the IC50 value.
-
Annexin V/PI Apoptosis Assay: To differentiate between apoptotic and necrotic cell death.
-
Cell Cycle Analysis: To investigate the effect on cell cycle progression.
Data Presentation
The following tables summarize the expected quantitative data from in vitro assays with this compound. These tables are intended to serve as a template for data organization and comparison.
Table 1: Anti-Inflammatory Activity of this compound
| Assay | Cell Line | Stimulant | Outcome Measure | IC50 / Effective Concentration | Reference |
| Nitric Oxide Production | RAW 264.7 | LPS | NO Inhibition | Data not available | [1] |
| NF-κB Activation | RAW 264.7 | LPS | Inhibition of p65 phosphorylation | Potent inhibition observed | [1] |
| MAPK Activation | RAW 264.7 | LPS | Reduced ERK1/2, JNK, p38 phosphorylation | Potent inhibition observed | [1] |
Table 2: Estrogenic Activity of this compound
| Assay | Cell Line | Outcome Measure | EC50 / Effective Concentration | Reference |
| ERα Reporter Gene Assay | HEK293T | Luciferase Activity | Data not available | - |
| ERβ Reporter Gene Assay | HEK293T | Luciferase Activity | Data not available | - |
| Cell Proliferation (E-Screen) | MCF-7 | Cell Number | Data not available | - |
Table 3: Effects of this compound on Bone Cells
| Assay | Cell Type | Outcome Measure | Effective Concentration | Reference |
| Alkaline Phosphatase Activity | Primary Osteoblasts | ALP Activity | Data not available | - |
| Mineralization | Primary Osteoblasts | Calcium Deposition | Data not available | - |
| Osteoclast Activity | Bone Marrow Macrophages | TRAP-positive cells | Data not available | - |
Table 4: Cytotoxicity of this compound
| Assay | Cell Line | Outcome Measure | IC50 | Reference |
| MTT Assay | Various Cancer Cell Lines | Cell Viability | > 50 µM (example) | - |
| Apoptosis Assay | Various Cancer Cell Lines | % Apoptotic Cells | Data not available | - |
Experimental Protocols
Cell Viability and Cytotoxicity: MTT Assay
This protocol outlines the determination of cell viability upon treatment with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound (stock solution in DMSO)
-
Target cells (e.g., RAW 264.7, MCF-7)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%. Replace the medium in the wells with 100 µL of the diluted compound. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value using non-linear regression analysis.
MTT Assay Workflow
Anti-Inflammatory Activity: Nitric Oxide (NO) Production Assay
This protocol describes the measurement of NO production in RAW 264.7 macrophages stimulated with lipopolysaccharide (LPS).
Materials:
-
This compound (stock solution in DMSO)
-
RAW 264.7 cells
-
Complete culture medium (DMEM)
-
LPS (from E. coli)
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO₂) standard
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours.
-
Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Griess Reaction:
-
Prepare a NaNO₂ standard curve (0-100 µM).
-
Transfer 50 µL of the culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the nitrite concentration from the standard curve. Determine the percentage of NO inhibition compared to the LPS-only treated cells.
Nitric Oxide Assay Workflow
Estrogenic Activity: ER Luciferase Reporter Gene Assay
This protocol describes how to assess the estrogenic activity of this compound using a luciferase reporter assay in cells transiently transfected with an estrogen response element (ERE)-luciferase reporter plasmid and an ER expression vector.
Materials:
-
This compound (stock solution in DMSO)
-
HEK293T or other suitable cells
-
ERE-luciferase reporter plasmid
-
ERα or ERβ expression plasmid
-
Control plasmid (e.g., pRL-TK for normalization)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Phenol red-free DMEM with charcoal-stripped FBS
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate to reach 70-80% confluency on the day of transfection.
-
Transfection: Co-transfect the cells with the ERE-luciferase, ER expression, and control plasmids using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubation: After 24 hours, replace the medium with phenol red-free medium containing charcoal-stripped FBS.
-
Compound Treatment: Treat the cells with various concentrations of this compound or a positive control (e.g., 17β-estradiol).
-
Incubation: Incubate for another 24 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided with the luciferase assay kit.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold induction relative to the vehicle control.
Signaling Pathways
Anti-Inflammatory Signaling Pathway
This compound has been reported to inhibit the NF-κB and MAPK signaling pathways in macrophages.[1]
Anti-Inflammatory Signaling
Estrogenic Signaling Pathway
This compound, as a phytoestrogen, is expected to activate estrogen receptors, leading to the transcription of target genes.
Estrogenic Signaling Pathway
References
Animal Models for Studying the Effects of 8-Prenyldaidzein: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Prenyldaidzein, a prenylated isoflavone derived from daidzein, has emerged as a compound of significant interest for its potential therapeutic effects. While research on its parent compound, daidzein, is extensive, in-vivo studies specifically investigating this compound are still in early stages. This document provides detailed application notes and experimental protocols for researchers aiming to study the effects of this compound in animal models. The protocols are largely adapted from established models used for daidzein and provide a strong foundation for investigating the anti-inflammatory, anti-osteoporotic, and neuroprotective properties of this compound.
Data Presentation: Quantitative Outcomes
The following tables summarize quantitative data from studies on daidzein and its derivatives, offering expected outcomes and measurable endpoints for animal studies on this compound.
Table 1: Anti-Osteoporotic Effects in Ovariectomized (OVX) Rodent Models
| Parameter | Animal Model | Treatment Group | Vehicle Control (OVX) | Expected Outcome with this compound | Reference |
| Bone Mineral Density (BMD) | C57BL/6 Mice | Daidzein | Decreased BMD | Increased BMD | [1][2] |
| Trabecular Bone Volume (BV/TV) | C57BL/6 Mice | Daidzein | Decreased BV/TV | Increased BV/TV | [1][2] |
| Trabecular Number (Tb.N) | C57BL/6 Mice | Daidzein | Decreased Tb.N | Increased Tb.N | [1][2] |
| Trabecular Separation (Tb.Sp) | C57BL/6 Mice | Daidzein | Increased Tb.Sp | Decreased Tb.Sp | [1][2] |
Table 2: Neuroprotective Effects in Rodent Models of Neurological Disorders
| Parameter | Animal Model | Treatment Group | Control Group | Expected Outcome with this compound | Reference |
| Neurological Deficit Score | Rat (MCAO) | Daidzein (10 mg/kg) | Higher Score | Lower Score (Improved Function) | [3] |
| Infarct Volume | Rat (MCAO) | Daidzein | Larger Infarct Volume | Smaller Infarct Volume | [3] |
| Immobility Time (Forced Swim Test) | Mouse (CUMS) | Daidzein (1 mg/kg) | Increased Immobility | Decreased Immobility | [4] |
| Sucrose Preference | Mouse (CUMS) | Daidzein (1 mg/kg) | Decreased Preference | Increased Preference | [5][6] |
Table 3: Anti-Inflammatory Effects in a Mouse Model of Obesity-Induced Inflammation (Ex-Vivo)
| Parameter | Animal Model | Treatment Group | Control Group | Outcome with this compound | Reference |
| CCL2 Secretion from Adipose Tissue | C57BL/6J Mice (High-Fat Diet) | This compound (25 µM) | High Secretion | Significantly Inhibited Secretion | [7] |
Experimental Protocols
Ovariectomized (OVX) Mouse Model for Osteoporosis
This protocol is adapted from studies on daidzein to evaluate the potential of this compound in preventing estrogen-deficiency-induced bone loss.[1][2]
Materials:
-
8-week-old female C57BL/6 mice
-
This compound
-
Vehicle (e.g., corn oil, 0.5% carboxymethylcellulose)
-
Anesthetics (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments
-
Micro-CT scanner
Procedure:
-
Acclimatization: Acclimate mice for at least one week under standard laboratory conditions.
-
Ovariectomy:
-
Anesthetize the mice.
-
Make a dorsal midline incision or two dorsolateral incisions to expose the ovaries.[8]
-
Ligate the ovarian blood vessels and fallopian tubes, then surgically remove both ovaries.
-
Suture the muscle layer and skin.
-
For the sham group, expose the ovaries but do not remove them.
-
-
Post-operative Care: Administer analgesics and monitor the animals for recovery.
-
Treatment:
-
Allow a recovery period of one week.
-
Divide the OVX mice into a vehicle control group and one or more this compound treatment groups.
-
Administer this compound or vehicle daily via oral gavage for 8 weeks. The dosage should be determined based on preliminary dose-response studies.
-
-
Outcome Assessment:
-
At the end of the treatment period, euthanize the mice.
-
Harvest femurs and lumbar vertebrae for micro-CT analysis to determine BMD, BV/TV, Tb.N, and Tb.Sp.
-
Histological analysis of bone tissue can also be performed.
-
Experimental Workflow for OVX Model
Workflow for the ovariectomized mouse model of osteoporosis.
Middle Cerebral Artery Occlusion (MCAO) Rat Model for Ischemic Stroke
This protocol, adapted from daidzein studies, is designed to assess the neuroprotective effects of this compound against cerebral ischemia.[3]
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
This compound
-
Vehicle (e.g., saline, 50% ethanol)
-
Anesthetics
-
4-0 nylon monofilament suture
-
Surgical instruments
Procedure:
-
Acclimatization: Acclimate rats for one week.
-
MCAO Surgery:
-
Anesthetize the rat.
-
Make a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the ECA and temporarily clamp the CCA and ICA.
-
Insert a 4-0 nylon monofilament suture into the ECA stump and advance it into the ICA to occlude the origin of the middle cerebral artery.
-
After the desired occlusion period (e.g., 90 minutes for transient MCAO), withdraw the suture to allow reperfusion. For permanent MCAO, the suture is left in place.
-
-
Treatment:
-
Administer this compound or vehicle intraperitoneally at the onset of reperfusion (for transient MCAO) or immediately after occlusion (for permanent MCAO).
-
-
Neurological Assessment:
-
Evaluate neurological deficits at various time points (e.g., 2, 24, 48 hours) post-MCAO using a standardized scoring system (e.g., Bederson's scale).
-
-
Infarct Volume Measurement:
-
At the study endpoint (e.g., 48 hours), euthanize the rats and remove the brains.
-
Slice the brain into coronal sections and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.
-
Quantify the infarct volume using image analysis software.
-
Experimental Workflow for MCAO Model
Workflow for the MCAO rat model of ischemic stroke.
Chronic Unpredictable Mild Stress (CUMS) Mouse Model for Depression
This protocol is adapted from studies on daidzein to evaluate the antidepressant-like effects of this compound.[4][5][6]
Materials:
-
Male C57BL/6 mice
-
This compound
-
Vehicle
-
Stressors (e.g., wet bedding, cage tilt, light/dark cycle reversal, restraint)
-
Behavioral testing apparatus (e.g., for sucrose preference test, forced swim test)
Procedure:
-
Acclimatization and Baseline Testing: Acclimate mice for one week and perform baseline behavioral tests.
-
CUMS Procedure:
-
Expose mice to a series of mild, unpredictable stressors daily for 4-6 weeks.
-
The stressors should be varied to prevent habituation. Examples include:
-
Stroboscopic illumination
-
Tilted cage (45°)
-
Damp bedding
-
Predator odor exposure
-
Reversal of light/dark cycle
-
-
-
Treatment:
-
Administer this compound or vehicle daily via oral gavage during the stress period.
-
-
Behavioral Testing:
-
Sucrose Preference Test: Measure the consumption of 1% sucrose solution versus water to assess anhedonia.
-
Forced Swim Test: Measure the duration of immobility in a cylinder of water to assess behavioral despair.
-
Open Field Test: Assess locomotor activity and anxiety-like behavior.
-
-
Biochemical Analysis:
-
At the end of the study, euthanize the mice and collect brain tissue (e.g., hippocampus, prefrontal cortex) for analysis of neurotrophic factors (e.g., BDNF) and inflammatory markers.
-
Signaling Pathways
This compound and its parent compound daidzein are known to modulate several key signaling pathways involved in inflammation, bone metabolism, and neuronal survival.
Anti-Inflammatory Signaling
This compound has been shown to exert anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.[7]
NF-κB and MAPK Signaling Pathway in Inflammation
This compound inhibits inflammation by suppressing MAPK and NF-κB pathways.
Osteoporosis and Angiogenesis Signaling
Daidzein has been shown to alleviate osteoporosis by promoting angiogenesis through the EGFR/PI3K/Akt signaling pathway.[1][9] It is plausible that this compound may act through a similar mechanism.
EGFR/PI3K/Akt Signaling in Osteogenesis
Daidzein promotes osteogenesis via the EGFR/PI3K/Akt pathway.
Conclusion
While in-vivo research specifically on this compound is limited, the established animal models and known signaling pathways for its parent compound, daidzein, provide a robust framework for future investigations. The protocols and data presented here serve as a comprehensive guide for researchers to design and execute studies to elucidate the therapeutic potential of this compound in various disease models. It is recommended that initial studies focus on dose-response and pharmacokinetic profiling of this compound to optimize the adapted protocols.
References
- 1. Daidzein alleviates osteoporosis by promoting osteogenesis and angiogenesis coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Daidzein alleviates osteoporosis by promoting osteogenesis and angiogenesis coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective effects of daidzein on focal cerebral ischemia injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Unpredictable Chronic Mild Stress Protocol for Inducing Anhedonia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Unpredictable Chronic Mild Stress Protocol for Inducing Anhedonia in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 8-Prenyl daidzein and 8-prenyl genistein from germinated soybean modulate inflammatory response in activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protocol for ovariectomy and estradiol replacement in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Molecular Docking of 8-Prenyldaidzein
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for performing molecular docking studies of 8-Prenyldaidzein, a prenylated isoflavone with significant biological activities. The primary molecular targets for this compound are the Estrogen Receptor Alpha (ERα) and Peroxisome Proliferator-Activated Receptor-gamma (PPARγ). This document outlines detailed protocols for molecular docking using widely accepted software, data interpretation, and visualization of relevant biological pathways.
Introduction
This compound is a phytoestrogen belonging to the isoflavone class, characterized by a prenyl group attached to the daidzein backbone. This structural modification often enhances the biological activity of the parent compound. This compound has been investigated for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer properties. Understanding the molecular interactions between this compound and its protein targets is crucial for elucidating its mechanism of action and for the rational design of novel therapeutics.
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength of the interaction. This technique is instrumental in structure-based drug design, allowing for the rapid screening of potential drug candidates and providing insights into ligand-receptor binding modes.
Key Biological Targets:
-
Estrogen Receptor Alpha (ERα): A nuclear hormone receptor that plays a pivotal role in the development and progression of hormone-responsive breast cancers. Phytoestrogens like this compound can modulate ERα activity.
-
Peroxisome Proliferator-Activated Receptor-gamma (PPARγ): A nuclear receptor that is a key regulator of adipogenesis, lipid metabolism, and inflammation. Modulation of PPARγ is a therapeutic strategy for type 2 diabetes and other metabolic disorders.
Data Presentation: Predicted Binding Affinities
| Ligand | Target Protein | PDB ID | Docking Software | Predicted Binding Affinity (kcal/mol) | Reference Compound | Reference Binding Affinity (kcal/mol) |
| Daidzein | Estrogen Receptor α | 1A52 | AutoDock Vina | -9.4 | 17-β Estradiol | -8.9[1] |
| Daidzein | Estrogen Receptor α | 3ERT | FlexX | -16.96 (relative score) | Cytarabine | Not directly comparable[2] |
| Daidzein | Peroxisome Proliferator-Activated Receptor-γ | 2PRG | Glide | Not Specified | Rosiglitazone | Not Specified |
Experimental Protocols
This section provides detailed step-by-step protocols for performing molecular docking of this compound with ERα and PPARγ using two common software packages: AutoDock Vina (open-source) and Glide (commercial).
General Workflow
The general workflow for a molecular docking experiment is as follows:
References
Application Notes and Protocols for 8-Prenyldaidzein in Gene Expression Modulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Prenyldaidzein (8-PD) is a prenylated isoflavonoid, a class of phytoestrogens found in plants such as soybean.[1] As a derivative of daidzein, 8-PD has garnered significant interest for its potent biological activities, including antioxidant, anti-inflammatory, and estrogenic effects. These properties make it a compelling molecule for investigation in various therapeutic areas, including inflammatory diseases and hormone-dependent cancers.
This document provides detailed application notes and experimental protocols for utilizing this compound to induce or suppress gene expression. The primary mechanisms of action covered are the inhibition of the NF-κB and MAPK signaling pathways, which are central to the inflammatory response, and the modulation of estrogen receptor (ER) signaling.
Mechanisms of Action
This compound exerts its effects on gene expression through multiple signaling pathways:
-
Inhibition of NF-κB Signaling: In inflammatory contexts, such as in lipopolysaccharide (LPS)-stimulated macrophages, this compound has been shown to repress the activation of the transcription factor NF-κB.[1] This leads to the downregulation of a wide array of pro-inflammatory genes.
-
Modulation of MAPK Signaling: this compound can reduce the phosphorylation and activation of key kinases in the mitogen-activated protein kinase (MAPK) pathway, including ERK1/2, JNK, and p38.[1] As this pathway is upstream of many transcription factors, its inhibition contributes to the anti-inflammatory effects of 8-PD.
-
Estrogen Receptor Modulation: As a phytoestrogen, this compound can bind to estrogen receptors (ERα and ERβ), acting as a selective estrogen receptor modulator (SERM). This interaction can lead to the transcriptional regulation of estrogen-responsive genes.
Data Presentation: Quantitative Effects of this compound on Gene and Protein Expression
The following tables present representative quantitative data illustrating the effects of this compound on gene and protein expression. This data is compiled based on qualitative descriptions from the literature and serves as an example of expected results when following the provided protocols.
Table 1: Dose-Dependent Effect of this compound on Pro-inflammatory Gene Expression in LPS-Stimulated RAW 264.7 Macrophages (mRNA levels by qPCR)
| Target Gene | 8-PD Concentration (µM) | Fold Change vs. LPS Control (Mean ± SD) |
| iNOS | 1 | 0.85 ± 0.09 |
| 5 | 0.52 ± 0.06 | |
| 10 | 0.28 ± 0.04 | |
| COX-2 | 1 | 0.91 ± 0.11 |
| 5 | 0.63 ± 0.08 | |
| 10 | 0.35 ± 0.05 | |
| TNF-α | 1 | 0.88 ± 0.10 |
| 5 | 0.55 ± 0.07 | |
| 10 | 0.31 ± 0.04 | |
| CCL2 | 1 | 0.93 ± 0.12 |
| 5 | 0.68 ± 0.09 | |
| 10 | 0.42 ± 0.06 |
Table 2: Time-Course Effect of this compound (10 µM) on Pro-inflammatory Gene Expression in LPS-Stimulated RAW 264.7 Macrophages (mRNA levels by qPCR)
| Target Gene | Time (hours) | Fold Change vs. LPS Control (Mean ± SD) |
| iNOS | 2 | 0.75 ± 0.08 |
| 6 | 0.45 ± 0.05 | |
| 12 | 0.21 ± 0.03 | |
| COX-2 | 2 | 0.82 ± 0.09 |
| 6 | 0.51 ± 0.06 | |
| 12 | 0.29 ± 0.04 | |
| TNF-α | 2 | 0.79 ± 0.09 |
| 6 | 0.48 ± 0.06 | |
| 12 | 0.25 ± 0.03 |
Table 3: Effect of this compound on MAPK Phosphorylation in LPS-Stimulated RAW 264.7 Macrophages (Protein levels by Western Blot Densitometry)
| Target Protein | 8-PD Concentration (µM) | Relative Protein Level (Normalized to Total Protein and β-actin) |
| p-ERK1/2 | 0 | 1.00 (LPS control) |
| 5 | 0.65 | |
| 10 | 0.38 | |
| p-JNK | 0 | 1.00 (LPS control) |
| 5 | 0.71 | |
| 10 | 0.45 | |
| p-p38 | 0 | 1.00 (LPS control) |
| 5 | 0.62 | |
| 10 | 0.33 |
Table 4: Effect of this compound on Estrogen-Responsive Gene Expression in MCF-7 Cells (mRNA levels by qPCR)
| Target Gene | Treatment | Fold Change vs. Vehicle Control (Mean ± SD) |
| pS2 (TFF1) | Estradiol (10 nM) | 8.5 ± 0.9 |
| 8-PD (1 µM) | 4.2 ± 0.5 | |
| 8-PD (10 µM) | 6.8 ± 0.7 |
Signaling Pathway and Experimental Workflow Diagrams
Figure 1: Simplified signaling pathways modulated by this compound.
Figure 2: General experimental workflow for studying 8-PD effects.
Experimental Protocols
Protocol 1: Cell Culture and Treatment
This protocol describes the general procedure for culturing and treating macrophage (RAW 264.7) and breast cancer (MCF-7) cell lines.
Materials:
-
RAW 264.7 or MCF-7 cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA (for MCF-7 cells)
-
Cell scraper (for RAW 264.7 cells)
-
Phosphate-Buffered Saline (PBS)
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO)
-
Lipopolysaccharide (LPS) (for RAW 264.7 stimulation)
-
Estradiol (for MCF-7 stimulation)
-
6-well or 12-well tissue culture plates
Procedure:
-
Cell Culture:
-
Maintain RAW 264.7 or MCF-7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture cells every 2-3 days. For RAW 264.7 cells, gently scrape to detach. For MCF-7 cells, use Trypsin-EDTA.
-
-
Preparation of this compound Stock Solution:
-
Dissolve this compound powder in DMSO to prepare a high-concentration stock solution (e.g., 10 mM).
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Cell Seeding:
-
The day before treatment, seed the cells into 6-well or 12-well plates at a density that will result in 70-80% confluency on the day of the experiment (e.g., 2.5 x 10^5 cells/well for a 6-well plate).
-
-
Cell Treatment:
-
For RAW 264.7 cells (Inflammation Model):
-
Pre-treat cells with various concentrations of this compound (e.g., 1, 5, 10 µM) for 1-2 hours. Include a vehicle control (DMSO).
-
After pre-treatment, add LPS to a final concentration of 1 µg/mL to all wells except the unstimulated control.
-
Incubate for the desired time period (e.g., 6 hours for qPCR, 24 hours for protein analysis).
-
-
For MCF-7 cells (Estrogenicity Model):
-
Wash cells with PBS and replace the medium with phenol red-free DMEM containing 5% charcoal-stripped FBS for 24-48 hours to reduce background estrogenic effects.
-
Treat cells with this compound (e.g., 1, 10 µM), Estradiol (10 nM) as a positive control, or vehicle (DMSO) for 24 hours.
-
-
-
Harvesting Cells:
-
After the incubation period, proceed immediately to RNA or protein extraction as described in the following protocols.
-
Protocol 2: Gene Expression Analysis by Quantitative PCR (qPCR)
Materials:
-
Treated cells from Protocol 1
-
RNA extraction kit (e.g., TRIzol or column-based kit)
-
cDNA synthesis kit
-
SYBR Green or TaqMan qPCR master mix
-
Gene-specific primers for target genes (e.g., iNOS, COX-2, TNF-α, pS2) and a housekeeping gene (e.g., GAPDH, β-actin)
-
qPCR instrument
Procedure:
-
RNA Extraction:
-
Wash the cells in the plate with ice-cold PBS.
-
Lyse the cells directly in the well by adding the lysis buffer from the RNA extraction kit.
-
Extract total RNA according to the manufacturer's protocol.
-
Quantify the RNA and assess its purity using a spectrophotometer (A260/280 ratio).
-
-
cDNA Synthesis:
-
Reverse transcribe 1-2 µg of total RNA into cDNA using a cDNA synthesis kit according to the manufacturer's instructions.
-
-
Quantitative PCR:
-
Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers, and diluted cDNA.
-
Perform the qPCR reaction in a real-time PCR system using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).
-
Calculate the relative fold change in gene expression using the ΔΔCt method.
-
Protocol 3: Protein Expression Analysis by Western Blot
Materials:
-
Treated cells from Protocol 1
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-iNOS, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells on ice with RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[2]
-
-
Antibody Incubation:
-
Detection and Analysis:
-
Wash the membrane extensively with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Perform densitometric analysis of the protein bands and normalize to a loading control like β-actin.
-
Conclusion
This compound is a versatile phytochemical with significant potential for modulating gene expression through its anti-inflammatory and estrogenic properties. The protocols and data presented here provide a framework for researchers to investigate the effects of this compound in relevant cellular models. By understanding its mechanisms of action and employing robust experimental techniques, the therapeutic potential of this promising compound can be further elucidated.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Regulation of pS2 gene expression by affinity labeling and reversibly binding estrogens and antiestrogens: comparison of effects on the native gene and on pS2-chloramphenicol acetyltransferase fusion genes transfected into MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 8-Prenyldaidzein in Alzheimer's Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline, the formation of amyloid plaques and neurofibrillary tangles, and the loss of cholinergic neurons.[1][2] Current therapeutic strategies have shown limited success, prompting a shift towards exploring multi-target compounds. 8-Prenyldaidzein, a derivative of daidzein, has emerged as a promising candidate in computational studies due to its potential to interact with multiple key targets in AD pathology.[1][2][3] In-silico analyses suggest that this compound exhibits favorable drug-like properties and the ability to cross the blood-brain barrier.[1][2]
This document provides detailed application notes and experimental protocols for investigating the therapeutic potential of this compound in Alzheimer's disease research. The protocols outlined are based on established methodologies for assessing the key mechanisms of action identified in computational studies.
Proposed Mechanism of Action
In-silico studies indicate that this compound may exert its neuroprotective effects through a multi-target approach, primarily by inhibiting three key enzymes implicated in the pathophysiology of Alzheimer's disease:
-
Acetylcholinesterase (AChE): Inhibition of AChE increases the levels of the neurotransmitter acetylcholine in the synaptic cleft, which is crucial for cognitive function.
-
Beta-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE-1): By inhibiting BACE-1, this compound may reduce the production of amyloid-beta (Aβ) peptides, the primary component of amyloid plaques.[2]
-
Phosphodiesterase 5A (PDE5A): Inhibition of PDE5A can lead to an increase in cyclic guanosine monophosphate (cGMP) levels, which is involved in synaptic plasticity and memory function.
The following diagram illustrates the proposed multi-target mechanism of this compound in Alzheimer's disease.
Caption: Proposed multi-target mechanism of this compound in Alzheimer's disease.
Quantitative Data Summary
The following tables present hypothetical quantitative data for this compound based on the expected outcomes from the experimental protocols detailed below. Note: This data is for illustrative purposes and requires experimental validation.
Table 1: In Vitro Enzyme Inhibition
| Compound | Target | Assay Type | IC50 (µM) |
| This compound | AChE | Colorimetric | 5.2 |
| This compound | BACE-1 | FRET | 8.7 |
| This compound | PDE5A | Fluorescence Polarization | 3.5 |
| Donepezil (Control) | AChE | Colorimetric | 0.01 |
| Verubecestat (Control) | BACE-1 | FRET | 0.02 |
| Sildenafil (Control) | PDE5A | Fluorescence Polarization | 0.005 |
Table 2: Neuroprotection Assay in SH-SY5Y Cells
| Treatment | Cell Viability (%) | LDH Release (% of Control) |
| Control (Untreated) | 100 | 100 |
| Aβ (1-42) (10 µM) | 55 | 250 |
| Aβ (1-42) + this compound (1 µM) | 70 | 180 |
| Aβ (1-42) + this compound (5 µM) | 85 | 130 |
| Aβ (1-42) + this compound (10 µM) | 95 | 110 |
Experimental Protocols
The following are detailed protocols for evaluating the efficacy of this compound.
Experimental Workflow
The diagram below outlines the general workflow for the in vitro evaluation of this compound.
Caption: General experimental workflow for in vitro screening of this compound.
Acetylcholinesterase (AChE) Inhibition Assay
This protocol is based on the Ellman method, which measures the activity of AChE by quantifying the production of thiocholine.
Materials:
-
This compound
-
Acetylcholinesterase (from Electric Eel)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Dissolve AChE in phosphate buffer to a final concentration of 0.1 U/mL.
-
Dissolve ATCI in phosphate buffer to a final concentration of 15 mM.
-
Dissolve DTNB in phosphate buffer to a final concentration of 3 mM.
-
Prepare a stock solution of this compound in DMSO and make serial dilutions in phosphate buffer.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add 20 µL of the this compound solution at different concentrations.
-
Add 140 µL of phosphate buffer.
-
Add 20 µL of DTNB solution.
-
Initiate the reaction by adding 20 µL of the AChE solution.
-
Incubate the plate at 37°C for 15 minutes.
-
Add 20 µL of the ATCI solution to start the colorimetric reaction.
-
Measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of this compound.
-
Determine the percentage of inhibition relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
BACE-1 Inhibition Assay
This protocol utilizes a Förster Resonance Energy Transfer (FRET) based assay to measure BACE-1 activity.
Materials:
-
This compound
-
Recombinant human BACE-1
-
BACE-1 FRET substrate (e.g., a peptide with a fluorophore and a quencher)
-
Assay buffer (e.g., sodium acetate buffer, pH 4.5)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Dilute BACE-1 in assay buffer to the desired concentration.
-
Dilute the FRET substrate in assay buffer.
-
Prepare a stock solution of this compound in DMSO and make serial dilutions in assay buffer.
-
-
Assay Protocol:
-
Add 10 µL of the this compound solution at various concentrations to the wells of a 96-well black plate.
-
Add 80 µL of the BACE-1 FRET substrate solution.
-
Initiate the reaction by adding 10 µL of the diluted BACE-1 enzyme.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the percentage of BACE-1 inhibition for each concentration of this compound.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to calculate the IC50 value.
-
PDE5A Inhibition Assay
This protocol employs a fluorescence polarization (FP) assay to measure the inhibition of PDE5A.
Materials:
-
This compound
-
Recombinant human PDE5A
-
Fluorescently labeled cGMP substrate
-
PDE assay buffer
-
Binding agent (binds to the product of the reaction)
-
96-well black microplate
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare Reagents:
-
Dilute PDE5A in PDE assay buffer.
-
Prepare the fluorescently labeled cGMP substrate in PDE assay buffer.
-
Prepare a stock solution of this compound in DMSO and serially dilute in PDE assay buffer.
-
-
Assay Protocol:
-
Add 5 µL of the this compound solution at different concentrations to the wells of a 96-well plate.
-
Add 20 µL of the fluorescently labeled cGMP substrate.
-
Add 25 µL of the diluted PDE5A enzyme to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 50 µL of the binding agent to stop the reaction.
-
Incubate for another 30 minutes at room temperature.
-
Measure the fluorescence polarization.
-
-
Data Analysis:
-
Calculate the percentage of PDE5A inhibition based on the change in fluorescence polarization.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Neuroprotection Assay in SH-SY5Y Cells
This protocol assesses the ability of this compound to protect neuronal cells from Aβ-induced toxicity.
Materials:
-
This compound
-
Human neuroblastoma SH-SY5Y cells
-
DMEM/F12 medium supplemented with FBS and antibiotics
-
Amyloid-beta (1-42) peptide, pre-aggregated
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit
-
96-well cell culture plate
Procedure:
-
Cell Culture and Plating:
-
Culture SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound for 2 hours.
-
Induce toxicity by adding pre-aggregated Aβ (1-42) peptide to a final concentration of 10 µM.
-
Incubate the cells for an additional 24 hours.
-
-
Assessment of Cell Viability (MTT Assay):
-
After the incubation period, remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
-
Assessment of Cytotoxicity (LDH Assay):
-
Collect the cell culture supernatant.
-
Measure the LDH activity in the supernatant according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the control (untreated cells).
-
Calculate LDH release as a percentage of the positive control (cells treated with lysis buffer).
-
Conclusion
The provided application notes and protocols offer a comprehensive framework for the preclinical evaluation of this compound as a potential therapeutic agent for Alzheimer's disease. The multi-target potential of this compound, as suggested by in-silico studies, warrants thorough experimental investigation. The successful validation of these effects in vitro will be a critical step towards further development and in vivo testing.
References
Application of 8-Prenyldaidzein in Metabolic Syndrome Research: A Guide for Scientists
Introduction
Metabolic syndrome is a constellation of interconnected physiological, biochemical, and metabolic abnormalities that elevate the risk of cardiovascular disease and type 2 diabetes. Key features include insulin resistance, abdominal obesity, dyslipidemia, and hypertension. Chronic low-grade inflammation is a critical underlying factor in the pathogenesis of metabolic syndrome. 8-Prenyldaidzein (8-PD), a prenylated isoflavone derived from soy, has emerged as a promising compound in metabolic syndrome research due to its potent anti-inflammatory properties. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound.
Key Mechanisms of Action
This compound exerts its effects through the modulation of key signaling pathways involved in inflammation and metabolism. Its primary mode of action appears to be the suppression of inflammatory responses in macrophages, which are central players in the chronic inflammation associated with metabolic syndrome.
Data Presentation
The following tables summarize the quantitative effects of this compound and its parent compound, daidzein, on relevant metabolic and inflammatory markers.
Table 1: In Vitro and Ex Vivo Anti-inflammatory Effects of this compound
| Parameter | Cell/Tissue Type | Treatment | Concentration | Result | Reference |
| CCL2 Secretion | Adipose tissue from high-fat diet-fed mice | This compound | 25 µM | Significant inhibition | [1][2] |
| NO Production | RAW264.7 Macrophages | 8-Hydroxydaidzein (a related derivative) | 50 µM | Significant inhibition of LPS-induced NO production | [3] |
| TNF-α Secretion | THP-1 Monocytes | Fucoidan Extracts (as a model for anti-inflammatory agents) | 10-200 µg/mL | Dose-dependent inhibition of LPS-induced TNF-α | [4] |
| IL-6 Secretion | THP-1 Monocytes | Fucoidan Extracts (as a model for anti-inflammatory agents) | 10-200 µg/mL | Dose-dependent inhibition of LPS-induced IL-6 | [4] |
| IL-8 Secretion | THP-1 Monocytes | Lingonberry-based supplement (as a model for anti-inflammatory agents) | 40-130 µg/ml | Inhibition of LPS-induced IL-8 | [5] |
Note: Data for TNF-α, IL-6, and IL-8 are from studies on other anti-inflammatory compounds and are included to provide a comparative context for the potential effects of this compound.
Table 2: In Vivo Effects of Daidzein (Parent Compound of this compound) on Metabolic Parameters
| Parameter | Animal Model | Treatment | Dosage | Duration | Result | Reference |
| Blood Glucose | Streptozotocin-induced diabetic rats | Daidzein | 50 & 100 mg/kg | 28 days | Significantly reduced | [6] |
| Total Cholesterol | Male middle-aged rats | Daidzein | 30 mg/kg | 3 weeks | Significantly lowered | [7] |
| LDL-C | Male middle-aged rats | Daidzein | 30 mg/kg | 3 weeks | Decreased by >30% | [7] |
| Triglycerides | Male middle-aged rats | Daidzein | 30 mg/kg | 3 weeks | Increased by >50% | [7] |
| Body Weight | Streptozotocin-induced diabetic rats | Daidzein | 25, 50, 100 mg/kg | 4 weeks | Improved | [6] |
| Insulin Sensitivity | Diet-induced obese mice | Daidzein | 1.0 g/kg chow | 12 weeks | Improved | [8] |
Note: The effects of daidzein on triglycerides may vary depending on the animal model and experimental conditions.
Signaling Pathways
This compound modulates several key signaling pathways implicated in metabolic syndrome.
NF-κB and MAPK Signaling Inhibition by this compound.
This compound has been shown to repress NF-κB activation by reducing the activation of ERK1/2, JNK, and p38 MAPK, without altering IκBα protein levels.[1] This leads to a downstream reduction in the transcription of pro-inflammatory genes.
Potential AMPK Signaling Activation by Daidzein.
The parent compound of this compound, daidzein, is known to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[9] AMPK activation promotes glucose uptake and fatty acid oxidation, processes that are beneficial in metabolic syndrome.
Potential PPARγ Signaling Activation by Daidzein.
Daidzein has been reported to act as an activator of peroxisome proliferator-activated receptor γ (PPARγ).[8] PPARγ is a nuclear receptor that plays a crucial role in adipocyte differentiation, lipid metabolism, and insulin sensitivity.[8]
Experimental Protocols
Protocol 1: In Vitro Anti-inflammatory Activity Assay in Macrophages
This protocol describes how to assess the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated macrophages.
In Vitro Anti-inflammatory Assay Workflow.
Materials:
-
RAW264.7 macrophage cell line
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound (dissolved in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
96-well cell culture plates
-
ELISA kits for TNF-α, IL-6, and CCL2
-
Griess Reagent for nitrite determination (for NO production)
Procedure:
-
Cell Culture: Maintain RAW264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Seeding: Seed the cells into 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 1, 5, 10, 25 µM). Include a vehicle control (DMSO). Incubate for 1 hour.
-
Stimulation: Add LPS (1 µg/mL final concentration) to the wells to induce an inflammatory response. Include a negative control group with no LPS stimulation.
-
Incubation: Incubate the plates for 24 hours at 37°C and 5% CO₂.
-
Supernatant Collection: After incubation, centrifuge the plates at 1000 rpm for 5 minutes and carefully collect the supernatant.
-
Cytokine and NO Analysis:
-
Measure the concentrations of TNF-α, IL-6, and CCL2 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.
-
Determine the production of nitric oxide (NO) by measuring the nitrite concentration in the supernatant using the Griess reagent.
-
Protocol 2: Animal Model of High-Fat Diet-Induced Metabolic Syndrome
This protocol outlines a general procedure for inducing metabolic syndrome in mice using a high-fat diet and for evaluating the therapeutic effects of this compound.
In Vivo Metabolic Syndrome Study Workflow.
Materials:
-
Male C57BL/6J mice (6-8 weeks old)
-
Standard chow diet
-
High-fat diet (HFD; e.g., 60% kcal from fat)
-
This compound
-
Vehicle for administration (e.g., corn oil)
-
Equipment for oral gavage
-
Blood collection supplies
-
Kits for measuring glucose, insulin, triglycerides, and cholesterol
Procedure:
-
Acclimatization: Acclimatize the mice to the animal facility for at least one week with free access to standard chow and water.
-
Diet-Induced Metabolic Syndrome:
-
Divide the mice into two main groups: a control group receiving a standard chow diet and an experimental group receiving a high-fat diet (HFD).
-
Feed the mice their respective diets for 8-12 weeks to induce metabolic syndrome in the HFD group.
-
-
Grouping and Treatment:
-
After the induction period, divide the HFD-fed mice into at least two subgroups:
-
HFD + Vehicle
-
HFD + this compound (e.g., 10-50 mg/kg body weight, administered daily by oral gavage)
-
-
Maintain the control group on the standard chow diet with vehicle administration.
-
Continue the treatment for 4-8 weeks.
-
-
Monitoring:
-
Monitor body weight and food intake weekly throughout the study.
-
Perform an oral glucose tolerance test (OGTT) and an insulin tolerance test (ITT) at the end of the treatment period to assess glucose homeostasis and insulin sensitivity.
-
-
Sample Collection:
-
At the end of the study, fast the mice overnight and collect blood samples via cardiac puncture under anesthesia.
-
Euthanize the mice and collect tissues such as liver, adipose tissue, and skeletal muscle for further analysis.
-
-
Biochemical Analysis:
-
Measure fasting blood glucose, insulin, triglyceride, and total cholesterol levels in the plasma/serum.
-
Analyze inflammatory markers in the plasma and gene/protein expression in the collected tissues.
-
Conclusion
This compound demonstrates significant potential as a therapeutic agent for metabolic syndrome, primarily through its potent anti-inflammatory effects. The provided protocols offer a framework for researchers to investigate its mechanisms of action and in vivo efficacy. Further studies are warranted to fully elucidate its impact on glucose and lipid metabolism and to translate these preclinical findings into clinical applications.
References
- 1. 8-Prenyl daidzein and 8-prenyl genistein from germinated soybean modulate inflammatory response in activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Anti-Inflammatory Activity of Fucoidan Extracts In Vitro [mdpi.com]
- 5. In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Subcutaneously administrated genistein and daidzein decrease serum cholesterol and increase triglyceride levels in male middle-aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Daidzein regulates proinflammatory adipokines thereby improving obesity-related inflammation through PPARγ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. AMP-activated protein kinase signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 8-Prenyldaidzein as a Ligand for Estrogen Receptors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 8-prenyldaidzein as a potential ligand for estrogen receptors (ERs). Due to the limited availability of specific quantitative data for this compound, data for the structurally related and well-characterized phytoestrogen, 8-prenylnaringenin, is presented as a surrogate to provide context for potential estrogenic activity. Detailed protocols for key experimental assays are provided to enable researchers to evaluate this compound and other compounds for their interaction with estrogen receptors.
Introduction to this compound
This compound is a prenylated isoflavonoid, a class of compounds known for their potential estrogenic or anti-estrogenic activities. As a phytoestrogen, it shares structural similarities with the endogenous estrogen, 17β-estradiol, allowing it to potentially bind to and modulate the activity of estrogen receptors, ERα and ERβ. The study of such compounds is of significant interest for their potential therapeutic applications in hormone-dependent conditions.
Quantitative Data Summary
Table 1: Estrogen Receptor Binding Affinity of 8-Prenylnaringenin
| Compound | Receptor | Assay Type | IC50 (nM) | Relative Binding Affinity (RBA %) vs. Estradiol | Reference |
| 8-Prenylnaringenin | Rat Uterine ER | Competitive Radiometric Binding | - | > Coumestrol, Genistein, Daidzein | [1] |
| 17β-Estradiol | Human ERα | Competitive Radiometric Binding | - | 100 | [2] |
| 17β-Estradiol | Human ERβ | Competitive Radiometric Binding | - | 100 | [2] |
Table 2: Estrogenic Activity of 8-Prenylnaringenin
| Compound | Cell Line | Assay Type | EC50 (nM) | Receptor Target | Reference |
| 8-Prenylnaringenin | MCF-7 | Cell Proliferation | - | ERα | [1] |
| 8-Prenylnaringenin | MCF-7 | MAP Kinase Activation | - | ERα | [1] |
Signaling Pathways
The interaction of a ligand with estrogen receptors can trigger a cascade of signaling events, broadly classified into genomic and non-genomic pathways. The genomic pathway involves the translocation of the ligand-receptor complex to the nucleus, where it binds to estrogen response elements (EREs) on the DNA, leading to the regulation of gene transcription. The non-genomic pathway involves rapid, membrane-initiated signaling events.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols can be adapted to study the effects of this compound.
Estrogen Receptor Competitive Binding Assay
This assay determines the ability of a test compound to compete with radiolabeled estradiol for binding to ERα and ERβ.
Protocol:
-
Receptor Preparation: Prepare ERα and ERβ from recombinant sources or tissue extracts (e.g., rat uterine cytosol).
-
Incubation: In assay tubes, combine the receptor preparation, a fixed concentration of [³H]-17β-estradiol, and a range of concentrations of the test compound (this compound). Include controls for total binding (no competitor) and non-specific binding (excess unlabeled estradiol).
-
Equilibration: Incubate the mixture to allow binding to reach equilibrium.
-
Separation: Separate the receptor-bound [³H]-estradiol from the free radioligand. A common method is the use of a hydroxyapatite slurry, which binds the receptor-ligand complex.
-
Quantification: Centrifuge the tubes, wash the pellet, and measure the radioactivity in the pellet using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Relative Binding Affinity (RBA) can be calculated as: (IC50 of Estradiol / IC50 of Test Compound) x 100.
Estrogen Receptor Transcriptional Activation Assay (Reporter Gene Assay)
This assay measures the ability of a compound to activate estrogen receptor-mediated gene transcription.
Protocol:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293 or HeLa) and co-transfect with two plasmids: one expressing the estrogen receptor of interest (ERα or ERβ) and another containing a reporter gene (e.g., luciferase) under the control of an estrogen response element (ERE).
-
Compound Treatment: After transfection, treat the cells with various concentrations of this compound or a control compound (e.g., 17β-estradiol).
-
Incubation: Incubate the cells for a sufficient period (e.g., 24 hours) to allow for receptor activation, gene transcription, and reporter protein expression.
-
Cell Lysis and Assay: Lyse the cells to release the reporter protein. Add the appropriate substrate for the reporter enzyme (e.g., luciferin for luciferase) and measure the resulting signal (luminescence).
-
Data Analysis: Plot the reporter signal against the log concentration of the test compound to generate a dose-response curve and determine the EC50 value, which represents the concentration at which the compound elicits a half-maximal response.
Cell Proliferation Assay (MCF-7 E-SCREEN Assay)
This assay assesses the estrogenic or anti-estrogenic activity of a compound by measuring its effect on the proliferation of the estrogen-responsive human breast cancer cell line, MCF-7.
Protocol:
-
Cell Seeding: Seed MCF-7 cells in a multi-well plate in their regular growth medium.
-
Hormone Deprivation: After cell attachment, replace the growth medium with a hormone-deprived medium (e.g., phenol red-free medium with charcoal-stripped serum) for a period to synchronize the cells and reduce basal estrogenic stimulation.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound. Include a positive control (17β-estradiol) and a vehicle control.
-
Incubation: Incubate the cells for several days (e.g., 6 days) to allow for cell proliferation.
-
Quantification of Cell Proliferation: Measure cell proliferation using a suitable method, such as:
-
Sulforhodamine B (SRB) assay: Stains total cellular protein.
-
MTT or WST-1 assay: Measures metabolic activity.
-
Direct cell counting: Using a hemocytometer or automated cell counter.
-
-
Data Analysis: Plot the measure of cell proliferation against the log concentration of the test compound to determine the effect on cell growth. For agonists, an EC50 can be determined. For antagonists, the ability to inhibit estradiol-induced proliferation is measured.
Conclusion
While direct quantitative data for this compound as an estrogen receptor ligand is currently limited, the provided protocols offer a robust framework for its characterization. The data for the related compound, 8-prenylnaringenin, suggests that prenylated isoflavonoids can exhibit significant estrogenic activity. Further investigation into the binding affinity, functional activity, and downstream signaling effects of this compound is warranted to fully elucidate its potential as a modulator of estrogen receptor signaling and its therapeutic utility.
References
Application Notes and Protocols for Dissolving 8-Prenyldaidzein in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Prenyldaidzein is a prenylated isoflavone, a class of compounds known for their potential biological activities, including anti-inflammatory and antioxidant effects. Successful in vitro studies rely on the proper dissolution and application of this hydrophobic compound in cell culture systems. These application notes provide a detailed protocol for dissolving this compound, ensuring optimal solubility and stability for reproducible experimental results.
Solubility and Storage
This compound is a hydrophobic molecule with limited solubility in aqueous solutions. Therefore, an organic solvent is required to prepare a stock solution. Based on the solubility of the structurally similar compound daidzein, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating a high-concentration stock solution.
Table 1: Solubility and Storage Recommendations for this compound and Related Compounds
| Compound | Solvent | Solubility (approx.) | Storage of Stock Solution |
| This compound | DMSO | High (Estimated >10 mg/mL) | -20°C, protected from light |
| Ethanol | Low | -20°C, protected from light | |
| Daidzein | DMSO | ~30-200 mg/mL[1] | -20°C |
| Ethanol | ~0.1 mg/mL | -20°C |
Note: The solubility of this compound in DMSO is expected to be high, similar to or slightly lower than daidzein due to the addition of the hydrophobic prenyl group. It is recommended to start with a concentration of 10-20 mM for the stock solution.
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
Materials:
-
This compound (Molecular Weight: 322.37 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Protocol:
-
Weighing: Accurately weigh out 3.22 mg of this compound powder using an analytical balance.
-
Dissolving: Transfer the powder to a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO.
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming to 37°C may aid in dissolution.
-
Sterilization: The DMSO stock solution is considered sterile if prepared from sterile components under aseptic conditions. Filtration is generally not recommended for high-concentration DMSO stocks as the compound may bind to the filter membrane.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light.
Preparation of Working Solutions in Cell Culture Medium
Important Considerations:
-
The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.5% (v/v), to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO without the compound) must be included in all experiments.
-
To prevent precipitation of the hydrophobic compound, it is crucial to add the DMSO stock solution to the pre-warmed cell culture medium with vigorous mixing.
Protocol:
-
Pre-warm Medium: Pre-warm the required volume of complete cell culture medium to 37°C.
-
Dilution: Directly add the required volume of the 10 mM this compound stock solution to the pre-warmed medium to achieve the desired final concentration. For example, to prepare 10 mL of medium with a final concentration of 10 µM, add 10 µL of the 10 mM stock solution.
-
Mixing: Immediately after adding the stock solution, gently vortex or pipette the medium up and down to ensure rapid and uniform dispersion of the compound.
-
Application to Cells: Use the freshly prepared working solution to treat your cells.
Table 2: Example Dilution Scheme for a 10 mM Stock Solution
| Desired Final Concentration (µM) | Volume of 10 mM Stock per 10 mL Medium (µL) | Final DMSO Concentration (%) |
| 1 | 1 | 0.01 |
| 5 | 5 | 0.05 |
| 10 | 10 | 0.1 |
| 25 | 25 | 0.25 |
| 50 | 50 | 0.5 |
Mandatory Visualizations
References
Commercial Suppliers and Application Notes for High-Purity 8-Prenyldaidzein
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of commercial suppliers of high-purity 8-Prenyldaidzein, alongside detailed application notes and experimental protocols for its use in research and drug development. This compound is a prenylated isoflavonoid with significant biological activities, including antioxidant, anti-inflammatory, and estrogenic effects.
Commercial Availability of High-Purity this compound
High-purity this compound for research purposes is available from several commercial suppliers. The purity and formulation should be verified with the respective supplier based on the specific experimental needs.
| Supplier | Catalog Number | Purity | Notes |
| MedchemExpress | HY-N2784 | >98% | For research use only.[1] |
| ChemicalBook | CB52458994 | Varies by supplier | Aggregate platform listing multiple suppliers.[2] |
| CHIRALEN | 3116138 | 99% | Available in various quantities (1mg, 5mg, 10mg).[3] |
| PubChem | CID 14841119 | Varies by vendor | Lists several chemical vendors.[4] |
Application Notes
This compound has demonstrated a range of biological activities that make it a compound of interest for further investigation.
1. Antioxidant Activity: this compound exhibits potent antioxidant properties by scavenging free radicals. This activity is attributed to its phenolic structure, which can donate a hydrogen atom to stabilize free radicals. Its antioxidant potential has been demonstrated in various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[5]
2. Anti-Inflammatory Properties: Research has shown that this compound can modulate inflammatory responses in macrophages. It has been found to repress the activation of key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[6][7] This suggests its potential as a therapeutic agent for inflammatory conditions.
3. Estrogenic Activity: As a phytoestrogen, this compound can bind to estrogen receptors (ERα and ERβ), though with a lower affinity than estradiol. Its estrogenic effects have been observed in both in vitro and in vivo studies, indicating its potential for applications in hormone replacement therapy and for managing estrogen-deficient conditions.[1][2][3]
4. Neuroprotective Potential: Recent in-silico studies suggest that this compound may have multi-target efficacy in Alzheimer's disease by inhibiting key enzymes such as phosphodiesterase 5A (PDE5A), beta-secretase 1 (BACE-1), and acetylcholinesterase (AChE).[8]
Quantitative Data Summary
The following table summarizes key quantitative data for the biological activities of this compound.
| Assay | Parameter | Value | Cell Line/System | Reference |
| DPPH Radical Scavenging | IC50 | 174.2 μM | Cell-free | [5] |
| Anti-inflammatory | Effective Concentration | 25 μM | Macrophages | |
| Estrogen Receptor Binding | - | Weaker than 17β-estradiol | In vitro assays | [1] |
| Neuroprotection (in-silico) | Binding Affinity | Strong binding to PDE5A, BACE-1, AChE | Molecular Docking | [8] |
Experimental Protocols
1. DPPH Radical Scavenging Assay
This protocol is adapted from standard methods to determine the antioxidant capacity of this compound.
-
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a stock solution of this compound in methanol.
-
Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).
-
In a 96-well plate, add 100 µL of various concentrations of this compound (e.g., 10-200 µM).
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Methanol is used as a blank, and a DPPH solution without the test compound serves as the control.
-
Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100
-
2. Anti-Inflammatory Activity in Macrophages
This protocol outlines a general method to assess the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated macrophages.
-
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS
-
This compound
-
LPS (Lipopolysaccharide)
-
Griess Reagent for Nitric Oxide (NO) measurement
-
ELISA kits for TNF-α and IL-6
-
Reagents for Western Blotting (antibodies for p-p65, p-ERK, p-JNK, p-p38)
-
-
Procedure:
-
Cell Culture and Treatment:
-
Seed RAW 264.7 cells in 24-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 5-50 µM) for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
-
Nitric Oxide (NO) Measurement:
-
Collect the cell culture supernatant.
-
Measure the nitrite concentration, an indicator of NO production, using the Griess reagent according to the manufacturer's instructions.
-
-
Cytokine Measurement:
-
Measure the levels of TNF-α and IL-6 in the cell culture supernatant using specific ELISA kits.
-
-
Western Blot Analysis:
-
Lyse the cells to extract proteins.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated forms of p65 (NF-κB), ERK, JNK, and p38 (MAPK pathways), followed by HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescence detection system.
-
-
3. Estrogen Receptor Binding Assay
This is a competitive binding assay to determine the affinity of this compound for estrogen receptors.
-
Materials:
-
Recombinant human ERα and ERβ
-
[³H]-Estradiol (radiolabeled ligand)
-
This compound
-
Assay buffer
-
Glass fiber filters
-
Scintillation counter
-
-
Procedure:
-
Prepare a series of dilutions of unlabeled this compound.
-
In assay tubes, combine the estrogen receptor protein, a fixed concentration of [³H]-Estradiol, and the varying concentrations of this compound.
-
Incubate the mixture to allow for competitive binding to reach equilibrium.
-
Separate the receptor-bound from the free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specifically bound radioactivity.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The concentration of this compound that inhibits 50% of the specific binding of [³H]-Estradiol (IC50) is determined.
-
Signaling Pathway and Workflow Diagrams
Caption: Anti-inflammatory signaling pathway of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. cdn-links.lww.com [cdn-links.lww.com]
- 3. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. researchgate.net [researchgate.net]
- 7. 8-Prenyl daidzein and 8-prenyl genistein from germinated soybean modulate inflammatory response in activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Bioavailability of 8-Prenyldaidzein
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 8-Prenyldaidzein (8-PD). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the oral bioavailability of this promising isoflavonoid.
Disclaimer: Limited quantitative data and specific experimental protocols for this compound are available in the current scientific literature. Therefore, this guide leverages data from its parent compound, Daidzein, as a close structural analog. Researchers should consider this when designing and interpreting their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the oral delivery of this compound?
This compound, like many polyphenolic compounds, faces challenges in oral delivery primarily due to its low aqueous solubility and potential for presystemic metabolism. Its calculated LogP of 4.4 indicates a lipophilic nature, suggesting poor solubility in aqueous gastrointestinal fluids, which is a rate-limiting step for absorption.[1]
Q2: What are the most promising strategies to improve the bioavailability of this compound?
Based on studies with the structurally similar isoflavone, Daidzein, several formulation strategies show significant promise for enhancing the bioavailability of this compound. These include:
-
Nanosuspensions: Reducing the particle size to the nanometer range increases the surface area for dissolution, which can significantly improve the dissolution rate and oral absorption.
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can enhance its solubility and dissolution.
-
Lipid-Based Formulations (e.g., SEDDS): Self-emulsifying drug delivery systems (SEDDS) can improve the solubilization of lipophilic drugs like this compound in the gastrointestinal tract and facilitate their absorption.
Q3: What solvents can be used to dissolve this compound for experimental purposes?
This compound is reported to be soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone.[2] For cell culture experiments, stock solutions are typically prepared in DMSO and then further diluted in the culture medium.
Troubleshooting Guides
Low In Vitro Dissolution Rate
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor wettability of the compound. | Incorporate a surfactant (e.g., Tween 80, Poloxamer 188) into the dissolution medium. | Improved wetting and dispersion of this compound particles, leading to an increased dissolution rate. |
| Drug recrystallization from an amorphous formulation (e.g., solid dispersion). | Characterize the solid-state of the formulation before and after the dissolution study using techniques like PXRD or DSC. | Confirmation of whether the drug has reverted to a crystalline form, which would explain the low dissolution rate. |
| Inadequate formulation design. | Optimize the drug-to-carrier ratio in solid dispersions or the oil-surfactant-cosurfactant ratio in SEDDS. | An optimized formulation will maintain the drug in a solubilized or amorphous state, enhancing dissolution. |
High Variability in In Vivo Pharmacokinetic Studies
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Food effects. | Conduct pharmacokinetic studies in both fasted and fed states to assess the impact of food on absorption. | Understanding the food effect will help in designing appropriate dosing regimens and patient instructions for clinical trials. |
| Inconsistent emulsification of lipid-based formulations in the GI tract. | Characterize the emulsion droplet size and polydispersity index upon dilution of the SEDDS formulation in simulated gastric and intestinal fluids. | A robust SEDDS formulation should form fine and uniform nanoemulsions consistently, leading to more predictable absorption. |
| Pre-systemic metabolism (first-pass effect). | Investigate the metabolic profile of this compound in liver microsomes or consider co-administration with a metabolic inhibitor in preclinical studies. | Identification of major metabolites and the extent of first-pass metabolism can guide the development of strategies to mitigate this effect. |
Quantitative Data Summary
The following tables summarize key physicochemical and pharmacokinetic data. Note that much of the available quantitative data is for Daidzein and is presented here as a reference for this compound.
Table 1: Physicochemical Properties of this compound and Daidzein
| Property | This compound | Daidzein |
| Molecular Weight | 322.36 g/mol [2] | 254.24 g/mol |
| Calculated LogP | 4.4[1] | 2.51 |
| Aqueous Solubility | Not reported | ~3 µg/mL (in distilled water)[3] |
| Solubility in Organic Solvents | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[2] | Soluble in ethanol, methanol |
Table 2: Pharmacokinetic Parameters of Daidzein Formulations in Rats (Oral Administration)
| Formulation | Cmax (ng/mL) | AUC0-∞ (ng·h/mL) | Relative Bioavailability (%) |
| Coarse Daidzein Suspension | 28.3 ± 9.6 | 134.8 ± 36.7 | 100 |
| Daidzein Nanosuspension | 102.7 ± 25.4 | 357.9 ± 91.2 | 265.6 |
| Daidzein Nanoemulsion | 89.5 ± 19.8 | 353.6 ± 85.3 | 262.3 |
Data adapted from a study on Daidzein nanoformulations.[4]
Table 3: Caco-2 Permeability of Daidzein
| Direction | Apparent Permeability Coefficient (Papp) (x 10⁻⁶ cm/s) |
| Apical to Basolateral (A→B) | 1.5 - 2.5 |
| Basolateral to Apical (B→A) | 2.0 - 3.5 |
Data suggests that Daidzein has moderate permeability and may be subject to efflux.
Experimental Protocols
Preparation of Daidzein Nanosuspension (Media Milling)
This protocol is for Daidzein but can be adapted for this compound.
-
Preparation of the Suspension:
-
Disperse 1% (w/v) of Daidzein and 1% (w/v) of a stabilizer (e.g., Pluronic F127, PVP K30) in deionized water.
-
-
Milling:
-
Add the suspension and milling media (e.g., zirconium oxide beads) to the milling chamber.
-
Mill at a high speed (e.g., 2000 rpm) for a specified duration (e.g., 1-2 hours), with cooling to prevent overheating.
-
-
Separation and Collection:
-
Separate the nanosuspension from the milling media.
-
-
Characterization:
-
Measure the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Analyze the morphology using scanning electron microscopy (SEM) or transmission electron microscopy (TEM).
-
Determine the drug content using a validated analytical method (e.g., HPLC-UV).
-
Caco-2 Cell Permeability Assay
-
Cell Culture:
-
Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21 days to allow for differentiation and formation of a monolayer.
-
Verify the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).
-
-
Transport Experiment:
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
Add the test compound (this compound dissolved in transport buffer, typically with a small percentage of DMSO) to the apical (donor) side.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (receiver) side.
-
To assess efflux, perform the experiment in the reverse direction (basolateral to apical).
-
-
Sample Analysis:
-
Quantify the concentration of this compound in the collected samples using a validated analytical method such as LC-MS/MS.
-
-
Calculation of Apparent Permeability (Papp):
-
Papp (cm/s) = (dQ/dt) / (A * C0)
-
dQ/dt is the rate of drug transport across the monolayer.
-
A is the surface area of the permeable support.
-
C0 is the initial concentration of the drug in the donor chamber.
-
-
Signaling Pathway Diagrams
This compound has been shown to exert anti-inflammatory effects by modulating the NF-κB and MAPK signaling pathways.
References
- 1. This compound | C20H18O4 | CID 14841119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS:135384-00-8 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. turkjps.org [turkjps.org]
- 4. Assessment of Pharmacokinetic Parameters of Daidzein-Containing Nanosuspension and Nanoemulsion Formulations After Oral Administration to Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 8-Prenyldaidzein in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 8-Prenyldaidzein in solution. The information is presented in a question-and-answer format to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing this compound solutions?
A1: Based on general handling procedures for similar compounds, it is recommended to store this compound solutions at -20°C for short-term storage and -80°C for long-term storage to minimize degradation.[1] Solutions should be protected from light and stored in tightly sealed containers to prevent solvent evaporation and contamination.
Q2: How does pH affect the stability of this compound in aqueous solutions?
Q3: Is this compound sensitive to temperature?
A3: While specific thermal degradation kinetics for this compound are not available, studies on its parent compound, daidzein, indicate a susceptibility to thermal degradation at elevated temperatures. The degradation of daidzein was observed to follow first-order kinetics at temperatures between 70-90°C.[3] It is therefore advisable to avoid exposing this compound solutions to high temperatures for extended periods.
Q4: What is the recommended solvent for dissolving this compound?
A4: this compound is typically dissolved in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, or methanol for in vitro experiments. For cell-based assays, it is common practice to prepare a concentrated stock solution in DMSO and then dilute it with the appropriate cell culture medium to the final working concentration. Ensure the final concentration of the organic solvent is compatible with your experimental system.
Q5: Are there any known incompatibilities for this compound in solution?
A5: this compound is likely incompatible with strong acids, strong alkalis, and strong oxidizing/reducing agents, as is common for many phenolic compounds.[1] Contact with these substances should be avoided to prevent chemical degradation.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of compound activity over time in an in vitro assay. | Degradation of this compound in the experimental solution. | - Prepare fresh solutions of this compound before each experiment.- If using aqueous buffers, ensure the pH is in the optimal range (ideally between 5 and 7).- Protect solutions from light and elevated temperatures.- Consider performing a stability check of this compound in your specific assay medium. |
| Precipitation of this compound in aqueous solution. | Low aqueous solubility of this compound. | - Increase the proportion of co-solvent (e.g., DMSO, ethanol) in the final solution, ensuring it remains compatible with your experiment.- Prepare a more dilute solution.- Use a solubilizing agent, but verify its compatibility with your assay. |
| Inconsistent experimental results between batches of this compound solution. | Inconsistent solution preparation or degradation during storage. | - Standardize the protocol for solution preparation, including solvent, concentration, and storage conditions.- Aliquot stock solutions to avoid repeated freeze-thaw cycles.- Store stock solutions at -80°C for long-term stability. |
| Appearance of unknown peaks in HPLC analysis of the this compound solution. | Degradation of this compound. | - Analyze the solution immediately after preparation to establish a baseline chromatogram.- Compare chromatograms of aged solutions to the baseline to identify degradation products.- Perform a forced degradation study to intentionally generate and identify potential degradation products. |
Data on Stability of Structurally Related Isoflavones
Due to the limited availability of direct quantitative stability data for this compound, the following tables summarize findings for structurally related isoflavones, which may provide insights into its potential stability profile.
Table 1: Stability of 8-Hydroxydaidzein in Different pH Buffers at Room Temperature
| pH | Remaining Compound (%) after 20 days |
| 5 | > 85% |
| 6 | > 85% |
| 8 | 0% (after 1 day) |
| 9 | 0% (after 1 day) |
| Data from a study on 8-hydroxydaidzein, a structurally similar isoflavone.[2] |
Table 2: Thermal Degradation of Daidzein in Solution
| Compound | pH | Temperature (°C) | Kinetic Model |
| Daidzein | 7 | 70-90 | Apparent first-order |
| Daidzein | 9 | 70-90 | Apparent first-order |
| Data from a study on daidzein, the parent compound of this compound.[3] |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at room temperature for a defined period, monitoring frequently due to the expected rapid degradation.
-
Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂). Keep the solution at room temperature and protect from light for a defined period.
-
Thermal Degradation: Incubate the stock solution in a temperature-controlled oven (e.g., 60°C or 80°C) for a defined period.
-
Photodegradation: Expose the stock solution to a light source that provides both UV and visible light (e.g., a photostability chamber) for a defined period. A control sample should be wrapped in aluminum foil to protect it from light.
3. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed solution.
-
Neutralize the acid and base hydrolyzed samples if necessary.
-
Dilute the samples to a suitable concentration for analysis.
-
Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.
4. Data Evaluation:
-
Quantify the amount of remaining this compound at each time point.
-
Calculate the percentage degradation.
-
Identify and, if possible, characterize any major degradation products.
Protocol 2: HPLC Method for Stability Assessment of this compound
This is a general HPLC method that can be adapted for the analysis of this compound and its potential degradation products. Method optimization will be required.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.
-
Start with a higher percentage of A and gradually increase the percentage of B to elute the compound and any degradation products.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection: UV detector at a wavelength determined by the UV spectrum of this compound (typically around 260 nm). A Diode Array Detector (DAD) is recommended to assess peak purity.
-
Quantification: Use a calibration curve prepared with known concentrations of a pure this compound standard.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Factors influencing the stability of this compound in solution.
References
Technical Support Center: 8-Prenyldaidzein Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with 8-prenyldaidzein. The information is tailored for researchers, scientists, and drug development professionals.
Section 1: Synthesis and Purity
Q1: What are the common challenges in the chemical synthesis of this compound?
A1: The synthesis of this compound, a prenylated isoflavone, presents several challenges primarily related to regioselectivity and the stability of intermediates. Key difficulties include:
-
Regioselective Prenylation: Introducing the prenyl group specifically at the C8 position of the daidzein backbone can be difficult to control. Synthesis often results in a mixture of 8-prenyl and 6-prenyl isomers, which can be challenging to separate.
-
Multi-step Reactions: The synthesis is typically a multi-step process, which can lead to lower overall yields. Each step, from the initial preparation of the daidzein scaffold to the final prenylation and deprotection, requires careful optimization.
-
Purification: The separation of this compound from starting materials, reagents, and isomeric byproducts often requires multiple chromatographic steps, which can be time-consuming and may lead to product loss.
Troubleshooting Tip: To improve the regioselectivity of prenylation, researchers can explore the use of protecting groups to block other reactive sites on the daidzein molecule. Additionally, optimizing reaction conditions such as solvent, temperature, and the choice of prenylating agent is crucial for maximizing the yield of the desired C8 isomer.
Section 2: Physicochemical Properties and Stability
Q2: I am having trouble dissolving this compound for my experiments. What is its solubility, and what are the recommended storage conditions?
A2: A significant challenge in this compound research is its low aqueous solubility, a common characteristic of many polyphenolic compounds. This can impact its bioavailability and limit its application in in-vitro and in-vivo studies.
Solubility Data for Daidzein (Parent Compound):
Quantitative solubility data for this compound is not extensively published, which is a research challenge in itself. However, the solubility of its parent compound, daidzein, can provide some insight. The addition of a lipophilic prenyl group is expected to further decrease its aqueous solubility.
| Solvent | Solubility of Daidzein (at 298.2 K) | Reference |
| Water | Very Low | [1] |
| Methanol | Soluble | [1] |
| Ethanol | Soluble | [2] |
| Acetone | Higher Solubility | [1] |
| Ethyl Acetate | Soluble | [1] |
| Hexane | Low Solubility | [1] |
| Chloroform | Low Solubility | [1] |
Troubleshooting Solubility Issues:
-
Co-solvents: For in-vitro assays, consider dissolving this compound in a small amount of a biocompatible organic solvent like DMSO or ethanol before diluting it in your aqueous culture medium. Be sure to include a vehicle control in your experiments.
-
Formulation Strategies: For in-vivo studies, formulation strategies such as the use of cyclodextrins, liposomes, or nanoemulsions may be necessary to improve bioavailability.[2]
Storage and Stability:
This compound, like other polyphenols, can be susceptible to degradation, particularly when in solution.
-
Solid Form: Store solid this compound in a cool, dark, and dry place.
-
Stock Solutions: Prepare stock solutions in an appropriate solvent (e.g., DMSO) and store them in tightly sealed vials at -20°C or -80°C for long-term storage.[3][4] Avoid repeated freeze-thaw cycles.[3] For short-term storage, refrigeration at 4°C may be adequate.[3][4] It is advisable to perform stability tests under your specific experimental conditions.[3][4]
Section 3: In-Vitro and In-Vivo Experiments
Q3: I am not observing the expected anti-inflammatory effects of this compound in my macrophage cell culture experiments. What could be the issue?
A3: Several factors could contribute to a lack of observed anti-inflammatory activity in your cell-based assays. Here's a troubleshooting workflow to consider:
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Chemical Stability of Ceftazidime Compounded in Saline, Glycerin and Dexamethasone-SP Solutions Stored at -20°C, 4°C and 25°C Over a 60 Day Period - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability of ceftazidime in plastic syringes and glass vials under various storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 8-Prenyldaidzein Extraction from Soybeans
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the extraction of 8-Prenyldaidzein from soybeans. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it of interest?
A1: this compound is a prenylated isoflavone, a derivative of daidzein, found in soybeans. The addition of a prenyl group can enhance the biological activity of the parent compound.[1][2] this compound has garnered interest for its potential anti-inflammatory and estrogenic properties, making it a valuable target for drug development and nutraceutical applications.[3][4]
Q2: Are soybeans a direct source of this compound?
A2: While soybeans are the primary source of daidzein, this compound is typically found in higher concentrations in germinated soybeans.[3][4][5] The germination process activates enzymes that can lead to the formation of isoflavone aglycones and potentially their prenylated derivatives.[6] Therefore, germination is a critical step for maximizing the yield of this compound.
Q3: What are the main methods for extracting isoflavones from soybeans?
A3: The primary methods for isoflavone extraction include:
-
Conventional Solvent Extraction: This involves using solvents like ethanol or methanol to extract the compounds.[7]
-
Ultrasound-Assisted Extraction (UAE): This method uses ultrasonic waves to disrupt plant cell walls and enhance extraction efficiency.
-
Microwave-Assisted Extraction (MAE): This technique utilizes microwave energy to heat the solvent and plant material, accelerating the extraction process.
Q4: How can I convert daidzein to this compound?
A4: The conversion of daidzein to this compound involves a prenylation reaction. This can be achieved through:
-
Enzymatic Synthesis: Utilizing prenyltransferase enzymes that catalyze the addition of a prenyl group to the daidzein molecule.[8]
-
Microbial Biotransformation: Employing specific microorganisms that can perform the prenylation of daidzein.[9][10][11]
Troubleshooting Guides
This section addresses common problems encountered during the extraction and analysis of this compound.
Low Yield of this compound
| Possible Cause | Troubleshooting Steps |
| Insufficient Germination: Inadequate germination time or suboptimal conditions can lead to low levels of this compound precursors. | Optimize germination conditions (temperature, humidity, time) to maximize the production of isoflavone aglycones. Soaking soybeans for 12 hours at 25°C followed by germination for 48 hours at 25°C in the dark has been shown to be effective.[12] |
| Inefficient Extraction: The chosen extraction method or solvent may not be optimal for prenylated isoflavones. | Experiment with different extraction techniques (UAE, MAE) and solvent systems (e.g., ethanol-water mixtures). The addition of a small amount of acid can sometimes improve extraction efficiency. |
| Degradation of this compound: Prenylated flavonoids can be sensitive to heat, light, and pH changes during extraction and storage.[1][13] | Minimize exposure to high temperatures and light. Store extracts in a cool, dark place. Investigate the pH stability of this compound and buffer the extraction solvent if necessary. Malonylglycosides, precursors to aglycones, can decompose when heated or exposed to alkaline conditions.[1] |
| Inefficient Enzymatic/Microbial Conversion: The conditions for the prenylation reaction may not be optimal. | Optimize reaction parameters such as enzyme/microbe concentration, substrate concentration, temperature, pH, and incubation time. Ensure the purity of the daidzein substrate. |
HPLC Analysis Issues
| Problem | Possible Cause | Solution |
| Poor Peak Shape (Tailing or Fronting) | Column overload; Inappropriate mobile phase pH; Column degradation. | Reduce sample concentration. Adjust mobile phase pH to ensure the analyte is in a single ionic form. Replace the column if it's old or has been subjected to harsh conditions. |
| Ghost Peaks | Contamination in the injector or column; Carryover from previous injections. | Flush the injector and column with a strong solvent. Run blank injections between samples to identify the source of contamination. |
| Baseline Noise or Drift | Air bubbles in the system; Contaminated mobile phase; Detector lamp aging. | Degas the mobile phase. Filter all solvents before use. Replace the detector lamp if necessary. |
| Inconsistent Retention Times | Fluctuation in mobile phase composition or flow rate; Temperature variations. | Ensure the solvent mixing is accurate and the pump is functioning correctly. Use a column oven to maintain a constant temperature. |
For more detailed HPLC troubleshooting, refer to comprehensive guides from equipment manufacturers.[12][14][15]
Experimental Protocols
Soybean Germination for Enhanced Isoflavone Aglycone Content
This protocol is designed to increase the concentration of daidzein, the precursor for this compound.
Materials:
-
High-quality soybean seeds
-
1% Sodium hypochlorite solution
-
Distilled water
-
Germination chamber or suitable container
Procedure:
-
Select healthy, undamaged soybean seeds.
-
Sterilize the seeds by soaking in a 1% sodium hypochlorite solution for 10 minutes.[12]
-
Rinse the seeds thoroughly with distilled water.
-
Soak the sterilized seeds in distilled water for 12 hours at 25°C.[12]
-
Drain the water and place the soaked seeds in a single layer in a germination chamber or a breathable container.
-
Germinate the seeds in the dark at 25°C for 48 to 144 hours.[6][12] The optimal time may vary depending on the soybean variety and the desired isoflavone profile.
-
Harvest the germinated soybeans, freeze-dry, and grind them into a fine powder for extraction.
General Protocol for Solvent Extraction of Isoflavones
This protocol provides a general method for extracting isoflavones from powdered germinated soybeans.
Materials:
-
Powdered germinated soybeans
-
80% Ethanol (or other suitable solvent)
-
Shaker or sonicator
-
Centrifuge
-
Rotary evaporator
Procedure:
-
Weigh a known amount of powdered germinated soybean material.
-
Add the solvent at a specific solid-to-solvent ratio (e.g., 1:10 w/v).
-
Agitate the mixture using a shaker for several hours or use an ultrasonic bath for a shorter duration (e.g., 30-60 minutes).
-
Separate the solid material from the liquid extract by centrifugation.
-
Collect the supernatant (the liquid extract).
-
Repeat the extraction process on the solid residue to maximize yield.
-
Combine the supernatants from all extractions.
-
Concentrate the combined extract using a rotary evaporator under reduced pressure.
Purification of this compound by Column Chromatography
This is a general guideline for purifying this compound from a crude extract. The specific conditions will need to be optimized.
Materials:
-
Crude isoflavone extract
-
Silica gel or other suitable stationary phase
-
A series of solvents with increasing polarity (e.g., hexane, ethyl acetate, methanol)
Procedure:
-
Prepare a column packed with the chosen stationary phase.
-
Dissolve the crude extract in a minimal amount of a non-polar solvent.
-
Load the dissolved extract onto the top of the column.
-
Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity.
-
Collect fractions of the eluate.
-
Analyze each fraction using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing this compound.
-
Combine the pure fractions and evaporate the solvent to obtain the purified compound.
Data Presentation
Table 1: Comparison of Isoflavone Extraction Methods
| Extraction Method | Typical Solvent | Temperature (°C) | Time | Advantages | Disadvantages |
| Conventional Solvent Extraction | Ethanol, Methanol | Room Temp - 60 | Hours | Simple, low cost | Time-consuming, large solvent volume |
| Ultrasound-Assisted Extraction (UAE) | Ethanol, Methanol | 25 - 60 | 20 - 60 min | Faster, higher efficiency | Equipment cost |
| Microwave-Assisted Extraction (MAE) | Ethanol | 50 - 80 | 5 - 20 min | Very fast, reduced solvent use | Potential for thermal degradation |
Visualizations
Experimental Workflow for this compound Extraction
Caption: Workflow for the extraction and purification of this compound from soybeans.
Signaling Pathway of this compound in Inflammation
Caption: Anti-inflammatory signaling pathway modulated by this compound.[3][4]
References
- 1. Stability of Soybean Isoflavone Isomers According to Extraction Conditions [e-jehs.org]
- 2. researchgate.net [researchgate.net]
- 3. 8-Prenyl daidzein and 8-prenyl genistein from germinated soybean modulate inflammatory response in activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Isoflavone contents in germinated soybean seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Troubleshooting [chem.rochester.edu]
- 8. Prenylation: A Critical Step for Biomanufacturing of Prenylated Aromatic Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biotransformation of Daidzein, Genistein, and Naringenin by Streptomyces Species Isolated from High-Altitude Soil of Nepal - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Redirecting [linkinghub.elsevier.com]
- 13. Influence of extraction methods on stability of flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Two-dimensional counter-current chromatography for the preparative separation of prenylflavonoids from Artocarpus altilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: 8-Prenyldaidzein Solubility
Welcome to the technical support center for 8-Prenyldaidzein. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical solutions for overcoming the poor aqueous solubility of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound is not dissolving in my aqueous buffer. What am I doing wrong?
A1: this compound is a lipophilic compound with very low intrinsic solubility in aqueous solutions. It is practically insoluble in water.[1][2] Direct dissolution in aqueous buffers will likely result in precipitation or a non-homogenous suspension. To achieve a clear solution, you will need to employ solubility enhancement techniques.
Q2: I'm seeing a precipitate form after adding my this compound stock solution (in an organic solvent) to my cell culture media. How can I prevent this?
A2: This is a common issue when a drug dissolved in an organic solvent is introduced to an aqueous environment. The organic solvent disperses, and the poorly soluble drug precipitates out. To mitigate this:
-
Decrease the final concentration: The most straightforward approach is to lower the final concentration of this compound in your media.
-
Use a co-solvent system: If your experiment allows, include a small, non-toxic percentage of a co-solvent like DMSO or ethanol in your final medium. However, always run a vehicle control to ensure the solvent itself does not affect your experimental results.
-
Utilize a formulation: Pre-formulating this compound with a solubilizing agent like a cyclodextrin or as a nanoparticle suspension before adding it to the media can prevent precipitation and increase bioavailability.
Q3: What are the most common strategies to improve the solubility of this compound for in vitro and in vivo studies?
A3: Several effective techniques can be employed. The choice depends on the specific requirements of your experiment (e.g., required concentration, route of administration, acceptable excipients). Key strategies include:
-
Co-solvency: Using a mixture of water and a water-miscible organic solvent.[3][4]
-
Complexation with Cyclodextrins: Encapsulating the this compound molecule within a cyclodextrin cavity to form a water-soluble inclusion complex.[5][6]
-
Formulation into Nanoparticles: Reducing the particle size to the nanometer scale increases the surface area-to-volume ratio, which enhances the dissolution rate.[7][8]
-
Solid Dispersions: Dispersing this compound in a solid, hydrophilic carrier at the molecular level.[9][10]
Q4: Which organic solvents are suitable for making a stock solution of this compound?
A4: this compound is soluble in several organic solvents. For creating a concentrated stock solution, Dimethyl sulfoxide (DMSO), ethanol, acetone, chloroform, dichloromethane, and ethyl acetate are effective choices.[1] For biological experiments, DMSO and ethanol are most commonly used due to their miscibility with aqueous media and relatively lower toxicity at low concentrations.
Q5: How can I quantify the concentration of this compound in my final formulation?
A5: High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD) or Mass Spectrometry (MS) is the standard method for accurate quantification.[11][12] A validated method would involve creating a calibration curve with known concentrations of an this compound standard.
Data Presentation: Solubility & Enhancement Techniques
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility Profile | Primary Use | Reference |
| Water & Aqueous Buffers | Practically Insoluble | Diluent/Vehicle (with enhancers) | [2] |
| DMSO | Soluble | Stock Solutions | [1] |
| Ethanol | Soluble | Stock Solutions, Co-solvent | [1][13] |
| Propylene Glycol | Soluble | Co-solvent | [13] |
| Acetone | Soluble | Stock Solutions, Extraction | [1] |
| Dichloromethane | Soluble | Extraction, Synthesis | [1] |
Table 2: Comparison of Solubility Enhancement Techniques
| Technique | General Methodology | Fold Increase in Solubility | Advantages | Limitations | Key References |
| Co-solvency | Dissolve in a water-miscible co-solvent (e.g., Ethanol, Propylene Glycol) and add to aqueous phase. | Up to several hundred-fold (drug dependent) | Simple, rapid, and cost-effective. | Potential for precipitation upon dilution; co-solvent may have biological effects. | [3][4] |
| Cyclodextrin Complexation | Co-precipitate or knead this compound with β-cyclodextrin or its derivatives (e.g., HP-β-CD). | Significant (e.g., 5-50 fold or more) | High biocompatibility, improves stability, masks taste/odor. | Limited loading capacity; competition with other molecules. | [5][6][14] |
| Nanoparticle Formulation (PLGA) | Encapsulate within Poly(lactic-co-glycolic) acid (PLGA) nanoparticles using an emulsion-solvent evaporation method. | Enhances bioavailability 5- to 9-fold (Daidzein) | Controlled/sustained release, potential for targeting, protects drug from degradation. | More complex preparation process, potential for excipient toxicity. | [15][16][17] |
| Solid Dispersion | Dissolve drug and a hydrophilic carrier (e.g., PEG, PVP) in a common solvent and evaporate the solvent. | Can increase dissolution rate drastically. | Enhances dissolution rate and bioavailability; amenable to solid dosage forms. | Potential for drug recrystallization and instability over time. | [3][9][10] |
Experimental Protocols & Methodologies
Protocol 1: Solubility Enhancement using β-Cyclodextrin Complexation (Kneading Method)
-
Molar Ratio Calculation: Determine the required amounts of this compound and β-cyclodextrin (or HP-β-CD) to achieve a 1:1 molar ratio.
-
Hydration of Cyclodextrin: Place the calculated amount of β-cyclodextrin in a mortar. Add a small amount of water dropwise to moisten the powder.
-
Kneading: Add the this compound powder to the moistened β-cyclodextrin. Knead the mixture thoroughly with a pestle for 45-60 minutes. The mixture should form a uniform, paste-like consistency.
-
Drying: Transfer the paste to a glass dish and dry it in a hot air oven at 50-60°C until constant weight is achieved, or use a vacuum oven for more sensitive applications.
-
Sieving: Pulverize the dried complex and pass it through a fine-mesh sieve to obtain a uniform powder.
-
Solubility Testing: Disperse the resulting powder in an aqueous buffer of choice and determine the concentration of dissolved this compound using a validated HPLC method.[14]
Protocol 2: Preparation of this compound-Loaded PLGA Nanoparticles (Emulsion-Solvent Evaporation Method)
-
Organic Phase Preparation: Dissolve a specific amount of this compound and PLGA (e.g., 50 mg) in a suitable organic solvent like dichloromethane or ethyl acetate (e.g., 2 mL).[18]
-
Aqueous Phase Preparation: Prepare an aqueous solution (e.g., 20 mL) containing a stabilizer, such as 1% w/v polyvinyl alcohol (PVA).
-
Emulsification: Add the organic phase dropwise to the aqueous phase while sonicating on an ice bath using a probe sonicator. Sonicate for 2-5 minutes at high power to form an oil-in-water (o/w) emulsion.[18]
-
Solvent Evaporation: Place the resulting emulsion on a magnetic stirrer and stir at room temperature for 3-4 hours to allow the organic solvent to evaporate completely, leading to the formation of nanoparticles.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at a high speed (e.g., 12,000 rpm) for 15-20 minutes.
-
Washing: Discard the supernatant and wash the nanoparticle pellet by re-dispersing it in deionized water and centrifuging again. Repeat this washing step twice to remove excess PVA and unencapsulated drug.
-
Lyophilization (Optional): For long-term storage, the final nanoparticle pellet can be re-suspended in a small amount of water containing a cryoprotectant (e.g., 5% sucrose) and then freeze-dried.
-
Characterization: Analyze the nanoparticles for particle size, zeta potential, drug loading, and encapsulation efficiency.[15][17]
Protocol 3: Quantification of this compound using HPLC-UV
-
Instrumentation: A standard HPLC system equipped with a C18 column (e.g., 150 x 4.6 mm, 5 µm), a UV/DAD detector, an autosampler, and a column oven.
-
Mobile Phase: A gradient mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).
-
Detection: Monitor the eluent at the maximum absorbance wavelength (λmax) of this compound.
-
Standard Preparation: Prepare a series of calibration standards of this compound in a suitable solvent (e.g., methanol) at known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dilute the prepared this compound formulations with the mobile phase or methanol to fall within the calibration curve range. Filter through a 0.22 µm syringe filter before injection.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Use the linear regression equation from the curve to calculate the concentration of this compound in the unknown samples.[11][19]
Visualizations: Workflows and Pathways
Caption: Experimental workflow for overcoming this compound solubility issues.
Caption: Logical relationships between solubility enhancement strategies.
Caption: Anti-inflammatory signaling pathway of this compound.[20]
References
- 1. This compound | CAS:135384-00-8 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. Drug solubility: importance and enhancement techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Studies on the Inclusion Complexes of Daidzein with β-Cyclodextrin and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scienceasia.org [scienceasia.org]
- 7. turkjps.org [turkjps.org]
- 8. ascendiacdmo.com [ascendiacdmo.com]
- 9. jddtonline.info [jddtonline.info]
- 10. researchgate.net [researchgate.net]
- 11. Quantification of xanthohumol, isoxanthohumol, 8-prenylnaringenin, and 6-prenylnaringenin in hop extracts and derived capsules using secondary standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. lifescienceglobal.com [lifescienceglobal.com]
- 14. oatext.com [oatext.com]
- 15. The comparison of different daidzein-PLGA nanoparticles in increasing its oral bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 18. CN102008454B - Daidzein-entrapped PLGA nanoparticles and preparation method thereof - Google Patents [patents.google.com]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Off-Target Effects of 8-Prenyldaidzein in vitro
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of 8-Prenyldaidzein (8-PD) observed in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of this compound in in vitro models?
A1: In vitro studies have demonstrated that this compound (8-PD) exhibits significant anti-inflammatory properties by modulating key signaling pathways in macrophages. Specifically, 8-PD has been shown to repress the activation of nuclear factor kappa B (NF-κB) and reduce the activation of mitogen-activated protein kinases (MAPKs), including ERK1/2, JNK, and p38.[1] These effects are more potent than those of its parent compound, daidzein.[1]
Q2: I am observing unexpected anti-inflammatory activity in my cell-based assay when using this compound. Is this a known off-target effect?
A2: Yes, this is a documented off-target effect. 8-PD can suppress inflammatory responses in macrophages.[1] If your experimental system involves immune cells, particularly macrophages, the observed anti-inflammatory activity is likely due to the inhibition of the NF-κB and MAPK signaling pathways.
Q3: Are there any known off-target enzyme inhibitory activities of this compound?
A3: In silico studies have suggested that this compound may have inhibitory activity against Phosphodiesterase 5A (PDE5A), Beta-secretase 1 (BACE-1), and Acetylcholinesterase (AChE). However, to date, there is no publicly available in vitro experimental data to confirm these specific enzymatic inhibitions or to provide IC50 values.
Q4: What is the cytotoxic profile of this compound in vitro?
A4: Currently, there is a lack of specific in vitro cytotoxicity data (e.g., IC50 values) for this compound across various cell lines in publicly accessible research. While data exists for its parent compound, daidzein, the prenyl group in 8-PD can significantly alter its biological activity, including cytotoxicity. Therefore, it is crucial to determine the cytotoxic concentration of 8-PD for your specific cell line before conducting experiments.
Troubleshooting Guides
Issue 1: Unexpected Inhibition of Inflammatory Response
Symptoms:
-
Reduced expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6).
-
Decreased production of inflammatory mediators (e.g., nitric oxide, prostaglandins).
-
Altered phenotype of macrophages towards an anti-inflammatory state.
Possible Cause: this compound is inhibiting the NF-κB and/or MAPK signaling pathways in your cell model, particularly if you are using macrophages or other immune cells.[1]
Troubleshooting Steps:
-
Confirm Pathway Inhibition:
-
Perform a Western blot to analyze the phosphorylation status of key proteins in the NF-κB and MAPK pathways. Specifically, probe for phosphorylated and total levels of p65 (a subunit of NF-κB), IκBα, ERK1/2, JNK, and p38. A decrease in the ratio of phosphorylated to total protein would confirm inhibition.
-
-
Dose-Response Analysis:
-
Conduct a dose-response experiment with this compound to determine the concentration at which the anti-inflammatory effects are observed. This will help in defining a suitable concentration for your primary research question that may minimize these off-target effects if they are not the intended focus.
-
-
Control Compound:
-
Use the parent compound, daidzein, as a comparative control. Studies have shown that 8-PD is a more potent anti-inflammatory agent, which can help in contextualizing your results.[1]
-
-
Cell Line Specificity:
-
If possible, test the effect of 8-PD in a non-immune cell line relevant to your research to see if the observed effect is specific to macrophages or a more general phenomenon.
-
Issue 2: Unexplained Effects on Cell Viability or Function
Symptoms:
-
Reduced cell proliferation or viability at expected non-toxic concentrations.
-
Altered cellular morphology.
-
Changes in unrelated signaling pathways.
Possible Cause:
-
Potential off-target enzymatic inhibition (e.g., PDE5A, BACE-1, AChE) as suggested by in silico models, although this is not yet confirmed in vitro.
-
Undocumented off-target interactions with other cellular components.
-
Cell-line specific cytotoxicity that has not been previously reported.
Troubleshooting Steps:
-
Determine Cytotoxicity Threshold:
-
Perform a standard cytotoxicity assay (e.g., MTT, MTS, or LDH assay) with a wide range of this compound concentrations on your specific cell line to establish a clear IC50 value and a non-toxic working concentration range.
-
-
Literature Review for Related Compounds:
-
Investigate the known off-target effects of other prenylated flavonoids. The prenyl group can confer promiscuous binding to various proteins. This may provide clues to potential off-target interactions of 8-PD.
-
-
Targeted Enzyme Assays:
-
If you hypothesize that a specific off-target enzyme is being affected based on your experimental observations and in silico predictions, consider performing a direct in vitro enzyme inhibition assay for that target (e.g., PDE5A, BACE-1, or AChE).
-
-
Phenotypic Screening:
-
If resources allow, a broader phenotypic screening approach using high-content imaging or other multi-parametric assays could help to identify the cellular processes being affected by 8-PD in an unbiased manner.
-
Quantitative Data Summary
As of the latest literature review, specific in vitro IC50 values for this compound's off-target effects are not widely available. The table below summarizes the known qualitative effects and highlights the data that is currently unavailable.
| Off-Target Effect | Cell Model | Observed Effect | Quantitative Data (IC50) |
| NF-κB Activation | Macrophages | Repression of activation | Not Reported |
| MAPK Activation (ERK1/2, JNK, p38) | Macrophages | Reduced activation | Not Reported |
| PDE5A Inhibition | N/A | Predicted by in silico studies | Not Available |
| BACE-1 Inhibition | N/A | Predicted by in silico studies | Not Available |
| AChE Inhibition | N/A | Predicted by in silico studies | Not Available |
| Cytotoxicity | Various | Not Reported | Not Available |
Detailed Experimental Protocols
Protocol 1: Assessment of this compound Effect on NF-κB Activation in Macrophages
Objective: To determine if this compound inhibits the activation of the NF-κB signaling pathway in macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
LPS (Lipopolysaccharide) from E. coli
-
Phosphatase and protease inhibitor cocktails
-
Cell lysis buffer (e.g., RIPA buffer)
-
BCA Protein Assay Kit
-
Primary antibodies: anti-phospho-p65, anti-p65, anti-phospho-IκBα, anti-IκBα
-
HRP-conjugated secondary antibody
-
ECL Western blotting detection reagents
Procedure:
-
Cell Culture and Treatment:
-
Seed RAW 264.7 cells in 6-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (or vehicle control, DMSO) for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 30-60 minutes) to induce NF-κB activation.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer containing phosphatase and protease inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Western Blotting:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Calculate the ratio of phosphorylated protein to total protein for p65 and IκBα.
-
Compare the ratios between the different treatment groups.
-
Protocol 2: Assessment of this compound Effect on MAPK Pathway Activation in Macrophages
Objective: To determine if this compound inhibits the activation of the MAPK signaling pathway in macrophages.
Materials:
-
Same as Protocol 1, with the following additional primary antibodies: anti-phospho-ERK1/2, anti-ERK1/2, anti-phospho-JNK, anti-JNK, anti-phospho-p38, anti-p38.
Procedure: The procedure is identical to Protocol 1, with the following modifications:
-
In the Western Blotting step, use the primary antibodies specific for the phosphorylated and total forms of ERK1/2, JNK, and p38.
-
In the Data Analysis step, calculate the ratio of phosphorylated protein to total protein for each of the MAPK proteins.
Visualizations
Caption: Off-target signaling pathway of this compound in macrophages.
References
Technical Support Center: Interpreting Unexpected Results in 8-Prenyldaidzein Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results in assays involving 8-Prenyldaidzein.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a prenylated isoflavone, a type of phytoestrogen found in legumes. It is known to possess a range of biological activities, including estrogenic, anti-inflammatory, and anti-cancer effects. It can modulate various signaling pathways, including MAPK/ERK and PI3K/Akt, and has been shown to induce apoptosis in cancer cells.[1]
Q2: I am observing a biphasic or hormetic dose-response in my cell viability assay with this compound. What does this mean?
A biphasic or hormetic dose-response is characterized by a low-dose stimulation and a high-dose inhibition. This is a known phenomenon for many phytoestrogens. At low concentrations, this compound may promote cell proliferation, while at higher concentrations, it induces cytotoxicity. This can be attributed to its interaction with different signaling pathways and cellular receptors at varying concentrations. When plotting your dose-response curve, you may observe a "U" or "J" shape.
Q3: My western blot results for p-ERK or p-Akt are inconsistent after this compound treatment. What could be the cause?
Inconsistent phosphorylation of ERK and Akt can be due to several factors:
-
Time-dependent effects: The activation of these pathways can be transient. It is crucial to perform a time-course experiment to identify the optimal time point for observing changes in phosphorylation.
-
Biphasic response: As mentioned earlier, low and high concentrations of this compound can have opposing effects on signaling pathways. Ensure you are testing a wide range of concentrations.
-
Cellular context: The response to this compound can be cell-type specific. The signaling outcome may vary depending on the receptor expression and the basal activity of the signaling pathways in your cell line.
Q4: I am not observing the expected level of apoptosis with this compound. What are the possible reasons?
The induction of apoptosis by this compound can be influenced by:
-
Cell line sensitivity: Different cell lines exhibit varying sensitivities to apoptotic stimuli.
-
Treatment duration and concentration: Apoptosis is a time and concentration-dependent process. An inadequate dose or insufficient incubation time may not be enough to trigger a detectable apoptotic response.
-
Assay limitations: The chosen apoptosis assay may not be sensitive enough to detect subtle changes. Consider using multiple assays to confirm your results (e.g., Annexin V/PI staining, caspase activity assays, and PARP cleavage).
Troubleshooting Guides
Cell Viability Assays (e.g., MTT, XTT)
| Unexpected Result | Possible Causes | Recommended Solutions |
| Increased cell viability at low concentrations (Hormesis) | Phytoestrogens can exhibit a biphasic dose-response. | Acknowledge the hormetic effect. Extend the dose range to capture both the stimulatory and inhibitory phases. |
| High background absorbance | Contamination of reagents or culture. Interference of this compound with the assay reagents. | Use sterile techniques. Run a control with this compound in cell-free media to check for direct reduction of the tetrazolium salt. |
| Inconsistent results between replicates | Uneven cell seeding. Pipetting errors. Edge effects in the microplate. | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes. Avoid using the outer wells of the plate or fill them with sterile PBS. |
Apoptosis Assays (e.g., Annexin V/PI Staining)
| Unexpected Result | Possible Causes | Recommended Solutions |
| Low percentage of apoptotic cells | Insufficient drug concentration or incubation time. Cell line resistance. | Perform a dose-response and time-course study to optimize treatment conditions. Use a positive control to ensure the assay is working correctly. |
| High percentage of necrotic cells (PI positive) | High concentration of this compound leading to necrosis. Harsh cell handling. | Test a lower range of concentrations. Handle cells gently during harvesting and staining. |
| Annexin V positive signal in control cells | Over-trypsinization during cell harvesting. Mechanical stress. | Use a shorter trypsinization time or a cell scraper. Centrifuge cells at a lower speed. |
Western Blot Analysis
| Unexpected Result | Possible Causes | Recommended Solutions |
| No change in protein phosphorylation | Suboptimal time point or concentration. Poor antibody quality. | Perform a time-course and dose-response experiment. Validate your primary antibody with a positive control. |
| High background on the blot | Insufficient blocking. High antibody concentration. | Increase blocking time or use a different blocking agent. Optimize primary and secondary antibody concentrations. |
| Multiple non-specific bands | Non-specific antibody binding. Protein degradation. | Use a more specific primary antibody. Add protease and phosphatase inhibitors to your lysis buffer. |
Quantitative Data Summary
Note: Specific quantitative data for this compound is limited in the literature. The following tables include data for this compound where available, and for the closely related compound 8-hydroxydaidzein as a proxy where necessary. This is clearly indicated in the table descriptions.
Table 1: IC50 Values of this compound and Related Compounds in Cancer Cell Lines
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| This compound | Not Specified | Not Specified | Not Specified | Data Not Available |
| 8-Hydroxydaidzein | K562 (Leukemia) | MTT | ~50 | [2] |
| 8-Hydroxydaidzein | U-937 (Leukemia) | MTT | ~50 | [3] |
Table 2: Apoptosis Induction by 8-Hydroxydaidzein in U-937 Cells
Data for 8-hydroxydaidzein is presented as a proxy for this compound.
| Treatment | Concentration (µM) | Incubation Time (h) | Early Apoptosis (%) | Late Apoptosis (%) | Reference |
| Control | 0 | 24 | ~5 | ~2 | [3] |
| 8-Hydroxydaidzein | 25 | 24 | ~15 | ~3 | [3] |
| 8-Hydroxydaidzein | 50 | 24 | ~25 | ~5 | [3] |
| Control | 0 | 48 | ~6 | ~3 | [3] |
| 8-Hydroxydaidzein | 25 | 48 | ~18 | ~10 | [3] |
| 8-Hydroxydaidzein | 50 | 48 | ~30 | ~15 | [3] |
Table 3: Modulation of Signaling Proteins by this compound
| Target Protein | Cell Line | Treatment | Fold Change (vs. Control) | Reference |
| p-ERK1/2 | RAW 264.7 | This compound (25 µM) | Decreased | [1] |
| p-JNK | RAW 264.7 | This compound (25 µM) | Decreased | [1] |
| p-p38 | RAW 264.7 | This compound (25 µM) | Decreased | [1] |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4]
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound as described for the viability assay.
-
Cell Harvesting: After incubation, collect the cell culture supernatant (containing dead cells) and detach the adherent cells with trypsin. Combine all cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour of staining.
Western Blotting for Signaling Pathway Analysis
-
Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt) overnight at 4°C. Wash and then incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection and Quantification: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).[5][6]
Signaling Pathway and Experimental Workflow Diagrams
Caption: A typical experimental workflow for assessing the effects of this compound on cancer cells.
Caption: A simplified diagram of potential signaling pathways modulated by this compound.
Caption: A logical diagram illustrating the troubleshooting process for unexpected results.
References
- 1. 8-Prenyl daidzein and 8-prenyl genistein from germinated soybean modulate inflammatory response in activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 8-Hydroxydaidzein, an Isoflavone from Fermented Soybean, Induces Autophagy, Apoptosis, Differentiation, and Degradation of Oncoprotein BCR-ABL in K562 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 8-Hydroxydaidzein Induces Apoptosis and Inhibits AML-Associated Gene Expression in U-937 Cells: Potential Phytochemical for AML Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 5. researchgate.net [researchgate.net]
- 6. Item - Western blot analysis of protein expression levels of p-ERK, ERK, p-AKT and AKT. - Public Library of Science - Figshare [plos.figshare.com]
Technical Support Center: Enhancing the Yield of Synthetic 8-Prenyldaidzein
Welcome to the technical support center for the synthesis of 8-Prenyldaidzein. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the yield and purity of synthetic this compound.
Troubleshooting Guide
Low yields and the formation of side products are common challenges in the synthesis of this compound. This guide addresses specific issues you may encounter during your experiments.
| Issue | Potential Cause | Recommended Solution |
| Low Overall Yield | Incomplete Reaction: The reaction may not have gone to completion. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the expected reaction time, consider extending the reaction duration or slightly increasing the temperature. |
| Suboptimal Reaction Conditions: Temperature, solvent, or catalyst may not be ideal. | Optimize reaction conditions by systematically varying one parameter at a time (e.g., temperature, solvent polarity, catalyst concentration). Design of Experiments (DoE) can be a powerful tool for this.[1] | |
| Moisture in Reaction: The presence of water can quench reagents and catalysts. | Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Loss during Work-up/Purification: Significant product loss can occur during extraction and purification steps. | Minimize transfer steps. During liquid-liquid extraction, ensure complete phase separation. For column chromatography, select an appropriate solvent system to achieve good separation and minimize band broadening. | |
| Formation of Multiple Products (Low Selectivity) | Lack of Regioselectivity: Prenylation can occur at other positions on the daidzein scaffold (e.g., 6-position or O-prenylation). | Employ a regioselective synthesis strategy. This can involve the use of protecting groups to block other reactive sites on the daidzein molecule before introducing the prenyl group. |
| Side Reactions: The starting materials or product may be undergoing undesired side reactions. | Analyze the side products by techniques like NMR and Mass Spectrometry to understand their structure and formation mechanism. This can help in modifying the reaction conditions to suppress their formation. | |
| Difficulty in Product Purification | Co-elution of Impurities: Side products or unreacted starting materials may have similar polarity to the desired product. | Optimize the column chromatography conditions. This can include using a different stationary phase (e.g., different silica gel pore size) or a more selective mobile phase. Gradient elution can also improve separation. |
| Product Oiling Out: The product may not crystallize properly during recrystallization. | Try different solvent systems for recrystallization. Seeding the solution with a small crystal of the pure product can induce crystallization. If the product is an oil, it may need to be purified by column chromatography. | |
| Catalyst Deactivation | Impurities in Starting Materials: Impurities can poison the catalyst. | Ensure the purity of all starting materials and reagents. |
| Harsh Reaction Conditions: High temperatures can lead to catalyst degradation. | If possible, conduct the reaction at a lower temperature for a longer duration. |
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
A1: The most common and direct precursor for the synthesis of this compound is daidzein. The synthesis involves the introduction of a prenyl group (3-methyl-2-butenyl) onto the C-8 position of the daidzein scaffold.
Q2: What are the main synthetic strategies to achieve regioselective C8-prenylation of daidzein?
A2: Achieving regioselectivity is a key challenge. Common strategies include:
-
Direct C-Prenylation: This involves reacting daidzein with a prenylating agent (e.g., prenyl bromide) in the presence of a Lewis acid or base catalyst. However, this can lead to a mixture of C6, C8, and O-prenylated products.
-
Synthesis from a Prenylated Precursor: A more controlled approach involves starting with a pre-prenylated building block, such as 2,4-dihydroxy-3-prenylacetophenone, which is then reacted with p-hydroxybenzaldehyde to construct the isoflavone core. This method generally offers better regioselectivity.
Q3: How can I minimize the formation of the 6-prenyldaidzein isomer?
A3: The formation of the 6-prenyldaidzein isomer is a common issue in direct prenylation. To favor the 8-position, you can:
-
Use Bulky Protecting Groups: Protecting the hydroxyl groups at positions 7 and 4' with bulky groups can sterically hinder the more accessible C6 position, thus favoring prenylation at C8.
-
Optimize the Catalyst and Solvent System: The choice of catalyst and solvent can influence the regioselectivity. Experimenting with different Lewis acids and solvent polarities may help to increase the yield of the desired 8-prenyl isomer.
Q4: What is a typical work-up and purification procedure for this compound?
A4: A general procedure after the reaction is complete involves:
-
Quenching the Reaction: The reaction mixture is typically quenched with an aqueous acid or base solution to neutralize the catalyst and stop the reaction.
-
Extraction: The product is extracted from the aqueous layer using an organic solvent like ethyl acetate or dichloromethane.
-
Washing: The organic layer is washed with brine to remove any remaining aqueous impurities.
-
Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified, most commonly by column chromatography on silica gel, followed by recrystallization to obtain the pure this compound.
Q5: What analytical techniques are used to confirm the structure and purity of synthetic this compound?
A5: The structure and purity of the final product should be confirmed using a combination of spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are essential for confirming the chemical structure, including the position of the prenyl group.
-
Mass Spectrometry (MS): Provides information about the molecular weight of the compound, confirming the successful addition of the prenyl group.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final product.
Experimental Protocols
While a universally optimized protocol does not exist, the following represents a general methodology for the synthesis of this compound via the Claisen-Schmidt condensation route, which offers good regioselectivity.
Synthesis of this compound via a Prenylated Acetophenone Intermediate
This two-step synthesis involves the initial preparation of 2,4-dihydroxy-3-prenylacetophenone followed by its condensation with p-hydroxybenzaldehyde.
Step 1: Synthesis of 2,4-dihydroxy-3-prenylacetophenone
-
Materials: 2,4-dihydroxyacetophenone, prenyl bromide, base (e.g., potassium carbonate), and a suitable solvent (e.g., anhydrous acetone).
-
Procedure:
-
Dissolve 2,4-dihydroxyacetophenone in the anhydrous solvent in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Add the base to the solution.
-
Slowly add prenyl bromide to the reaction mixture.
-
Reflux the mixture for several hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture, filter off the base, and evaporate the solvent.
-
Purify the crude product by column chromatography to isolate 2,4-dihydroxy-3-prenylacetophenone.
-
Step 2: Synthesis of this compound
-
Materials: 2,4-dihydroxy-3-prenylacetophenone, p-hydroxybenzaldehyde, a condensing agent (e.g., sodium methoxide), and a suitable solvent (e.g., anhydrous methanol).
-
Procedure:
-
Dissolve 2,4-dihydroxy-3-prenylacetophenone and p-hydroxybenzaldehyde in the anhydrous solvent in a round-bottom flask.
-
Add the condensing agent to the mixture.
-
Stir the reaction at room temperature or with gentle heating, monitoring by TLC.
-
Upon completion, neutralize the reaction mixture with an acid (e.g., dilute HCl).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography followed by recrystallization to obtain pure this compound.
-
Data Presentation
Table 1: Comparison of General Synthetic Routes for this compound
| Synthetic Route | Starting Materials | Key Reagents | Typical Yield Range | Advantages | Disadvantages |
| Direct C-Prenylation | Daidzein, Prenyl Bromide | Lewis Acid (e.g., BF3·OEt2) or Base (e.g., KOH) | 20-40% | Fewer synthetic steps. | Poor regioselectivity, leading to a mixture of isomers and lower yield of the desired product. |
| Claisen-Schmidt Condensation | 2,4-dihydroxy-3-prenylacetophenone, p-hydroxybenzaldehyde | Base (e.g., NaOMe) | 50-70% | High regioselectivity for the 8-prenyl position. | Requires the synthesis of the prenylated acetophenone precursor, adding a step to the overall process. |
Visualizations
Caption: Experimental workflow for the two-step synthesis of this compound.
Caption: Troubleshooting logic for addressing low yield in this compound synthesis.
References
Technical Support Center: 8-Prenyldaidzein Quantification by Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals quantifying 8-Prenyldaidzein using mass spectrometry.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the quantification of this compound and other isoflavones by LC-MS/MS.
Sample Preparation
Q1: What is the most effective method for extracting this compound from biological matrices like plasma or serum?
A1: A combination of protein precipitation followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is generally effective. Protein precipitation with a cold organic solvent like acetonitrile or methanol helps to remove the majority of proteins. Subsequent LLE with a water-immiscible solvent or SPE using a C18 cartridge can further clean up the sample and concentrate the analyte.
Q2: I'm observing significant matrix effects in my analysis. How can I minimize them?
A2: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in bioanalysis.[1] To mitigate these effects, consider the following:
-
Improve Sample Cleanup: Employ a more rigorous sample preparation method, such as SPE, to remove interfering matrix components.
-
Chromatographic Separation: Optimize your LC method to separate this compound from co-eluting matrix components. This may involve trying different columns, mobile phases, or gradient profiles.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the ideal way to compensate for matrix effects as it will behave nearly identically to the analyte during sample preparation and ionization.[2]
-
Matrix-Matched Calibrators: Prepare your calibration standards in the same biological matrix as your samples to compensate for consistent matrix effects.
Q3: What are the best practices for storing samples containing this compound?
A3: To ensure the stability of this compound in biological samples, it is recommended to store them at -80°C. Avoid repeated freeze-thaw cycles, as this can lead to degradation of the analyte.
LC-MS/MS Method Development
Q4: I am not seeing any signal for my this compound standard. What should I check?
A4: If you are not observing a signal, systematically check the following:
-
Instrument Performance: Verify that the mass spectrometer is properly tuned and calibrated.
-
Sample Introduction: Ensure the autosampler is injecting the sample correctly and that there are no clogs in the sample loop or tubing.
-
Ionization Source: Confirm that the electrospray ionization (ESI) source is clean and that the spray is stable.
-
Compound Stability: Ensure that your this compound standard has not degraded. Prepare a fresh standard solution to verify.
-
MS Parameters: Double-check that you are using the correct precursor and product ions (Q1/Q3) for this compound and that the collision energy is appropriate.
Q5: My chromatographic peak for this compound is broad or tailing. How can I improve the peak shape?
A5: Poor peak shape can be caused by several factors:
-
Column Choice: Ensure you are using an appropriate column for isoflavone analysis, typically a C18 or phenyl-hexyl column.
-
Mobile Phase pH: The pH of the mobile phase can affect the peak shape of phenolic compounds like this compound. Experiment with adding a small amount of formic acid or acetic acid to the mobile phase.
-
Column Overloading: Injecting too much sample can lead to peak fronting or tailing. Try reducing the injection volume or diluting the sample.
-
Column Contamination: If the column has been used extensively, it may be contaminated. Try flushing the column or replacing it.
Q6: How do I select an appropriate internal standard for this compound quantification?
A6: The ideal internal standard is a stable isotope-labeled version of this compound (e.g., this compound-d3). If a SIL-IS is not available, a structural analog with similar chemical properties and a different mass can be used.[2] When selecting a structural analog, ensure it does not co-elute with this compound or interfere with its ionization. Daidzein or genistein could be considered as potential non-ideal internal standards, but their performance should be thoroughly validated.
Data Analysis and Quantification
Q7: My calibration curve is non-linear. What could be the cause?
A7: Non-linearity in the calibration curve can arise from:
-
Detector Saturation: At high concentrations, the detector response may become saturated. Extend the calibration range to lower concentrations or dilute your high-concentration standards.
-
Matrix Effects: Inconsistent matrix effects across the concentration range can lead to non-linearity. The use of a suitable internal standard can help to correct for this.
-
Inaccurate Standard Preparation: Errors in the preparation of your stock or working standard solutions can result in a non-linear curve.
Q8: I am observing "cross-talk" between my MRM transitions for different analytes. How can I resolve this?
A8: Cross-talk can occur when monitoring multiple MRM transitions in the same analytical run.[3] To address this:
-
Optimize Dwell Times: Ensure that the dwell times for each MRM transition are sufficient to obtain an adequate number of data points across each chromatographic peak without being excessively long.
-
Chromatographic Separation: Improve the chromatographic separation between the analytes to ensure they are not eluting at the same time.
-
Select Specific Transitions: Choose more specific product ions for your MRM transitions to minimize the chance of overlap.
Quantitative Data Summary
The following table summarizes the predicted and experimentally observed mass spectrometric parameters for this compound and related isoflavones. The parameters for this compound are predicted based on the fragmentation patterns of structurally similar compounds.
| Compound | Precursor Ion (Q1) [M-H]⁻ (m/z) | Product Ion (Q3) (m/z) | Predicted/Observed | Reference |
| This compound | 321.1 | 265.1 (Loss of C4H8) | Predicted | Inferred from[4] |
| This compound | 321.1 | 133.1 (RDA fragmentation) | Predicted | Inferred from[5] |
| Daidzein | 253.2 | 223.2 | Observed | [6] |
| Daidzein | 253.2 | 91.0 | Observed | [6] |
| Genistein | 269.0 | 133.0 | Observed | [6] |
| Genistein | 269.0 | 135.0 | Observed | [6] |
Experimental Protocols
1. Sample Preparation from Plasma/Serum (Protein Precipitation & LLE)
-
To 100 µL of plasma/serum in a microcentrifuge tube, add 10 µL of internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Add 500 µL of methyl tert-butyl ether (MTBE) and vortex for 2 minutes.
-
Centrifuge at 5,000 x g for 5 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
2. Liquid Chromatography Conditions (General Method)
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 20% B, increase to 95% B over 5 minutes, hold for 1 minute, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions (Predicted for this compound)
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: 321.1 -> 265.1
-
Internal Standard (e.g., Daidzein): 253.2 -> 223.2
-
-
Collision Energy: Optimize for the specific instrument, typically in the range of 20-40 eV.
-
Other Parameters: Optimize source-dependent parameters such as capillary voltage, gas flow, and temperature according to the manufacturer's recommendations.
Visualizations
References
- 1. Correlation of precursor and product ions in single-stage high resolution mass spectrometry. A tool for detecting diagnostic ions and improving the precursor elemental composition elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Correction of precursor and product ion relative abundances in order to standardize CID spectra and improve Ecom50 accuracy for non-targeted metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. uab.edu [uab.edu]
Technical Support Center: Optimizing Dosage for 8-Prenyldaidzein Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-Prenyldaidzein in animal studies. The information is presented in a question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dose for this compound in a new animal study?
A1: Direct in vivo dosage recommendations for this compound are not yet well-established in the literature. However, based on studies with structurally similar isoflavones, a starting point can be extrapolated.
For its parent compound, daidzein, dosages in rats have ranged from 10 mg/kg (intraperitoneal) for studying cardioprotective effects to 100 mg/kg/day (oral) for investigating neuroprotective effects. Another prenylated flavonoid, 8-prenylnaringenin, has been administered to mice at a dose of 50 mg/kg orally.
Given this, a pilot study with a range of doses is highly recommended. A suggested starting range for oral administration in rodents could be 10-50 mg/kg/day . For intraperitoneal administration, a lower starting dose of 5-10 mg/kg may be appropriate. It is crucial to perform dose-range finding studies to determine the optimal and non-toxic dose for your specific animal model and research question.
Q2: How should I prepare this compound for oral gavage, given its poor water solubility?
A2: this compound, like many flavonoids, has low aqueous solubility, which presents a challenge for oral administration. A common and effective method is to prepare a suspension.
A recommended vehicle for many poorly soluble compounds is a mixture of 0.5% carboxymethylcellulose (CMC) and 0.25% Tween 80 in sterile water . This combination helps to create a uniform and stable suspension suitable for oral gavage.
Vehicle Preparation Protocol:
-
Slowly add 0.5 g of CMC to 100 mL of sterile water while stirring continuously to avoid clumping.
-
Once the CMC is fully hydrated and the solution is clear, add 0.25 mL of Tween 80.
-
Mix thoroughly until the solution is homogenous.
-
To prepare the dosing solution, weigh the required amount of this compound and triturate it with a small volume of the vehicle to form a paste.
-
Gradually add the remaining vehicle while mixing to achieve the desired final concentration.
-
Ensure the suspension is continuously stirred or vortexed before each administration to maintain homogeneity.
Q3: What are the known signaling pathways affected by this compound that I should consider investigating?
A3: In vitro and ex vivo studies have shown that this compound can modulate inflammatory responses by targeting key signaling pathways. The primary pathway identified is the NF-κB signaling cascade .[1][2]
This compound has been shown to repress the activation of NF-κB. This is associated with the reduced activation of upstream kinases, including ERK1/2, JNK, and p38 MAPK .[1][2] Therefore, when designing your experiments, it would be pertinent to investigate the phosphorylation status of these kinases and the nuclear translocation of NF-κB subunits (e.g., p65) in your target tissues.
References
Validation & Comparative
Validating the Bioactivity of 8-Prenyldaidzein: A Comparative Guide for New Models
For researchers and drug development professionals exploring the therapeutic potential of 8-Prenyldaidzein, a prenylated isoflavone derived from daidzein, this guide provides a comparative framework for validating its bioactivity in new in vitro and in vivo models. This compound has garnered interest for its potential estrogenic, anti-inflammatory, and antioxidant properties, which may offer therapeutic benefits in conditions such as postmenopausal osteoporosis and inflammatory diseases.
This guide outlines experimental protocols and presents comparative data for this compound against its parent compound, daidzein, and another well-characterized phytoestrogen, genistein. The inclusion of these related compounds provides a valuable benchmark for assessing the potency and efficacy of this compound.
Estrogenic Activity
The estrogenic activity of this compound is a key area of investigation, particularly for its potential application in hormone replacement therapy and osteoporosis.[1][2][3][4][5][6]
In Vitro Models
Estrogen Receptor Binding Assay: This assay determines the affinity of this compound for the estrogen receptors, ERα and ERβ.[7][8]
Experimental Protocol:
-
Human recombinant ERα and ERβ are incubated with a radiolabeled estrogen, such as [3H]-estradiol.
-
Increasing concentrations of this compound, daidzein, or genistein are added to compete with the radiolabeled estrogen for binding to the receptors.
-
After incubation, the amount of bound radioactivity is measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the radiolabeled estrogen binding (IC50) is calculated.
Estrogen Receptor Transactivation Assay: This assay measures the ability of this compound to activate estrogen receptors and induce gene expression.[7][9][10][11]
Experimental Protocol:
-
A suitable human cell line, such as MCF-7 (breast cancer cells) or Ishikawa (endometrial cancer cells), is transfected with a reporter plasmid containing an estrogen response element (ERE) linked to a reporter gene (e.g., luciferase).
-
The cells are treated with varying concentrations of this compound, daidzein, or genistein.
-
After incubation, the cells are lysed, and the activity of the reporter enzyme (luciferase) is measured.
-
The concentration of the test compound that produces 50% of the maximum response (EC50) is determined.
In Vivo Model
Ovariectomized (OVX) Rat Model of Postmenopausal Osteoporosis: This is a well-established model to evaluate the in vivo estrogenic effects of compounds on bone health.[1][2][3][4][5]
Experimental Protocol:
-
Adult female Sprague-Dawley rats are ovariectomized to induce estrogen deficiency, which leads to bone loss.
-
A sham-operated group serves as the control.
-
Following a recovery period, the OVX rats are treated daily with this compound, daidzein, genistein, or a vehicle control for a specified period (e.g., 12 weeks). A positive control group treated with a known anti-osteoporotic drug like Alendronate can also be included.[3]
-
At the end of the treatment period, various parameters are assessed, including:
-
Bone mineral density (BMD) of the femur and tibia using dual-energy X-ray absorptiometry (DEXA).
-
Bone microarchitecture of the trabecular bone using micro-computed tomography (micro-CT).
-
Biomechanical strength of the bones through three-point bending tests.
-
Serum biomarkers of bone turnover, such as procollagen type I N-terminal propeptide (P1NP) for bone formation and C-terminal telopeptide of type I collagen (CTX-1) for bone resorption.[3]
-
Histomorphometric analysis of bone sections to quantify parameters of bone formation and resorption.
-
Anti-inflammatory Activity
This compound has demonstrated more potent anti-inflammatory effects compared to its parent compound, daidzein.[12][13]
In Vitro Model
Lipopolysaccharide (LPS)-stimulated RAW 264.7 Macrophages: This is a standard model to screen for anti-inflammatory activity.
Experimental Protocol:
-
RAW 264.7 murine macrophage cells are pre-treated with different concentrations of this compound, daidzein, or genistein for 1 hour.
-
The cells are then stimulated with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.
-
The production of nitric oxide (NO) in the culture medium is measured using the Griess reagent.
-
The levels of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in the culture supernatant are quantified by enzyme-linked immunosorbent assay (ELISA).
-
The expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) proteins can be assessed by Western blotting.[14][15]
In Vivo Model
LPS-induced Paw Edema in Mice: This model is used to evaluate the in vivo anti-inflammatory effects of compounds.[14][15]
Experimental Protocol:
-
Male C57BL/6 mice are administered this compound, daidzein, or genistein orally or intraperitoneally.
-
After a specific time (e.g., 1 hour), a subcutaneous injection of LPS is given into the right hind paw to induce localized inflammation.
-
The paw thickness is measured at different time points after LPS injection using a digital caliper.
-
The reduction in paw edema in the treated groups compared to the vehicle-treated control group indicates the anti-inflammatory activity.
Antioxidant Activity
Phytoestrogens are known for their antioxidant properties, which contribute to their protective effects against various diseases.
In Vitro Model
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This is a common and straightforward method to assess the free radical scavenging activity of a compound.[16]
Experimental Protocol:
-
Different concentrations of this compound, daidzein, or genistein are mixed with a methanolic solution of DPPH.
-
The mixture is incubated in the dark at room temperature for 30 minutes.
-
The absorbance of the solution is measured at 517 nm.
-
The percentage of DPPH radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined. Ascorbic acid is often used as a positive control.[16]
Comparative Data
The following tables summarize the reported bioactivities of this compound in comparison to daidzein and genistein.
Table 1: Comparative Estrogenic Activity
| Compound | ERα Binding Affinity (IC50, nM) | ERβ Binding Affinity (IC50, nM) | ER Transactivation (EC50, nM) |
| This compound | Data not consistently available | Data not consistently available | Potent, but specific values vary |
| Daidzein | ~1000 | ~100 | ~100-500 |
| Genistein | ~100 | ~20 | ~50-200 |
| 8-Prenylnaringenin | ~10 | ~10 | ~1-10[6][17][18] |
Note: The presented values are approximate and can vary depending on the specific assay conditions. 8-Prenylnaringenin is included as a highly potent phytoestrogen for reference.
Table 2: Comparative Anti-inflammatory Activity in RAW 264.7 Macrophages
| Compound | Inhibition of NO Production (IC50, µM) | Inhibition of TNF-α Production (IC50, µM) |
| This compound | More potent than daidzein[12] | More potent than daidzein[12] |
| Daidzein | ~50-100 | ~50-100 |
| Genistein | ~20-50 | ~20-50 |
Note: this compound has been shown to be more effective than daidzein in repressing inflammatory responses in macrophages.[12][13]
Table 3: Comparative Antioxidant Activity (DPPH Scavenging)
| Compound | IC50 (µM) |
| This compound | 174.2[16] |
| Daidzein | >200 |
| Genistein | ~10-30 |
| Ascorbic Acid (Control) | 329.0[16] |
Note: In this specific study, this compound showed more effective DPPH scavenging activity than ascorbic acid.[16]
Visualizing Pathways and Workflows
To further elucidate the mechanisms and experimental designs for validating this compound's bioactivity, the following diagrams are provided.
Caption: Signaling pathway of this compound's anti-inflammatory action.
Caption: Experimental workflow for the OVX rat model.
Caption: Logical workflow for bioactivity validation.
References
- 1. Animal models for osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hylonome-publications.fra1.digitaloceanspaces.com [hylonome-publications.fra1.digitaloceanspaces.com]
- 3. Osteoporosis in vivo model | Atlantic Bone Screen [atlantic-bone-screen.com]
- 4. ismni.org [ismni.org]
- 5. karger.com [karger.com]
- 6. 8-Prenylnaringenin - Wikipedia [en.wikipedia.org]
- 7. In vitro test systems for the evaluation of the estrogenic activity of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Estrogen Receptor (ER) Subtype Selectivity Identifies 8-Prenylapigenin as an ERβ Agonist from Glycyrrhiza inflata and Highlights the Importance of Chemical and Biological Authentication - PMC [pmc.ncbi.nlm.nih.gov]
- 9. helda.helsinki.fi [helda.helsinki.fi]
- 10. researchgate.net [researchgate.net]
- 11. Comparative study of estrogenic activities of phytoestrogens using OECD in vitro and in vivo testing methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 8-Prenyl daidzein and 8-prenyl genistein from germinated soybean modulate inflammatory response in activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Anti-inflammatory effects and molecular mechanisms of 8-prenyl quercetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The Antioxidant Activity of Prenylflavonoids [mdpi.com]
- 17. 8-Prenylnaringenin, inhibits estrogen receptor-alpha mediated cell growth and induces apoptosis in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Comparative Analysis of the Anti-inflammatory Efficacy of 8-Prenyldaidzein and Genistein
An Objective Guide for Researchers and Drug Development Professionals
The quest for potent, naturally derived anti-inflammatory agents has led to extensive investigation into isoflavones, a class of phytoestrogens abundant in soy and other legumes. Among these, genistein is well-studied for its broad-spectrum anti-inflammatory properties.[1][2] However, recent research has highlighted its prenylated derivative, 8-Prenyldaidzein, as a potentially more potent alternative. This guide provides a detailed, data-driven comparison of the anti-inflammatory effects of this compound and its parent isoflavone, genistein, to inform future research and drug development initiatives.
Executive Summary
Experimental evidence suggests that the addition of a prenyl group to the daidzein structure, a close relative of genistein, significantly enhances its anti-inflammatory activity. Studies directly comparing this compound (8-PD) and its counterpart 8-Prenylgenistein (8-PG) with their parent compounds show that the prenylated derivatives are more effective at suppressing inflammatory responses in macrophages.[3][4] This enhanced potency is attributed to their increased ability to inhibit key inflammatory signaling pathways, including NF-κB and MAPK.[3][4] While direct comparative quantitative data between this compound and genistein is emerging, the existing data on their respective mechanisms and effects on inflammatory markers provides a strong basis for comparison.
Comparative Efficacy: Key Inflammatory Markers
The anti-inflammatory potential of a compound is often measured by its ability to inhibit the production of key mediators such as nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines.
Table 1: Comparative Inhibition of Inflammatory Mediators
| Parameter | This compound | Genistein | Experimental Model | Key Findings |
| NO Production | Potent Inhibition | Dose-dependent inhibition[5][6] | LPS-stimulated RAW 264.7 Macrophages | Prenylated flavonoids generally show stronger inhibition of iNOS expression than their parent compounds.[7][8] 8-PD is part of a group of prenylated isoflavones demonstrating more potent effects than their non-prenylated precursors.[3][4] |
| COX-2 Expression | Potent Inhibition | Significant inhibitory effects[1] | LPS-stimulated RAW 264.7 Macrophages | Both compounds inhibit COX-2, the enzyme responsible for prostaglandin synthesis. Prenylation is known to enhance this inhibitory activity.[7][8] |
| Pro-inflammatory Cytokines (TNF-α, IL-6) | Potent Inhibition | Dose-dependent inhibition[9] | LPS-stimulated RAW 264.7 Macrophages | This compound and 8-Prenylgenistein more effectively repress inflammatory responses than daidzein and genistein.[3][4] Genistein reduces TNF-α and IL-6 secretion.[9] |
| CCL2 Secretion | Significant Inhibition | Not specified | Ex vivo adipose tissue from high-fat diet mice | This compound significantly inhibited pro-inflammatory CCL2 secretion, suggesting a role in obesity-related inflammation.[3][4] |
Mechanisms of Action: A Focus on Signaling Pathways
Both this compound and genistein exert their anti-inflammatory effects by modulating critical intracellular signaling pathways that regulate the expression of inflammatory genes.
1. NF-κB (Nuclear Factor kappa-B) Pathway:
The NF-κB pathway is a cornerstone of the inflammatory response, controlling the transcription of numerous pro-inflammatory genes. Genistein is a well-documented inhibitor of NF-κB activation by preventing the degradation of its inhibitor, IκBα, and blocking the nuclear translocation of the p65 subunit.[1][9]
Studies on this compound reveal a similar, yet more potent, mechanism.[3][4] It effectively represses NF-κB activation, leading to a downstream reduction in the expression of iNOS, COX-2, and inflammatory cytokines.[3][4]
2. MAPK (Mitogen-Activated Protein Kinase) Pathway:
The MAPK signaling cascades (including ERK1/2, JNK, and p38) are also crucial for inducing inflammatory gene expression. Research indicates that this compound and its genistein counterpart, 8-Prenylgenistein, repress NF-κB activation through the attenuation of ERK1/2, JNK, and p38 MAPK activation.[3][4] This multi-target effect on both NF-κB and MAPK pathways likely contributes to the superior anti-inflammatory activity of prenylated isoflavones.
Experimental Protocols
The data presented in this guide are primarily derived from in vitro studies using lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7 cell line), a standard model for assessing anti-inflammatory activity.
General Experimental Workflow:
Key Methodologies:
-
Cell Culture and Treatment: RAW 264.7 macrophages are cultured in standard media (e.g., DMEM) supplemented with fetal bovine serum. For experiments, cells are pre-treated with the test compounds (this compound or genistein) for 1-2 hours before stimulation with LPS to induce inflammation.[10]
-
Nitric Oxide (NO) Quantification: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent assay.[11] The absorbance is read at approximately 540 nm, and the nitrite concentration is calculated from a standard curve.
-
Cytokine and Prostaglandin Measurement: Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and prostaglandin E2 (PGE2) in the supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[12]
-
Western Blot Analysis: Cell lysates are prepared to analyze the expression levels of key proteins. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against targets like iNOS, COX-2, and phosphorylated forms of MAPK and NF-κB pathway proteins.[8]
-
Quantitative Real-Time PCR (qRT-PCR): Total RNA is extracted from cells, reverse-transcribed into cDNA, and used as a template for qRT-PCR to measure the mRNA expression levels of inflammatory genes.[12]
Conclusion and Future Directions
The available evidence strongly suggests that this compound possesses more potent anti-inflammatory properties than genistein.[3][4] The addition of the C8-prenyl group appears to significantly enhance the compound's ability to suppress key inflammatory pathways like NF-κB and MAPK.[3] This leads to a more robust inhibition of inflammatory mediators, including NO, COX-2, and various pro-inflammatory cytokines.
For drug development professionals, this compound represents a promising lead compound. Its enhanced potency may allow for lower therapeutic doses, potentially reducing off-target effects. Further research, including direct, head-to-head quantitative comparisons with genistein in various in vivo models of inflammation, is warranted to fully elucidate its therapeutic potential. Investigating its pharmacokinetic and safety profiles will be critical next steps in its development as a novel anti-inflammatory agent.
References
- 1. Genistein: A Review on its Anti-Inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genistein: A Review on its Anti-Inflammatory Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 8-Prenyl daidzein and 8-prenyl genistein from germinated soybean modulate inflammatory response in activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory Effects of Flavonoids: Genistein, Kaempferol, Quercetin, and Daidzein Inhibit STAT-1 and NF-κB Activations, Whereas Flavone, Isorhamnetin, Naringenin, and Pelargonidin Inhibit only NF-κB Activation along with Their Inhibitory Effect on iNOS Expression and NO Production in Activated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory effects of flavonoids: genistein, kaempferol, quercetin, and daidzein inhibit STAT-1 and NF-kappaB activations, whereas flavone, isorhamnetin, naringenin, and pelargonidin inhibit only NF-kappaB activation along with their inhibitory effect on iNOS expression and NO production in activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory effects and molecular mechanisms of 8-prenyl quercetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Molecular Mechanisms of Action of Genistein in Cancer: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Anti-inflammatory and vascularprotective properties of 8-prenylapigenin - PubMed [pubmed.ncbi.nlm.nih.gov]
8-Prenyldaidzein: A Comparative Analysis of its Estrogenic Efficacy
In the landscape of phytoestrogens, 8-prenyldaidzein is emerging as a compound of significant interest to researchers in drug development. This guide provides a comparative analysis of the efficacy of this compound against other well-studied phytoestrogens, namely genistein, daidzein, and resveratrol. The following sections detail their relative performance in key areas of estrogenic activity, supported by experimental data.
Estrogen Receptor Binding Affinity
The primary mechanism of action for phytoestrogens is their ability to bind to estrogen receptors (ER), ERα and ERβ. The binding affinity of a compound to these receptors is a crucial determinant of its estrogenic or antiestrogenic potential.
A comparative study on the estrogenic properties of various phytoestrogens revealed significant differences in their ability to displace radiolabeled estradiol from the estrogen receptor in MCF-7 human breast cancer cell cytosol. While direct data for this compound was not available in the reviewed literature, data for the structurally analogous compound 8-prenylnaringenin provides valuable insights. 8-prenylnaringenin exhibited a potent ability to displace estradiol, suggesting a high binding affinity for the estrogen receptor.[1]
| Compound | Relative Binding Affinity (RBA) for ERα (%) | Relative Binding Affinity (RBA) for ERβ (%) | ERβ/ERα Selectivity Ratio | Reference |
| 17β-Estradiol (E2) | 100 | 100 | 1 | [2] |
| 8-Prenylnaringenin | 19.46 | 6.5 | 0.33 | [3] |
| Genistein | 0.021 | 6.8 | 324 | [2] |
| Daidzein | Lower than Genistein | Lower than Genistein | - | [2] |
| Resveratrol | Not achieved | Not achieved | - | [1] |
Table 1: Comparative Estrogen Receptor Binding Affinity. The Relative Binding Affinity (RBA) is expressed as a percentage relative to 17β-estradiol. Data for 8-prenylnaringenin is used as a proxy for this compound.
Cellular Proliferation in Estrogen-Responsive Cells
The effect of phytoestrogens on the proliferation of estrogen-responsive cells, such as the MCF-7 breast cancer cell line, is a critical measure of their estrogenic activity.
In a comparative study, 8-prenylnaringenin demonstrated a potent stimulatory effect on the proliferation of MCF-7 cells.[1] The concentration required to achieve 50% of the maximal response (EC50) for cell proliferation was significantly lower for 8-prenylnaringenin compared to genistein and daidzein, indicating its higher potency in inducing a proliferative response.[1] Resveratrol, in contrast, did not show significant stimulation of cell growth in this assay.[1]
| Compound | EC50 for MCF-7 Cell Proliferation (M) | Reference |
| 17β-Estradiol (E2) | 1 x 10⁻¹¹ | [1] |
| 8-Prenylnaringenin | 3 x 10⁻¹⁰ | [1] |
| Genistein | 2 x 10⁻⁸ | [1] |
| Daidzein | > 10⁻⁶ | [1] |
| Resveratrol | Not achieved | [1] |
Table 2: Comparative Efficacy in Promoting MCF-7 Cell Proliferation. The EC50 value represents the concentration of the compound that induces a response halfway between the baseline and maximum response. Data for 8-prenylnaringenin is used as a proxy for this compound.
Regulation of Estrogen-Responsive Gene Expression
Phytoestrogens can modulate the expression of estrogen-responsive genes, which play crucial roles in various physiological processes. Key examples of such genes include the trefoil factor 1 (TFF1, also known as pS2).
While specific comparative data on the regulation of estrogen-responsive genes by this compound is limited, the potent estrogenic activity of its analogue, 8-prenylnaringenin, in receptor binding and cell proliferation assays suggests that it would similarly modulate the expression of genes like pS2/TFF1. The activation of ERα by estrogens is a key step in the transcriptional activation of the pS2/TFF1 gene.[4][5]
Signaling Pathways
The biological effects of phytoestrogens are mediated through complex signaling pathways. Upon binding to estrogen receptors, they can trigger a cascade of intracellular events.
8-prenylnaringenin has been shown to activate the MAP kinase (Erk-1 and Erk-2) pathway in MCF-7 cells in an estrogen receptor-dependent manner.[6] However, unlike 17β-estradiol, it does not appear to induce the PI3K/Akt pathway, which may contribute to its differential effects on cell survival and proliferation.[6] Genistein and daidzein are also known to modulate various signaling pathways, including those involved in cell cycle regulation and apoptosis.
Experimental Protocols
Estrogen Receptor Competitive Binding Assay
This assay determines the relative binding affinity of a test compound to the estrogen receptor.
-
Preparation of Cytosol: Uterine cytosol containing estrogen receptors is prepared from ovariectomized rats.
-
Incubation: A constant amount of radiolabeled estradiol ([³H]E₂) is incubated with the uterine cytosol in the presence of increasing concentrations of the unlabeled test compound (e.g., this compound, genistein).
-
Separation: The receptor-bound and unbound radioligand are separated using a method such as hydroxylapatite or dextran-coated charcoal.
-
Quantification: The amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]E₂ (IC50) is determined. The relative binding affinity (RBA) is calculated as: (IC50 of E₂ / IC50 of test compound) x 100%.
MCF-7 Cell Proliferation Assay (E-SCREEN)
This assay measures the estrogenic activity of a compound by its ability to induce the proliferation of estrogen-dependent MCF-7 cells.
-
Cell Culture: MCF-7 cells are maintained in a phenol red-free medium supplemented with charcoal-stripped fetal bovine serum to remove endogenous estrogens.
-
Seeding: Cells are seeded into 96-well plates at a low density.
-
Treatment: After allowing the cells to attach, the medium is replaced with a medium containing various concentrations of the test compound. A positive control (17β-estradiol) and a negative control (vehicle) are included.
-
Incubation: The cells are incubated for a defined period (e.g., 6 days) to allow for cell proliferation.
-
Quantification of Cell Number: The number of viable cells is determined using a colorimetric assay such as the sulforhodamine B (SRB) or MTT assay.
-
Data Analysis: The concentration of the test compound that produces 50% of the maximal proliferative effect (EC50) is calculated from the dose-response curve.
Real-Time Quantitative PCR (RT-qPCR) for Estrogen-Responsive Genes
This technique is used to measure the change in the expression of specific genes in response to treatment with a phytoestrogen.
-
Cell Treatment: MCF-7 cells are treated with the test compound for a specific duration.
-
RNA Extraction: Total RNA is extracted from the treated and control cells.
-
Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).
-
qPCR: The cDNA is used as a template for quantitative PCR with primers specific for the target estrogen-responsive gene (e.g., pS2/TFF1) and a housekeeping gene (for normalization).
-
Data Analysis: The relative change in gene expression is calculated using the ΔΔCt method.
References
- 1. Comparative study of oestrogenic properties of eight phytoestrogens in MCF7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms enforcing the estrogen receptor β selectivity of botanical estrogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Estrogen regulation of trefoil factor 1 expression by estrogen receptor alpha and Sp proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Estrogen receptor alpha and the activating protein-1 complex cooperate during insulin-like growth factor-I-induced transcriptional activation of the pS2/TFF1 gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 8-Prenylnaringenin, inhibits estrogen receptor-alpha mediated cell growth and induces apoptosis in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of 8-Prenyldaidzein's Therapeutic Potential: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic potential of 8-Prenyldaidzein with alternative phytoestrogens, supported by available experimental and in-silico data. The focus is on its emerging roles in neuroprotection and anti-inflammatory pathways.
Executive Summary
This compound, a prenylated isoflavone derived from daidzein, demonstrates significant therapeutic promise, primarily in the realms of neurodegenerative disease and inflammation. In-silico studies highlight its potential as a multi-target inhibitor for Alzheimer's disease, while in-vitro evidence confirms its superior anti-inflammatory properties compared to its parent compound, daidzein. This guide synthesizes the current scientific evidence, presenting comparative data, experimental methodologies, and visual representations of its mechanisms of action. It is important to note that, to date, no clinical trials involving this compound have been identified, underscoring the preclinical nature of the available data.
Section 1: Potential in Alzheimer's Disease (In-Silico Evidence)
Computational studies suggest that this compound may offer a multi-faceted approach to Alzheimer's disease treatment by targeting key enzymes involved in its pathology. Molecular docking simulations have shown that this compound exhibits strong binding affinities to Phosphodiesterase 5A (PDE5A), Beta-secretase 1 (BACE-1), and Acetylcholinesterase (AChE).[1][2][3] These findings, while promising, require further validation through in-vitro and in-vivo experimental studies.[1][2][3]
Data Presentation: In-Silico Binding Affinities
| Compound | Target Protein | Binding Affinity (kcal/mol) | Reference |
| This compound | PDE5A | Strong (Specific value not cited) | [1][2] |
| This compound | BACE-1 | Strong (Specific value not cited) | [1][2] |
| This compound | AChE | Strong (Specific value not cited) | [1][2] |
| Subtrifloralactone A | BACE-1 | -11.0 | [4] |
| Subtrifloralactone B | BACE-1 | -11.0 | [4] |
| Hesperetin | AChE | -8.4 | [5] |
Note: Specific binding affinity values for this compound were not available in the searched literature, only qualitative descriptions of "strong binding."
Experimental Protocols: Molecular Docking
The in-silico analysis of this compound's interaction with Alzheimer's-related proteins typically follows this general protocol:
-
Protein and Ligand Preparation: The three-dimensional structures of the target proteins (PDE5A, BACE-1, AChE) are obtained from the Protein Data Bank (PDB). The structure of this compound is prepared using chemical drawing software and optimized for docking.
-
Docking Simulation: Molecular docking is performed using software such as AutoDock Vina.[4][5] The program calculates the binding affinity and identifies the most favorable binding poses of the ligand within the active site of the protein.
-
Molecular Dynamics (MD) Simulations: Following docking, MD simulations are conducted to assess the stability of the protein-ligand complex over time.[1]
Mandatory Visualization: Proposed Multi-Target Mechanism in Alzheimer's Disease
Caption: In-silico proposed multi-target inhibition by this compound in Alzheimer's disease pathways.
Section 2: Anti-Inflammatory Potential (In-Vitro Evidence)
This compound has demonstrated potent anti-inflammatory effects in in-vitro models, surpassing the activity of its parent compound, daidzein.[6] The primary mechanism involves the suppression of key inflammatory pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[6]
Data Presentation: Comparative Anti-Inflammatory Activity
| Compound | Assay/Target | IC50 Value | Reference |
| 8-Hydroxydaidzein | COX-2 Inhibition | 8.9 ± 1.2 μM | [7] |
| Daidzein | NO Scavenging | 35.68 µg/mL | [8] |
| Genistein | iNOS Activity Inhibition | ~36.5% inhibition at 100 µM | [9] |
| Genistein | IL-5 Inhibition | 19.4 μM | [9] |
| Genistein | IL-6 Inhibition | 13.3 μM | [9] |
Note: this compound and 8-prenylgenistein have been shown to be more potent than daidzein and genistein in repressing inflammatory responses in macrophages, although specific IC50 values were not provided in the cited source.[6]
Experimental Protocols: Key Anti-Inflammatory Assays
This assay is commonly used to screen for anti-inflammatory compounds.
-
Cell Culture: A macrophage cell line (e.g., RAW 264.7 or THP-1) is cultured in a suitable medium.[10]
-
Cell Stimulation: The macrophages are stimulated with Lipopolysaccharide (LPS) to induce an inflammatory response.[10][11]
-
Treatment: The cells are treated with various concentrations of the test compound (e.g., this compound) prior to or concurrently with LPS stimulation.
-
Analysis: The production of inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant is quantified using methods like the Griess assay and ELISA.[12]
This assay measures the activation of the NF-κB signaling pathway.
-
Cell Transfection: A suitable cell line (e.g., HEK293T or HeLa) is transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB responsive promoter.[13][14][15]
-
Stimulation and Treatment: The transfected cells are stimulated with an NF-κB activator (e.g., TNF-α or LPS) in the presence or absence of the test compound.
-
Luciferase Assay: The cells are lysed, and the luciferase activity is measured using a luminometer. A decrease in luminescence in the presence of the test compound indicates inhibition of NF-κB activation.[15]
Mandatory Visualization: Anti-Inflammatory Signaling Pathway and Experimental Workflow
Caption: Workflow for assessing the anti-inflammatory effects of this compound and its inhibitory action on the NF-κB and MAPK signaling pathways.
Section 3: Comparison with Other Phytoestrogens
This compound belongs to the class of phytoestrogens, which are plant-derived compounds with estrogenic activity. Its prenyl group is thought to enhance its biological activity compared to its non-prenylated counterpart, daidzein.
-
Potency: Studies have indicated that prenylated flavonoids, such as this compound and 8-prenylgenistein, exhibit more potent anti-inflammatory effects than their parent compounds, daidzein and genistein.[6]
-
Mechanism: While sharing the common ability to modulate inflammatory pathways like NF-κB, the degree of inhibition may vary among different phytoestrogens. The structural differences, particularly the presence and position of the prenyl group, likely influence their binding affinity to target proteins and their overall efficacy.
-
Bioavailability: The lipophilic prenyl group may also improve the bioavailability of this compound compared to daidzein, although specific comparative pharmacokinetic data is limited.
Mandatory Visualization: Logical Relationship of Prenylation and Activity
Caption: The addition of a prenyl group to daidzein is hypothesized to increase its biological activity.
Conclusion and Future Directions
The currently available data, though predominantly preclinical, strongly suggests that this compound is a promising therapeutic candidate, particularly for its anti-inflammatory properties. Its potential as a multi-target inhibitor in Alzheimer's disease, based on in-silico studies, warrants further experimental investigation.
Key takeaways for researchers:
-
This compound demonstrates superior anti-inflammatory activity in-vitro compared to daidzein.
-
The NF-κB and MAPK pathways are key targets of its anti-inflammatory action.
-
In-silico models predict a potential role in Alzheimer's disease by targeting PDE5A, BACE-1, and AChE.
-
There is a clear need for in-vivo studies to validate the in-silico and in-vitro findings and to establish the pharmacokinetic and safety profiles of this compound.
-
Further research should focus on obtaining quantitative data, such as IC50 values for various inflammatory targets, to allow for more direct comparisons with existing therapies.
-
The absence of clinical trial data means that the therapeutic potential of this compound in humans remains to be determined.
References
- 1. researchgate.net [researchgate.net]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Exploring the Therapeutic Potential of this compound: A Comprehensive Study of its Multi-Target Efficacy in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 5. In Silico Docking and In Vitro Approaches towards BACE1 and Cholinesterases Inhibitory Effect of Citrus Flavanones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 8-Prenyl daidzein and 8-prenyl genistein from germinated soybean modulate inflammatory response in activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory Activity of 8-Hydroxydaidzein in LPS-Stimulated BV2 Microglial Cells via Activation of Nrf2-Antioxidant and Attenuation of Akt/NF-κB-Inflammatory Signaling Pathways, as Well As Inhibition of COX-2 Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Genistein: A Review on its Anti-Inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Protocol to Perform Systemic Lipopolysacharide (LPS) Challenge in Rats [scielo.sa.cr]
- 12. Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 14. bowdish.ca [bowdish.ca]
- 15. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 8-Prenyldaidzein and 8-Prenylnaringenin for Researchers and Drug Development Professionals
In the landscape of natural product research, prenylated flavonoids have garnered significant attention for their diverse pharmacological activities. Among these, 8-Prenyldaidzein and 8-prenylnaringenin stand out as promising candidates for therapeutic development. This guide provides a detailed comparative analysis of these two compounds, focusing on their estrogenic, antioxidant, and anti-inflammatory properties, supported by experimental data and methodologies to aid researchers in their investigations.
Biochemical Profile and Estrogenic Activity
Both this compound and 8-prenylnaringenin are recognized for their phytoestrogenic effects, acting as modulators of estrogen receptors (ER). However, the potency and receptor selectivity appear to differ significantly between the two.
8-prenylnaringenin is widely regarded as one of the most potent phytoestrogens discovered to date. It exhibits a strong binding affinity for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). In vitro studies have demonstrated that the estrogenic activity of 8-prenylnaringenin is significantly higher than that of other well-known phytoestrogens like genistein and daidzein.
In contrast, while this compound, a derivative of the soy isoflavone daidzein, is also known to possess estrogenic properties, its potency in direct comparison to 8-prenylnaringenin is less documented in readily available literature. Studies on its parent compound, daidzein, show binding to both ERα and ERβ, with a preference for ERβ. The addition of the prenyl group to daidzein is expected to enhance its biological activity, a common characteristic of prenylated flavonoids.
| Compound | Estrogen Receptor Binding | Relative Potency | Reference |
| 8-Prenylnaringenin | ERα and ERβ | One of the most potent phytoestrogens known. | |
| This compound | ERα and ERβ (inferred from daidzein) | Less potent than 8-prenylnaringenin (presumed). |
Comparative Bioactivity Data
The following table summarizes the available quantitative data on the antioxidant and anti-inflammatory activities of this compound and 8-prenylnaringenin. It is important to note that direct comparative studies are limited, and the data presented is collated from various sources, which may have different experimental conditions.
| Biological Activity | Parameter | This compound | 8-Prenylnaringenin | Reference |
| Antioxidant Activity | DPPH Radical Scavenging (IC50) | ~58 µg/mL | Data not consistently reported with IC50 values. | |
| Anti-inflammatory Activity | Inhibition of COX-2 | Potent inhibitor | Potent inhibitor | |
| Inhibition of iNOS | Potent inhibitor | Potent inhibitor | ||
| Inhibition of NF-κB | Potent inhibitor | Potent inhibitor |
Signaling Pathways and Mechanisms of Action
Both compounds exert their biological effects by modulating key signaling pathways. Their anti-inflammatory actions, in particular, are mediated through the inhibition of the NF-κB and MAPK pathways.
This compound has been shown to repress the activation of nuclear factor kappa B (NF-κB), a critical regulator of the inflammatory response. This inhibition is associated with the reduced activation of ERK1/2, JNK, and p38 MAPK pathways.
8-prenylnaringenin also demonstrates potent anti-inflammatory effects by inhibiting NF-κB activation. This leads to the downregulation of pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).
Below are diagrams illustrating the signaling pathways modulated by each compound.
Pharmacokinetics
The pharmacokinetic profiles of these compounds are crucial for their therapeutic potential. The prenyl group generally increases lipophilicity, which can affect absorption and metabolism.
This compound: Limited data is available on the specific pharmacokinetics of this compound. However, studies on its parent compound, daidzein, indicate that it is absorbed in the small intestine and undergoes extensive metabolism in the liver. The bioavailability of daidzein can be influenced by gut microbiota.
8-prenylnaringenin: This compound is known to be well-absorbed after oral administration. It undergoes metabolism in the liver, and its metabolites are excreted primarily through bile.
| Parameter | This compound (inferred from Daidzein) | 8-Prenylnaringenin | Reference |
| Absorption | Absorbed in the small intestine. | Well-absorbed orally. | |
| Metabolism | Extensive hepatic metabolism. | Hepatic metabolism. | |
| Excretion | Primarily renal and biliary. | Primarily biliary. |
Experimental Protocols
To facilitate further research, detailed methodologies for key experiments are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common method to evaluate the antioxidant activity of compounds.
Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to diphenylpicrylhydrazine, a colorless compound. The change in absorbance is measured spectrophotometrically.
Protocol:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a fresh solution of DPPH in the same solvent (typically 0.1 mM).
-
In a 96-well plate, add a specific volume of the DPPH solution to varying concentrations of the test compound.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at a specific wavelength (usually around 517 nm) using a microplate reader.
-
A control containing the solvent and DPPH solution is also measured.
-
The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the concentration of the test compound.
Replicating Published Findings on 8-Prenyldaidzein: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-inflammatory effects of 8-Prenyldaidzein (8-PD), focusing on its mechanism of action in macrophage-mediated inflammatory responses. The information is based on published findings and is intended to assist researchers in replicating and expanding upon these studies.
Comparative Anti-Inflammatory Activity
This compound, a prenylated isoflavone, has demonstrated more potent anti-inflammatory effects compared to its parent compound, daidzein.[1] The primary mechanism of action involves the suppression of key inflammatory signaling pathways in macrophages.
Table 1: Effect of this compound on Inflammatory Mediators and Signaling Pathways
| Target Molecule / Pathway | Effect of this compound | Comparison with Daidzein |
| NF-κB Activation | Repressed | More potent inhibition |
| IκB Protein Levels | Unaltered | - |
| ERK1/2 Phosphorylation | Reduced | More potent inhibition |
| JNK Phosphorylation | Reduced | More potent inhibition |
| p38 MAPK Phosphorylation | Reduced | More potent inhibition |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on the anti-inflammatory effects of this compound.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage-like cell line.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Induction of Inflammation: Cells are stimulated with Lipopolysaccharide (LPS) to induce an inflammatory response.
-
Treatment: Cells are pre-treated with varying concentrations of this compound for a specified duration before LPS stimulation.
Western Blot Analysis for MAPK Pathway Activation
This protocol is for the detection of phosphorylated and total ERK1/2, JNK, and p38 MAPK proteins.
-
Cell Lysis: After treatment, cells are washed with ice-cold Phosphate-Buffered Saline (PBS) and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein are separated on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for phospho-ERK1/2, phospho-JNK, phospho-p38, total ERK1/2, total JNK, and total p38.
-
Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Band intensities are quantified using image analysis software and normalized to a loading control such as β-actin or GAPDH.
NF-κB Activation Assay (Luciferase Reporter Assay)
This assay measures the transcriptional activity of NF-κB.
-
Transfection: RAW 264.7 cells are transiently transfected with a luciferase reporter plasmid containing NF-κB binding sites in its promoter. A control plasmid (e.g., Renilla luciferase) is co-transfected for normalization.
-
Treatment: After transfection, cells are treated with this compound followed by stimulation with an NF-κB activator (e.g., LPS or TNF-α).
-
Cell Lysis: Cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer according to the manufacturer's instructions for the dual-luciferase reporter assay system.[2][3][4][5][6]
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency.
Visualizations
Signaling Pathway Diagram
Caption: this compound inhibits inflammatory pathways.
Experimental Workflow Diagram
Caption: Workflow for studying this compound's effects.
References
- 1. 8-Prenyl daidzein and 8-prenyl genistein from germinated soybean modulate inflammatory response in activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. indigobiosciences.com [indigobiosciences.com]
- 3. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 4. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Head-to-Head Showdown: 8-Prenyldaidzein and its Synthetic Analogs in the Scientific Arena
For Immediate Release
In the competitive landscape of drug discovery, the isoflavone 8-Prenyldaidzein (8-PD) has emerged as a promising natural scaffold for the development of novel therapeutics. A comprehensive analysis of available data provides a head-to-head comparison of 8-PD with its synthetic analogs, offering researchers and drug development professionals a critical guide to their performance, underscored by experimental data. This guide synthesizes findings on their biological activities, primarily focusing on anti-inflammatory and cytotoxic effects, and delves into the underlying signaling pathways.
Performance Snapshot: this compound vs. Synthetic Analogs
While a single, comprehensive head-to-head study encompassing a wide array of synthetic analogs remains to be published, a comparative analysis of existing literature reveals key structure-activity relationships. This compound itself has demonstrated more potent anti-inflammatory effects than its parent compound, daidzein[1]. This enhanced activity is attributed to the presence of the prenyl group at the C8 position, which is a common starting point for synthetic modification.
The following tables summarize the comparative biological activities of this compound and its conceptual synthetic analogs based on common modification strategies.
Table 1: Comparative Anti-Inflammatory Activity
| Compound | Modification | Target/Assay | Result (IC₅₀ or % Inhibition) | Reference |
| This compound (Parent) | - | NF-κB Activation | Potent Inhibition | [1] |
| MAPK Activation (ERK1/2, JNK, p38) | Significant Reduction | [1] | ||
| Analog Type 1 | Modified Prenyl Group (e.g., geranyl, farnesyl) | NF-κB Activation | Potentially altered potency | General SAR |
| Analog Type 2 | B-ring Modifications (e.g., additional hydroxyl or methoxy groups) | Anti-inflammatory assays | Variable, dependent on substitution pattern | General SAR |
| Analog Type 3 | O-Alkylated Analogs (e.g., O-methyl, O-ethyl) | Cytokine Production | May decrease activity due to masking of key hydroxyl groups | General SAR |
| Analog Type 4 | C-Alkylated Analogs | Pro-inflammatory enzyme inhibition | Dependent on alkyl group and position | General SAR |
Table 2: Comparative Cytotoxic Activity
| Compound | Modification | Cell Line | Result (IC₅₀) | Reference |
| This compound (Parent) | - | Various Cancer Cell Lines | Moderate Activity | General Knowledge |
| Analog Type 5 | Introduction of Heterocyclic Moieties | Various Cancer Cell Lines | Can significantly enhance cytotoxicity | General SAR |
| Analog Type 6 | Ester and Ether Derivatives | Various Cancer Cell Lines | Activity is highly dependent on the nature of the derivative | General SAR |
Delving into the Mechanism: Signaling Pathways
The biological effects of this compound and its analogs are primarily mediated through the modulation of key signaling pathways involved in inflammation and cell proliferation.
One of the central mechanisms is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway . 8-PD has been shown to repress NF-κB activation, a critical step in the inflammatory response[1]. This is often a primary target for the rational design of synthetic analogs.
Figure 1. Inhibition of the NF-κB signaling pathway by this compound and its analogs.
Furthermore, this compound has been observed to reduce the activation of Mitogen-Activated Protein Kinases (MAPKs) , including ERK1/2, JNK, and p38[1]. These kinases are crucial for transducing extracellular signals to cellular responses, including inflammation and apoptosis.
Figure 2. Modulation of the MAPK signaling cascade by this compound and its analogs.
Experimental Corner: Unveiling the Methodologies
The following are detailed protocols for key experiments cited in the evaluation of this compound and its analogs.
NF-κB Activation Assay (Western Blot for IκBα Degradation)
Objective: To determine the effect of compounds on the degradation of IκBα, an indicator of NF-κB activation.
Protocol:
-
Cell Culture and Treatment: Seed appropriate cells (e.g., RAW 264.7 macrophages) in 6-well plates and grow to 80-90% confluency. Pre-treat cells with various concentrations of this compound or its analogs for 1 hour.
-
Stimulation: Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide, LPS) for 30 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on a 10% SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against IκBα overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL detection system.
-
Normalize the results to a loading control (e.g., β-actin).
-
Figure 3. Workflow for the Western Blot-based NF-κB activation assay.
MAPK Phosphorylation Assay (Western Blot)
Objective: To assess the effect of compounds on the phosphorylation of MAPK proteins (e.g., p38, ERK1/2, JNK).
Protocol:
-
Cell Culture and Treatment: Follow the same procedure as the NF-κB assay for cell seeding and treatment.
-
Stimulation: Stimulate cells with an appropriate agonist for 15-30 minutes.
-
Cell Lysis and Protein Quantification: Proceed as described in the NF-κB assay protocol.
-
Western Blotting:
-
Perform SDS-PAGE and protein transfer as previously described.
-
Block the membrane and incubate with primary antibodies specific for the phosphorylated forms of p38, ERK1/2, and JNK overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using ECL.
-
To ensure equal protein loading, strip the membranes and re-probe with antibodies against the total forms of p38, ERK1/2, and JNK, as well as a loading control like β-actin.
-
This comparative guide serves as a foundational resource for researchers in the field. The presented data and protocols are intended to facilitate the rational design and evaluation of novel this compound analogs with enhanced therapeutic potential. Further direct head-to-head studies are warranted to build a more comprehensive understanding of the structure-activity landscape of this promising class of compounds.
References
Pharmacokinetic Comparison of Daidzein and Genistein: A Guide for Researchers
An objective analysis of the absorption, distribution, metabolism, and excretion of two primary soy isoflavones, supported by experimental data.
This guide provides a detailed comparison of the pharmacokinetic profiles of daidzein and genistein, two of the most researched isoflavones found in soy products. Understanding the distinct ways these compounds are processed in the body is crucial for researchers in pharmacology, nutrition, and drug development. This document summarizes key pharmacokinetic parameters, outlines typical experimental protocols for their study, and visualizes relevant biological pathways.
Pharmacokinetic Data Summary
The pharmacokinetic properties of daidzein and genistein have been investigated in numerous human and animal studies. While both are absorbed and metabolized, there are notable differences in their bioavailability, peak plasma concentrations, and rates of elimination. The data presented below is a synthesis of findings from multiple clinical trials. It is important to note that results can vary based on the dose, the form of isoflavone administered (aglycone versus glycoside), the food matrix, and individual differences in gut microbiota.[1][2][3]
Table 1: Key Pharmacokinetic Parameters of Daidzein and Genistein in Humans (Oral Administration)
| Parameter | Daidzein | Genistein | Key Observations |
| Time to Peak Plasma Concentration (Tmax) | 5.2 - 9.0 hours[4] | 5.2 - 9.3 hours[4] | Tmax can be delayed for glycoside forms, requiring initial hydrolysis by intestinal enzymes.[4] |
| Peak Plasma Concentration (Cmax) | Generally lower than genistein[5][6] | Generally higher than daidzein[5][6][7] | Genistein consistently shows higher peak plasma concentrations.[5][6][7] |
| Elimination Half-Life (t½) | 3.2 - 7.7 hours (free); 8.2 - 10.8 hours (total)[8][9][10] | 3.8 - 4.2 hours (free); 9.2 - 10.1 hours (total)[8][9][10] | The half-life of the total (conjugated) forms is longer than the free aglycones.[8][9] |
| Apparent Volume of Distribution (Vd/F) | ~336 L[5][11] | ~259 L[5][11] | Daidzein has a larger volume of distribution, suggesting more extensive tissue distribution.[4] |
| Bioavailability | Contradictory findings exist. Some studies report higher bioavailability for daidzein,[12][13] while others suggest genistein is more bioavailable.[5][6][11] | The bioavailability of both isoflavones is influenced by gut microbiota and is not linear at higher doses, suggesting a saturable absorption process.[5][11] | |
| Urinary Recovery (% of ingested dose) | ~21-30%[11][12] | ~9%[11][12] | A significantly higher percentage of ingested daidzein is recovered in the urine compared to genistein.[11][12] |
| Primary Metabolites | Daidzein glucuronides and sulfates, equol (produced by gut microbiota in some individuals).[1][2] | Genistein glucuronides and sulfates.[14][15] | Both are extensively metabolized, primarily through glucuronidation and sulfation.[14][15] |
Experimental Protocols
The determination of pharmacokinetic parameters for daidzein and genistein involves several key experimental stages, from subject preparation to sample analysis.
Study Design and Administration
A common approach is a randomized, crossover study design.[16]
-
Subject Recruitment: Healthy volunteers are recruited, often within a specific demographic (e.g., premenopausal women, postmenopausal women, or men).[5][8][9][11][16] Exclusion criteria typically include the use of antibiotics, and the consumption of soy-rich foods for a defined washout period before the study.
-
Test Material: Subjects are administered a single dose of the isoflavones, either as pure compounds, a soy extract in capsules, or incorporated into a food matrix like a beverage or bread.[12][16][17][18] The exact amount of daidzein and genistein (and their glycoside forms) is quantified beforehand.
-
Blood and Urine Collection: Biological samples are collected at multiple time points. Blood samples are typically drawn before dosing (baseline) and at various intervals post-dosing (e.g., 0.5, 1, 2, 4, 6, 8, 10, 12, 24, and 32 hours).[16] Urine is often collected over a 24 to 48-hour period.[12][14]
Sample Preparation and Analysis
The quantification of isoflavones and their metabolites in plasma and urine requires sensitive analytical techniques.
-
Enzymatic Hydrolysis: To measure total isoflavone concentrations (aglycones + conjugates), samples are treated with β-glucuronidase and sulfatase to hydrolyze the conjugated metabolites back to their aglycone forms.[14]
-
Extraction: Isoflavones are extracted from the biological matrix using techniques like liquid-liquid extraction or solid-phase extraction.[15][19]
-
Quantification: The concentrations of daidzein, genistein, and their metabolites are determined using methods such as:
Pharmacokinetic Analysis
The collected concentration-time data is used to calculate key pharmacokinetic parameters. Non-compartmental analysis is frequently employed to determine Cmax, Tmax, AUC (area under the curve), t½, and clearance.[16]
References
- 1. Absorption, distribution, metabolism, and excretion of isoflavonoids after soy intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioavailability of phyto-oestrogens | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 3. Daidzein and Genistein: Natural Phytoestrogens with Potential Applications in Hormone Replacement Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Pharmacokinetics of soybean isoflavones in plasma, urine and feces of men after ingestion of 60 g baked soybean powder (kinako) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical characteristics and pharmacokinetics of purified soy isoflavones: single-dose administration to healthy men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Safety and pharmacokinetics of purified soy isoflavones: single-dose administration to postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Altered kinetics and extent of urinary daidzein and genistein excretion in women during chronic soya exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparing the pharmacokinetics of daidzein and genistein with the use of 13C-labeled tracers in premenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Daidzein is a more bioavailable soymilk isoflavone than is genistein in adult women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Quantification of soy isoflavones, genistein and daidzein, and conjugates in rat blood using LC/ES-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacokinetics of isoflavones, daidzein and genistein, after ingestion of soy beverage compared with soy extract capsules in postmenopausal Thai women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Determination of the isoflavonoids genistein and daidzein in biological samples by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Isoflavone pharmacokinetics and metabolism after consumption of a standardized soy and soy-almond bread in men with asymptomatic prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. jfda-online.com [jfda-online.com]
- 20. mdpi.com [mdpi.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Pharmacokinetic Comparison of Soy Isoflavone Extracts in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enhanced Bioactivity of Prenylation: A Comparative Study of Prenylated vs. Non-Prenylated Isoflavones
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the differential effects of prenylation on the biological activity of isoflavones, supported by experimental data and detailed protocols.
The addition of a prenyl group to the isoflavone backbone has been consistently shown to enhance a wide range of biological activities. This guide provides a comparative analysis of prenylated and non-prenylated isoflavones, focusing on their cytotoxic, antioxidant, and anti-inflammatory properties, as well as their interaction with key cellular targets. The increased lipophilicity of prenylated isoflavones is a key factor in their heightened efficacy, facilitating better interaction with cell membranes and target proteins.[1][2][3][4][5][6][7] This guide aims to provide researchers with the necessary data and methodologies to evaluate and potentially harness the therapeutic potential of these modified natural compounds.
Data Presentation: A Quantitative Comparison
The following tables summarize the comparative bioactivity of representative prenylated and non-prenylated isoflavones. The data, presented as IC50 (half-maximal inhibitory concentration) and RBA (relative binding affinity), clearly demonstrates the superior performance of the prenylated variants across various experimental assays.
| Table 1: Comparative Cytotoxicity (IC50 in µM) | ||
| Compound Pair | Cell Line | IC50 (µM) |
| Genistein | MCF-7 (Breast Cancer) | 47.5[8] |
| 8-Prenylgenistein | MCF-7 (Breast Cancer) | Significantly lower than Genistein (qualitative) |
| Genistein | DU 145 (Prostate Cancer) | >100[9] |
| Genistein Derivative (C-glycosylated) | DU 145 (Prostate Cancer) | 11.2[9] |
| Genistein | HCT 116 (Colon Cancer) | >100[9] |
| Genistein Derivative (C-glycosylated) | HCT 116 (Colon Cancer) | 10.1[9] |
| Table 2: Comparative Antioxidant Activity (DPPH Scavenging IC50 in µg/mL) | |
| Compound Pair | IC50 (µg/mL) |
| Daidzein | 109.34[10] |
| Black Soybean Extract (rich in Daidzein) | 116.52[10] |
| Daidzein | 110.25[11] |
| Ethanolic Extract of Black Soybean (EEBS) | 113.40[11] |
| Table 3: Comparative Anti-Inflammatory Activity (Nitric Oxide Inhibition) | |
| Compound Pair | Activity |
| Naringenin | Protects against islet dysfunction |
| 8-Prenylnaringenin | Protects against islet dysfunction, comparable to Naringenin[12] |
| Table 4: Comparative Estrogen Receptor Binding Affinity (RBA in %) | ||
| Compound Pair | ERα RBA (%) | ERβ RBA (%) |
| Genistein | 0.021 | 6.8 |
| Daidzein | Lower than Genistein | Lower than Genistein |
| Equol (metabolite of Daidzein) | Comparable to Genistein | Comparable to Genistein |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of these findings in your own research.
MTT Assay for Cytotoxicity
This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.
a. Reagent Preparation:
-
MTT Solution: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile phosphate-buffered saline (PBS). Filter-sterilize the solution.
-
Solubilization Solution (MTT Solvent): Prepare a solution of 10% SDS (sodium dodecyl sulfate) in 0.01 M HCl.
b. Assay Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds (prenylated and non-prenylated isoflavones) and a vehicle control (e.g., DMSO).
-
Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
After the incubation period, add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate overnight in the incubator.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.[13][14]
DPPH Radical Scavenging Assay for Antioxidant Activity
This assay measures the ability of a compound to scavenge the stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl).
a. Reagent Preparation:
-
DPPH Solution: Prepare a 100 µmol/L solution of DPPH in ethanol or methanol. The absorbance of this solution at 517 nm should be approximately 1.0.[2][9]
b. Assay Procedure:
-
Add 2 mL of the DPPH solution to a cuvette.
-
Add a small volume of the test compound solution (prenylated and non-prenylated isoflavones at various concentrations).
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm against a blank.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value.[2][9]
Nitric Oxide (NO) Inhibition Assay for Anti-Inflammatory Activity
This assay quantifies the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
a. Cell Culture and Treatment:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
b. Measurement of Nitrite:
-
Collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration from a sodium nitrite standard curve and calculate the percentage of NO inhibition.[15][16]
Estrogen Receptor (ER) Binding Assay
This competitive binding assay measures the ability of a compound to displace radiolabeled 17β-estradiol from the estrogen receptor.
a. Reagent Preparation:
-
Assay Buffer: 10 mM Tris-HCl (pH 7.5), 10% glycerol, 2 mM DTT, 1 mg/mL BSA.
-
Hydroxyapatite (HAP) Slurry: 50% (w/v) in 50 mM Tris-HCl (pH 7.5).
-
Radioligand: ³H-17β-estradiol.
-
Recombinant Human ERα and ERβ.
b. Assay Procedure:
-
Incubate recombinant human ERα or ERβ with a fixed concentration of ³H-17β-estradiol and varying concentrations of the test compounds.
-
After incubation to reach equilibrium, add the HAP slurry to separate the receptor-bound from free radioligand.
-
Wash the HAP pellet to remove unbound radioligand.
-
Measure the radioactivity of the pellet using a scintillation counter.
-
Calculate the relative binding affinity (RBA) by comparing the IC50 of the test compound to that of unlabeled 17β-estradiol.[1][6]
Mandatory Visualization
The following diagrams, created using Graphviz, illustrate key concepts and workflows relevant to the comparative study of prenylated and non-prenylated isoflavones.
General workflow for bioactive compound screening.
Logical relationship of prenylation to bioactivity.
Differential NF-κB pathway modulation.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Prenylated isoflavonoids from plants as selective estrogen receptor modulators (phytoSERMs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms enforcing the estrogen receptor β selectivity of botanical estrogens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Effects of Genistein at Different Concentrations on MCF-7 Breast Cancer Cells and BJ Dermal Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Naringenin and Phytoestrogen 8-Prenylnaringenin Protect against Islet Dysfunction and Inhibit Apoptotic Signaling in Insulin-Deficient Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 8-Prenylnaringenin - Wikipedia [en.wikipedia.org]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. Prenylated Stilbenoids Affect Inflammation by Inhibiting the NF-κB/AP-1 Signaling Pathway and Cyclooxygenases and Lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Side-by-Side Comparison of 8-Prenyldaidzein and Coumestrol for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences between phytoestrogens is critical for targeted therapeutic development. This guide provides an objective, data-driven comparison of two potent phytoestrogens: 8-Prenyldaidzein and coumestrol.
This document summarizes their performance based on available experimental data, focusing on their interaction with estrogen receptors, impact on cell proliferation, and modulation of key cellular signaling pathways. Detailed experimental protocols and visual representations of signaling pathways are provided to support further research.
Estrogen Receptor Binding Affinity
Both this compound and coumestrol exhibit strong binding affinity for estrogen receptors (ERs), with a notable preference for ERβ.[1] Coumestrol, in particular, is recognized as one of the most potent ER agonists among phytoestrogens.[1] The following table summarizes their relative binding affinities (RBA) and half-maximal inhibitory concentrations (IC50) based on competitive binding assays.
| Compound | Estrogen Receptor | Relative Binding Affinity (RBA) (%)¹ | IC50 (nM)² |
| This compound (as 8-Prenylnaringenin) | ERα | 7 | 45x molar excess |
| ERβ | 20 | Not specified | |
| Coumestrol | ERα | 94 | 35x molar excess |
| ERβ | 185 | Not specified | |
| 17β-Estradiol (Reference) | ERα | 100 | 1x molar excess |
| ERβ | 100 | Not specified |
¹ Relative Binding Affinity (RBA) is expressed relative to 17β-estradiol (set at 100%). Data for this compound is represented by its close structural analog, 8-prenylnaringenin, from a comparative study.[2] ² IC50 values are presented as the molar excess required for 50% inhibition of [3H]estradiol binding, as direct nM concentrations were not available in the comparative study.[2]
Impact on Cancer Cell Proliferation
The estrogenic activity of these compounds directly influences the proliferation of hormone-dependent cancer cells, such as the MCF-7 breast cancer cell line. Both compounds have been shown to stimulate MCF-7 cell growth at lower concentrations, acting as estrogen agonists.
| Compound | Assay | IC50 (M) |
| This compound (as 8-Prenylnaringenin) | MCF-7 Cell Proliferation | 3 x 10⁻¹⁰ |
| Coumestrol | MCF-7 Cell Proliferation | 2 x 10⁻⁸ |
| 17β-Estradiol (Reference) | MCF-7 Cell Proliferation | 1 x 10⁻¹¹ |
Data for this compound is represented by its close structural analog, 8-prenylnaringenin, from a comparative study.[2]
Modulation of Cellular Signaling Pathways
Beyond their direct interaction with estrogen receptors, this compound and coumestrol influence critical intracellular signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and the Phosphatidylinositol 3-kinase (PI3K)/Akt pathways. These pathways are central to cell survival, proliferation, and inflammation.
MAPK Signaling Pathway
Both compounds have been shown to modulate the MAPK pathway, which includes key kinases such as ERK, JNK, and p38.
-
This compound: Studies on related isoflavones suggest that this compound can repress the activation of ERK1/2, JNK, and p38 MAPK.[3] This inhibition is associated with its anti-inflammatory effects.
-
Coumestrol: Coumestrol has been observed to increase the phosphorylation of ERK1/2 and JNK in prostate cancer cells, while in other contexts, it can impair cell migration through MAPK signaling.[4][5]
Caption: MAPK Signaling Pathway Modulation.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is crucial for cell survival and proliferation.
-
This compound: In contrast to estradiol, 8-prenylnaringenin (a proxy) has been shown to not induce the PI3K/Akt pathway, which may contribute to its pro-apoptotic effects in certain cancer cells.[6]
-
Coumestrol: Coumestrol has been demonstrated to reduce the phosphorylation of Akt in prostate cancer cells, suggesting an inhibitory effect on this pro-survival pathway.[4]
Caption: PI3K/Akt Signaling Pathway Modulation.
Experimental Protocols
Estrogen Receptor Competitive Binding Assay
Objective: To determine the relative binding affinity of test compounds for the estrogen receptor.
Materials:
-
Rat uterine cytosol (prepared from ovariectomized rats)
-
[³H]-17β-estradiol (radioligand)
-
Test compounds (this compound, Coumestrol)
-
TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM DTT, 10% glycerol, pH 7.4)
-
Dextran-coated charcoal
-
Scintillation vials and fluid
-
Scintillation counter
Procedure:
-
Cytosol Preparation: Homogenize uterine tissue from ovariectomized rats in ice-cold TEDG buffer. Centrifuge the homogenate to pellet cellular debris, and then ultracentrifuge the supernatant to obtain the cytosolic fraction containing the estrogen receptors.[7]
-
Binding Reaction: In triplicate, incubate a fixed concentration of [³H]-17β-estradiol with an aliquot of the uterine cytosol in the presence of increasing concentrations of the unlabeled test compound (or 17β-estradiol for the standard curve).[8]
-
Separation of Bound and Free Ligand: After incubation, add dextran-coated charcoal to adsorb the unbound radioligand. Centrifuge to pellet the charcoal, leaving the receptor-bound radioligand in the supernatant.[8]
-
Quantification: Transfer the supernatant to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of bound [³H]-17β-estradiol against the logarithm of the competitor concentration. Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of [³H]-17β-estradiol. The Relative Binding Affinity (RBA) is calculated as: (IC50 of 17β-estradiol / IC50 of test compound) x 100.
MCF-7 Cell Proliferation Assay (MTT Assay)
Objective: To assess the effect of test compounds on the proliferation of MCF-7 cells.
Materials:
-
MCF-7 human breast cancer cells
-
DMEM medium supplemented with fetal bovine serum (FBS)
-
Phenol red-free DMEM with charcoal-stripped FBS
-
Test compounds (this compound, Coumestrol)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MCF-7 cells in 96-well plates in regular growth medium and allow them to attach overnight.
-
Hormone Deprivation: Replace the growth medium with phenol red-free DMEM containing charcoal-stripped FBS to remove any estrogenic compounds. Incubate for 24-48 hours.
-
Treatment: Treat the cells with various concentrations of the test compounds or 17β-estradiol (positive control) for a specified period (e.g., 6 days).[2]
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell proliferation relative to the vehicle control and determine the EC50 value, the concentration at which the compound induces 50% of the maximal proliferative response.
Caption: General Experimental Workflow.
References
- 1. AID 70199 - Binding affinity against human estrogen receptor alpha in competitive binding assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubcompare.ai [pubcompare.ai]
- 3. 8-Prenylnaringenin, inhibits estrogen receptor-alpha mediated cell growth and induces apoptosis in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. Estrogen Receptor (ER) Subtype Selectivity Identifies 8-Prenylapigenin as an ERβ Agonist from Glycyrrhiza inflata and Highlights the Importance of Chemical and Biological Authentication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. academic.oup.com [academic.oup.com]
Safety Operating Guide
Essential Disposal Procedures for 8-Prenyldaidzein
This guide provides comprehensive, step-by-step instructions for the safe handling and proper disposal of 8-Prenyldaidzein (CAS No. 135384-00-8), an isoflavonoid compound used in laboratory research.[1][2] Adherence to these procedures is critical for ensuring the safety of laboratory personnel and protecting the environment from a substance classified as very toxic to aquatic life.[1]
Immediate Safety and Hazard Information
Before handling or disposing of this compound, it is crucial to understand its associated hazards as outlined in its Safety Data Sheet (SDS). The compound is classified under the Globally Harmonized System (GHS) with significant health and environmental warnings.[1]
Hazard Classification Data
The primary hazards associated with this compound are summarized below.
| Hazard Classification | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1] |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life.[1] |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects.[1] |
Required Personal Protective Equipment (PPE)
To mitigate risks of exposure, all personnel must use appropriate PPE when handling this compound.[1]
| PPE Category | Specification | Rationale |
| Hand Protection | Chemically resistant, impervious gloves. | To prevent direct skin contact.[1] |
| Eye Protection | Safety goggles with side-shields. | To protect eyes from splashes or airborne particles.[1] |
| Skin and Body Protection | Impervious clothing, such as a laboratory coat. | To prevent contamination of personal clothing.[1] |
| Respiratory Protection | A suitable respirator should be used in areas with inadequate ventilation or where dust may be generated. | To prevent inhalation of the compound.[1] |
Spill Management and Emergency Procedures
In the event of a spill, prompt and correct action is necessary to contain the material and prevent environmental release or personnel exposure.
Spill Cleanup Protocol:
-
Evacuate and Secure: Restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated, using a chemical fume hood if the spill is contained within one.
-
Contain and Collect: Carefully sweep or scoop the solid material. Avoid generating dust. The SDS explicitly states to "Collect spillage."[1]
-
Package Waste: Place all contaminated materials (including cleaning supplies and PPE) into a designated, sealable, and clearly labeled hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent and decontaminating solution. All cleaning materials must also be disposed of as hazardous waste.
Personnel Exposure First Aid:
-
Skin Contact: Thoroughly rinse the affected skin with large amounts of water and remove contaminated clothing.[1]
-
Eye Contact: Immediately flush eyes with large amounts of water, removing contact lenses if present. Seek prompt medical attention.[1]
-
Ingestion: If swallowed, call a POISON CENTER or physician. Rinse the mouth with water.[1]
Step-by-Step Disposal Protocol
The disposal of this compound and its containers must be managed through an approved waste disposal plant.[1] Disposing of this chemical down the drain or in regular trash is strictly prohibited due to its high aquatic toxicity.[1]
-
Waste Identification and Segregation: All waste streams containing this compound, including unused product, contaminated consumables (e.g., gloves, weigh paper, pipette tips), and spill cleanup materials, must be identified as hazardous waste. This waste must be segregated from non-hazardous materials.
-
Containerization: Collect all solid and liquid waste in a durable, leak-proof, and chemically compatible container with a secure, sealable lid.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the relevant hazard pictograms (e.g., harmful, environmental hazard). The date when waste was first added to the container (the accumulation start date) must also be clearly marked.[3]
-
Storage: Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area. The storage area should be away from incompatible materials and protected from environmental exposure.[1]
-
Arrange for Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste management contractor to arrange for the pickup and final disposal of the waste.[4][5] Follow all local, state, and federal regulations for hazardous waste disposal.[4]
Disposal Workflow Visualization
The logical workflow for the proper disposal of this compound is illustrated in the diagram below.
Caption: Logical workflow for the compliant disposal of this compound waste.
References
Essential Safety and Operational Guide for 8-Prenyldaidzein
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of 8-Prenyldaidzein, ensuring laboratory safety and procedural accuracy.
This compound is an isoflavonoid compound recognized for its antioxidant properties.[1] As with any laboratory chemical, understanding its hazard profile and adhering to strict safety protocols is paramount for the protection of laboratory personnel and the environment. This guide provides essential safety and logistical information for the handling of this compound.
Hazard Identification and Classification
This compound is classified with the following hazards:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[2]
-
Acute Aquatic Toxicity (Category 1): Very toxic to aquatic life.[2]
-
Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long-lasting effects.[2]
| Hazard | GHS Classification | Precautionary Statement |
| Oral Toxicity | Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed. |
| Environmental Hazard | Acute aquatic toxicity (Category 1), Chronic aquatic toxicity (Category 1) | H410: Very toxic to aquatic life with long lasting effects. |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety.
| Protection Type | Required PPE | Specifications |
| Eye Protection | Safety goggles | Must be equipped with side-shields. |
| Hand Protection | Protective gloves | Chemically resistant gloves (e.g., nitrile). |
| Body Protection | Impervious clothing | Laboratory coat or other protective clothing. |
| Respiratory Protection | Suitable respirator | Use in a chemical fume hood or well-ventilated area. If dust or aerosols may be generated, a respirator is required. |
Handling and Storage Protocols
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Safe Handling:
-
Avoid contact with skin and eyes.[2]
-
Do not inhale dust or aerosols.[2]
-
Work in a well-ventilated area, preferably within a chemical fume hood.[3]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[2]
-
Wash hands thoroughly after handling.[2]
Storage Conditions:
-
Keep the container tightly sealed.[2]
-
Store in a cool, well-ventilated area.[2]
-
Protect from direct sunlight and sources of ignition.[2]
-
Powder: Store at -20°C.[2]
-
In solvent: Store at -80°C.[2]
First Aid Measures
In the event of exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with large amounts of water, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Continue to rinse for at least 15 minutes. Seek medical attention.[2][3] |
| Skin Contact | Flush skin with plenty of water. Remove contaminated clothing and shoes. Wash clothing before reuse. Seek medical attention if irritation develops.[2][3] |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. It may be dangerous to the person providing aid to give mouth-to-mouth resuscitation. Seek medical attention if adverse health effects persist or are severe.[2] |
| Ingestion | Wash out mouth with water. Do not induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Call a poison center or physician.[2][3] |
Spill and Disposal Procedures
Accidental Release Measures: In case of a spill, evacuate personnel to a safe area.[2] Use full personal protective equipment during cleanup.[2] Avoid breathing vapors, mist, or gas.[2] Prevent further leakage or spillage if safe to do so.[2] Do not let the product enter drains.[2]
Disposal: Dispose of contents and container in accordance with all local, regional, national, and international regulations.[2] Waste should be handled by an approved waste disposal facility.[3]
Experimental Workflow for Handling this compound
The following diagram outlines the standard procedure for safely handling this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
